molecular formula C87H125N17O21 B605680 ATSP-7041 CAS No. 1451197-99-1

ATSP-7041

Cat. No.: B605680
CAS No.: 1451197-99-1
M. Wt: 1745.055
InChI Key: UEOCESQEOWHKDQ-YSRHUJMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATSP-7041 is a stabilized alpha-helical peptide that functions as a potent, dual inhibitor of the p53-negative regulators, MDM2 and MDMX, with nanomolar binding affinity . By mimicking the α-helical transactivation domain of p53, this compound competitively disrupts the p53-MDM2/MDMX protein-protein interactions, leading to the stabilization and reactivation of the p53 tumor suppressor pathway in cancer cells with wild-type p53 . This on-target mechanism induces p53-dependent cell-cycle arrest and apoptosis, demonstrating robust tumor growth suppression in preclinical models . A high-resolution co-crystal structure with MDMX confirms precise molecular engagement, including a role for the all-hydrocarbon staple in target binding . The stapled peptide design confers proteolytic stability, efficient cell membrane penetration without significant membrane disruption, and favorable tissue distribution . This compound has served as a critical preclinical tool and progenitor to clinical candidates, providing in vitro and in vivo proof-of-concept for stapled peptides as a therapeutic modality . Recent studies also identify it as a substrate and strong inhibitor of the hepatic transporter OATP1B1, highlighting a potential for transporter-mediated drug-drug interactions that researchers should consider in experimental designs . This product is intended for research purposes to study p53 biology, cancer mechanisms, and the stapled peptide modality.

Properties

CAS No.

1451197-99-1

Molecular Formula

C87H125N17O21

Molecular Weight

1745.055

IUPAC Name

L-​Alaninamide, L-​α-​glutamyl-​L-​tyrosyl-​L-​tryptophyl-​L-​alanyl-​L-​glutaminyl-​3-​cyclobutyl-​L-​alanyl-​N14-​(N-​acetyl-​L-​leucyl-​L-​threonyl-​L-​phenylalanyl)​-​(2S,​6E,​14R)​-​2,​14-​diamino-​14-​carboxy-​2-​methyl-​6-​pentadecenoyl-​L-​seryl-​L-​alanyl-​, (7→1)​-​lactam

InChI

InChI=1S/C87H125N17O21/c1-48(2)41-63(94-53(7)107)79(119)102-71(52(6)106)83(123)99-66(42-54-25-18-17-19-26-54)82(122)104-86(8)39-22-15-13-11-10-12-14-16-23-40-87(9,85(125)101-68(47-105)80(120)93-50(4)73(113)91-49(3)72(89)112)103-81(121)65(43-55-27-24-28-55)97-75(115)61(35-37-69(88)109)95-74(114)51(5)92-77(117)67(45-57-46-90-60-30-21-20-29-59(57)60)98-78(118)64(44-56-31-33-58(108)34-32-56)96-76(116)62(100-84(86)124)36-38-70(110)111/h12,14,17-21,25-26,29-34,46,48-52,55,61-68,71,90,105-106,108H,10-11,13,15-16,22-24,27-28,35-45,47H2,1-9H3,(H2,88,109)(H2,89,112)(H,91,113)(H,92,117)(H,93,120)(H,94,107)(H,95,114)(H,96,116)(H,97,115)(H,98,118)(H,99,123)(H,100,124)(H,101,125)(H,102,119)(H,103,121)(H,104,122)(H,110,111)/b14-12-/t49-,50-,51-,52-,61-,62-,63-,64-,65-,66-,67-,68-,71-,86-,87-/m0/s1

InChI Key

UEOCESQEOWHKDQ-YSRHUJMRSA-N

SMILES

O=C(N[C@@H](CC(C)C)C(N[C@@H]([C@H](C)O)C(N[C@@H](CC1=CC=CC=C1)C(N[C@](C(N[C@@H](CCC(O)=O)C(N[C@@H](CC2=CC=C(C=C2)O)C(N[C@@H](CC3=CNC4=CC=CC=C34)C(N[C@@H](C)C(N[C@H](C(N[C@H]5CC6CCC6)=O)CCC(N)=O)=O)=O)=O)=O)=O)(CCCCCC/C=C\CCC[C@](NC5=O)(C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C)C(N)=O)=O)=O)=O)C)C)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ATSP-7041;  ATSP 7041;  ATSP7041;  Ac-Leu-Thr-Phe-cyclo(R8-Glu-Tyr-Trp-Ala-Gln-Cba-S5)-Ser-Ala-Ala-NH2

Origin of Product

United States

Foundational & Exploratory

Activating the Guardian: A Technical Guide to the p53 Activation Mechanism of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In many cancers, p53 function is abrogated not by mutation, but through its suppression by negative regulators, primarily MDM2 and MDMX. ATSP-7041, a stapled α-helical peptide, has emerged as a potent dual inhibitor of both MDM2 and MDMX. This technical guide provides an in-depth exploration of the mechanism by which this compound reactivates the p53 pathway. We will detail the molecular interactions, summarize key quantitative data, present detailed experimental protocols, and visualize the signaling pathways and experimental workflows.

Core Mechanism: Dual Inhibition of MDM2 and MDMX

This compound is a synthetic, cell-permeable stapled peptide designed to mimic the p53 α-helix that binds to MDM2 and MDMX.[1][2] The hydrocarbon staple reinforces the peptide's helical structure, enhancing its target affinity and proteolytic resistance. The fundamental mechanism of this compound is the disruption of the protein-protein interactions between p53 and its two key negative regulators, MDM2 and MDMX.[1][2]

In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation. MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity. In many cancers, the overexpression of MDM2 and/or MDMX leads to the functional inactivation of wild-type p53, allowing cancer cells to evade apoptosis and proliferate.[1]

This compound competitively binds to the p53-binding pocket on both MDM2 and MDMX with high affinity.[1][2] This dual inhibition is crucial, as inhibitors targeting only MDM2 may be ineffective in tumors where MDMX is overexpressed. By occupying these binding sites, this compound physically prevents MDM2 and MDMX from interacting with p53. This leads to the stabilization and accumulation of p53 in the nucleus.[1] The elevated levels of active p53 can then transcriptionally activate its downstream target genes, such as p21 (CDKN1A) and PUMA, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound to MDM2 and MDMX
CompoundTargetKi (nM)Assay MethodReference
This compoundMDM28Fluorescence Polarization[1]
This compoundMDMX12.7Fluorescence Polarization[1]
Nutlin-3aMDM225Fluorescence Polarization[1]
Nutlin-3aMDMX>10,000Fluorescence Polarization[1]
Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay MethodReference
SJSA-1Osteosarcoma0.8MTT Assay[1]
MCF-7Breast Cancer0.9MTT Assay[1]
RKOColon Cancer1.2MTT Assay[1]
HCT116Colon Cancer1.5MTT Assay[1]
Table 3: Pharmacodynamic Effects of this compound in Cancer Cells
Cell LineTreatmentTarget GeneFold Induction (mRNA)Time PointReference
SJSA-110 µM this compoundp21~1524h[1]
SJSA-110 µM this compoundMDM2~824h[1]
MCF-710 µM this compoundp21~1224h[1]
MCF-710 µM this compoundMDM2~624h[1]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of this compound Action

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention (p53 Active) MDM2_inactive MDM2 p53_inactive p53 MDM2_inactive->p53_inactive Binds & Ubiquitinates MDMX_inactive MDMX MDMX_inactive->p53_inactive Binds & Inhibits Proteasome Proteasome p53_inactive->Proteasome Degradation ATSP7041 This compound MDM2_active MDM2 ATSP7041->MDM2_active Inhibits MDMX_active MDMX ATSP7041->MDMX_active Inhibits p53_active p53 (Stabilized & Active) Downstream p21, PUMA, etc. p53_active->Downstream Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis Downstream->Apoptosis

Caption: Mechanism of p53 activation by this compound.

Experimental Workflow for Investigating this compound

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays FP_assay Fluorescence Polarization Assay (Determine Ki) Treatment Treat cells with This compound FP_assay->Treatment Biacore Surface Plasmon Resonance (SPR/Biacore) (Kon/Koff rates) Biacore->Treatment Cell_Culture Culture p53 WT Cancer Cell Lines (e.g., SJSA-1, MCF-7) Cell_Culture->Treatment CoIP Co-Immunoprecipitation & Western Blot (Assess p53-MDM2/MDMX disruption) Treatment->CoIP Western_Blot Western Blot (Analyze p53, p21, MDM2 levels) Treatment->Western_Blot qRT_PCR qRT-PCR (Measure p53 target gene mRNA) Treatment->qRT_PCR MTT_Assay MTT Assay (Determine IC50) Treatment->MTT_Assay

Caption: Workflow for characterizing this compound's mechanism.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of p53 activation.

Fluorescence Polarization (FP) Competition Assay

This assay is used to determine the binding affinity (Ki) of this compound for MDM2 and MDMX.

  • Reagents and Materials:

    • Recombinant human MDM2 (amino acids 1-138) and MDMX (amino acids 1-134).

    • Fluorescein (FAM)-labeled p53-derived peptide probe (e.g., FAM-β-Ala-Leu-Thr-Phe-Glu-His-Tyr-Trp-Ala-Gln-Leu-Thr-Ser-NH2).[2]

    • This compound and control compounds (e.g., Nutlin-3a).

    • Assay buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

    • 384-well, low-volume, black microplates.

    • Microplate reader capable of measuring fluorescence polarization.

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer. A typical starting concentration is 10 µM with 3-fold serial dilutions.

    • In each well of the 384-well plate, add the diluted this compound or control compound.

    • Add a fixed concentration of MDM2 or MDMX protein to each well. The final concentration should be at the EC80 value determined from a direct binding assay of the protein with the FAM-labeled probe.

    • Add the FAM-labeled p53 peptide probe to each well at a final concentration of 10 nM.[2]

    • The final assay volume is typically 20-25 µL.

    • Incubate the plate at room temperature for 3 hours in the dark.[2]

    • Measure fluorescence polarization on a suitable plate reader (e.g., Tecan Infinite F500) with excitation at 485 nm and emission at 535 nm.[2]

    • The IC50 values are calculated by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

    • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment demonstrates that this compound disrupts the interaction between p53 and MDM2/MDMX in a cellular context.

  • Reagents and Materials:

    • p53 wild-type cancer cell lines (e.g., MCF-7).

    • This compound and DMSO (vehicle control).

    • Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-p53 (e.g., DO-1 or FL-393), anti-MDM2 (e.g., SMP14), anti-MDMX.

    • Protein A/G agarose or magnetic beads.

    • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

    • Secondary antibodies conjugated to horseradish peroxidase (HRP).

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • Seed MCF-7 cells and grow to 70-80% confluency.

    • Treat the cells with 10 µM this compound or DMSO for 4 hours.[1][2]

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

    • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with 2-4 µg of anti-p53 antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 2-3 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold lysis buffer.

    • Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against MDM2 and MDMX to detect the co-immunoprecipitated proteins. An aliquot of the total cell lysate should be run as an input control.

Cell Viability (MTT) Assay

This assay measures the cytotoxic effect of this compound on cancer cells and is used to determine the IC50 value.

  • Reagents and Materials:

    • Cancer cell lines (e.g., SJSA-1, MCF-7).

    • This compound.

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well cell culture plates.

    • Microplate reader.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 30 µM) in complete growth medium. Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of p53-reactivating cancer therapeutics. Its unique stapled peptide structure allows for potent and specific dual inhibition of both MDM2 and MDMX. The mechanism of action is well-defined: by disrupting the p53-MDM2/MDMX interactions, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in p53 wild-type cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this promising therapeutic strategy.

References

An In-depth Technical Guide to the Structure and Conformation of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide that acts as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two primary negative regulators of the p53 tumor suppressor.[1][2][3][4] By disrupting the MDM2/MDMX-p53 protein-protein interaction, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[1][2][5] This technical guide provides a comprehensive overview of the chemical structure, conformational properties, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical Structure

This compound is a synthetic peptide whose sequence is derived from the p53 transactivation domain.[2] A key structural feature is the all-hydrocarbon staple that links non-natural amino acids at positions i and i+7, constraining the peptide into a stable α-helical conformation.[2][6]

Table 1: Chemical and Structural Properties of this compound

PropertyValueReference
Amino Acid Sequence Ac-LTF(R8)EYWAQ(S5)LTS-NH₂ (Note: R8 and S5 represent the non-natural amino acids forming the staple)[2]
Staple Linkage i, i+7 between (R)-2-(7'-octenyl)alanine (R8) and (S)-2-(4'-pentenyl)alanine (S5)[3][6][7]
Molecular Formula C₈₇H₁₂₅N₁₇O₁₇[8]
Molecular Weight 1745.02 g/mol [8]
PDB ID (in complex with MDMX) 4N5T[9]

Conformational Analysis

The hydrocarbon staple in this compound is crucial for pre-organizing the peptide into a bioactive α-helical conformation, which is essential for high-affinity binding to MDM2 and MDMX.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy has been employed to determine the solution conformation of this compound. These studies reveal that this compound possesses a high degree of α-helicity.

Table 2: Conformational Properties of this compound

ParameterValueConditionsReference
α-Helicity 70%pH 7.0[2][10]
X-ray Crystallography

The three-dimensional structure of this compound in complex with MDMX has been solved at a high resolution of 1.7 Å.[1][2][4] This crystal structure provides critical insights into the molecular interactions governing the binding of this compound to its target.

Mechanism of Action: The p53 Signaling Pathway

This compound functions by reactivating the p53 tumor suppressor pathway. In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by the overexpression of its negative regulators, MDM2 and MDMX. This compound mimics the α-helical domain of p53, binding with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2][4] This competitive inhibition liberates p53 from degradation, leading to its accumulation and the activation of downstream target genes that control cell cycle arrest and apoptosis.[1][2][5]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 interaction MDMX MDMX p53->MDMX interaction Apoptosis Apoptosis p53->Apoptosis p21 p21 p53->p21 activates transcription MDM2->p53 inhibits MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Figure 1. Simplified p53 signaling pathway and the mechanism of action of this compound.

Quantitative Data

Table 3: Binding Affinities and Cellular Activities of this compound

Target/AssayValueMethodReference
MDM2 Binding (Kᵢ) 8 nMFluorescence Polarization[2]
MDMX Binding (Kᵢ) 12.7 nMFluorescence Polarization[2]
SJSA-1 Cell Viability (IC₅₀) Sub-micromolarMTT Assay[1][2]
MCF-7 Cell Viability (IC₅₀) Sub-micromolarMTT Assay[1][2]

Experimental Protocols

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Resin Preparation : Rink amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Amino Acid Coupling : Fmoc-protected amino acids are sequentially coupled to the resin. For each coupling cycle, the Fmoc protecting group is removed with a solution of piperidine in DMF. The next Fmoc-amino acid is then activated (e.g., with HCTU/DIEA) and coupled to the free N-terminus of the growing peptide chain.

  • Staple Formation : The non-natural amino acids, (R)-2-(7'-octenyl)alanine and (S)-2-(4'-pentenyl)alanine, are incorporated at the desired positions. After assembly of the linear peptide, ring-closing metathesis is performed using a Grubbs catalyst to form the hydrocarbon staple.

  • Cleavage and Deprotection : The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization : The final product is characterized by mass spectrometry to confirm its identity and purity.

synthesis_workflow start Start: Rink Amide Resin spps Solid-Phase Peptide Synthesis (Fmoc Chemistry) start->spps stapling Incorporate Stapling Amino Acids ((R)-2-(7'-octenyl)alanine & (S)-2-(4'-pentenyl)alanine) spps->stapling rcm Ring-Closing Metathesis (Grubbs Catalyst) stapling->rcm cleavage Cleavage from Resin and Deprotection (TFA Cocktail) rcm->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry Analysis purification->characterization end End: Purified this compound characterization->end

Figure 2. Experimental workflow for the synthesis of this compound.
Circular Dichroism (CD) Spectroscopy

  • Sample Preparation : A stock solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The concentration is determined by UV-Vis spectrophotometry.

  • Data Acquisition : CD spectra are recorded on a spectropolarimeter. Measurements are typically taken from 190 to 260 nm at a controlled temperature (e.g., 20°C).

  • Data Analysis : The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The percentage of α-helicity is then calculated using established algorithms.

X-ray Crystallography of this compound in Complex with MDMX
  • Protein Expression and Purification : The p53-binding domain of MDMX is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity.

  • Complex Formation : Purified MDMX is incubated with an excess of this compound to ensure complex formation.

  • Crystallization : The MDMX/ATSP-7041 complex is subjected to crystallization screening using various precipitants, buffers, and additives.

  • Data Collection : X-ray diffraction data are collected from a single, well-diffracting crystal at a synchrotron source.

  • Structure Solution and Refinement : The structure is solved by molecular replacement using a known structure of MDMX as a search model. The model is then refined against the experimental data.

MDM2/MDMX Binding Assay (Fluorescence Polarization)
  • Reagents : Fluorescently labeled tracer peptide, purified MDM2 or MDMX protein, and this compound.

  • Assay Setup : A constant concentration of the fluorescent tracer and the target protein are incubated in a multi-well plate.

  • Competition : Increasing concentrations of this compound are added to the wells.

  • Measurement : The fluorescence polarization is measured. As this compound displaces the fluorescent tracer from the protein, the polarization value decreases.

  • Data Analysis : The IC₅₀ value is determined by plotting the change in fluorescence polarization against the concentration of this compound. The Kᵢ is then calculated from the IC₅₀.

Cellular p53 Activation Assay
  • Cell Culture : p53 wild-type cancer cell lines (e.g., SJSA-1, MCF-7) are cultured under standard conditions.

  • Treatment : Cells are treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

  • Western Blot Analysis : Cell lysates are prepared and subjected to SDS-PAGE. Proteins are transferred to a membrane and probed with antibodies against p53 and its downstream targets (e.g., p21, MDM2) to assess protein levels.

  • Quantitative PCR (qPCR) : RNA is extracted from treated cells and reverse-transcribed to cDNA. qPCR is performed to measure the mRNA levels of p53 target genes.

Conclusion

This compound represents a significant advancement in the development of stapled peptide therapeutics. Its well-defined structure, constrained α-helical conformation, and potent dual inhibition of MDM2 and MDMX make it a valuable tool for cancer research and a promising candidate for further clinical development. The detailed methodologies provided in this guide are intended to facilitate further investigation and application of this important molecule.

References

An In-depth Technical Guide to the Biophysical Properties of ATSP-7041, a Stapled Peptide Dual Inhibitor of MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a synthetically-derived, hydrocarbon-stapled α-helical peptide that has emerged as a potent dual inhibitor of the oncoproteins Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX).[1][2] These two proteins are critical negative regulators of the p53 tumor suppressor.[3] In many cancers that retain wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation.[3][4] this compound reactivates the p53 pathway by disrupting the protein-protein interactions between p53 and both MDM2 and MDMX, making it a promising candidate for cancer therapy.[2][5] This technical guide provides a comprehensive overview of the core biophysical properties of this compound, including its binding affinity, structural characteristics, and cellular activity, supplemented with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biophysical and Biochemical Properties of this compound

The introduction of a hydrocarbon staple significantly enhances the biophysical and pharmacological properties of this compound compared to its linear peptide counterparts. These improvements include increased α-helicity, enhanced binding affinity, greater proteolytic stability, and improved cell permeability.

PropertyValueMethodReference
Binding Affinity (Ki) to MDM2 8 nMFluorescence Polarization[2]
Binding Affinity (Ki) to MDMX 12.7 nMFluorescence Polarization[2]
α-Helicity 70%Circular Dichroism[2][6]
Cellular Potency (IC50 in SJSA-1 cells) SubmicromolarCell Viability Assay[2]

Table 1: Summary of Key Biophysical and Biochemical Parameters of this compound.

PeptideSequenceMDM2 Ki (nM)MDMX Ki (nM)
This compoundAc-Leu-Thr-Phe-cyclo(R8-His-Tyr-Trp-Ala-Gln-Leu-S5)-Ser-NH2812.7
ATSP-7342 (Negative Control)Phe19 to Ala19 mutantNo significant bindingNo significant binding
SAH-p53-8-Less potent than this compoundLess potent than this compound
Nutlin-3a (Small Molecule)-PotentNo significant binding

Table 2: Comparative Binding Affinities of this compound and Control Molecules.[2]

Mechanism of Action: The p53 Signaling Pathway

This compound functions by reactivating the p53 tumor suppressor pathway. In unstressed cells, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3][7] MDMX, a homolog of MDM2, also binds to p53 and inhibits its transcriptional activity.[3][8] The heterodimerization of MDM2 and MDMX can enhance this p53 suppression.[4] By binding with high affinity to the p53-binding pocket of both MDM2 and MDMX, this compound competitively inhibits the p53-MDM2 and p53-MDMX interactions.[2][5] This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, activate the transcription of its target genes, and induce cellular responses such as cell cycle arrest and apoptosis.[2][9]

p53_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53_active p53 (active) dna DNA p53_active->dna Binds to Response Elements p21 p21 Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) Apoptosis Apoptosis apoptosis_genes->Apoptosis dna->p21 Transcription dna->apoptosis_genes Transcription p53_inactive p53 (inactive) p53_inactive->p53_active Stabilization & Activation proteasome Proteasome p53_inactive->proteasome Degradation mdm2 MDM2 mdm2->p53_inactive Binds & Ubiquitinates mdmx MDMX mdmx->p53_inactive Binds & Inhibits atsp7041 This compound atsp7041->mdm2 Inhibits atsp7041->mdmx Inhibits

p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Helicity Determination

Circular dichroism spectroscopy is a key technique to assess the secondary structure of peptides. The α-helical content of this compound is a critical determinant of its binding affinity to MDM2 and MDMX.

Methodology:

  • Sample Preparation: Dissolve the lyophilized this compound peptide in a suitable buffer, typically phosphate-buffered saline (PBS) at pH 7.0, to a final concentration of 50 µM.[2][6]

  • Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at 20°C. Key parameters include a step resolution of 0.5 nm, a speed of 20 nm/s, and an accumulation of 10 scans.[2]

  • Data Analysis: The mean residue ellipticity (MRE) is calculated from the raw data. The percentage of α-helicity is then estimated from the MRE value at 222 nm, which is characteristic of α-helical structures.

cd_workflow start Start peptide_prep Prepare this compound (50 µM in PBS, pH 7.0) start->peptide_prep instrument_setup Set up CD Spectropolarimeter (190-260 nm, 20°C) peptide_prep->instrument_setup data_acquisition Acquire CD Spectra (10 accumulations) instrument_setup->data_acquisition data_analysis Calculate Mean Residue Ellipticity (MRE) data_acquisition->data_analysis helicity_calc Estimate % α-Helicity (from MRE at 222 nm) data_analysis->helicity_calc end End helicity_calc->end

Workflow for determining peptide helicity using Circular Dichroism.
Fluorescence Polarization (FP) Assay for Binding Affinity

Fluorescence polarization is a powerful technique for measuring the binding affinity between a fluorescently labeled molecule and a larger, unlabeled partner in solution. This assay is used to determine the inhibition constants (Ki) of this compound for MDM2 and MDMX.

Methodology:

  • Reagent Preparation:

    • Fluorescent Probe: A fluorescently tagged p53-derived peptide (e.g., TAMRA-p53 or FAM-p53) is used as the probe.[1][5] Prepare a 20 nM solution in PBS (pH 7.4).[1]

    • Proteins: Prepare solutions of recombinant MDM2 and MDMX proteins (e.g., 40 nM) in PBS.[1]

    • Inhibitor: Prepare a serial dilution of this compound.

  • Assay Setup: In a 96-well plate, combine the MDM2 or MDMX protein with the fluorescent probe. Add the serially diluted this compound to the wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours to allow the binding to reach equilibrium.[1][5]

  • Measurement: Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters (e.g., λex = 530 nm and λem = 580 nm for TAMRA).[1]

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive displacement of the fluorescent probe. The IC50 value is determined by fitting the data to a dose-response curve, from which the Ki value can be calculated.

fp_workflow start Start reagent_prep Prepare Reagents: - Fluorescent p53 peptide (20 nM) - MDM2/MDMX protein (40 nM) - Serial dilution of this compound start->reagent_prep assay_setup Combine reagents in a 96-well plate reagent_prep->assay_setup incubation Incubate at room temperature (30 min - 3 hr) assay_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Calculate IC50 and Ki values measurement->data_analysis end End data_analysis->end

Workflow for Fluorescence Polarization-based binding assay.
Confocal Microscopy for Cellular Uptake Analysis

The ability of this compound to penetrate cell membranes is crucial for its therapeutic efficacy. Confocal microscopy is used to visualize the intracellular localization of a fluorescently labeled version of the peptide.

Methodology:

  • Peptide Labeling: Synthesize a fluorescently labeled analog of this compound, for example, by attaching a fluorescein (FAM) moiety to the N-terminus (FAM-ATSP-7041).[2][9]

  • Cell Culture: Seed cancer cell lines known to overexpress MDM2 or MDMX (e.g., HCT-116, SJSA-1, or MCF-7) in a suitable imaging dish and culture until they reach the desired confluency.[2]

  • Treatment: Treat the cells with FAM-ATSP-7041 (e.g., at a concentration of 20 µM) for a specified duration (e.g., 4.5 hours).[2][9]

  • Staining (Optional): The cell membrane can be stained with a fluorescent marker like Wheat Germ Agglutinin (WGA) to better visualize the cellular boundaries.[9]

  • Imaging: Acquire z-stack images of the cells using a confocal microscope with the appropriate laser lines and filters for the fluorescent labels used.

  • Image Analysis: Analyze the images to determine the subcellular localization of the fluorescently labeled peptide. A diffused intracellular signal indicates efficient cell penetration.[2]

confocal_workflow start Start peptide_label Synthesize FAM-labeled this compound start->peptide_label cell_culture Culture cancer cells (e.g., HCT-116) in imaging dish peptide_label->cell_culture treatment Treat cells with FAM-ATSP-7041 (e.g., 20 µM for 4.5 hr) cell_culture->treatment staining Optional: Stain cell membrane (WGA) treatment->staining imaging Acquire z-stack images with a confocal microscope staining->imaging analysis Analyze images for subcellular localization imaging->analysis end End analysis->end

Workflow for assessing cellular uptake via confocal microscopy.

Conclusion

This compound represents a significant advancement in the field of stapled peptide therapeutics. Its robust biophysical properties, including high α-helicity, potent dual-inhibitory activity against MDM2 and MDMX, and excellent cell permeability, underscore its potential as a powerful anticancer agent. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the properties and therapeutic applications of this compound and other stapled peptides. A thorough understanding of these biophysical characteristics is paramount for the continued development and optimization of this promising class of molecules for clinical use.

References

Dual Inhibition of MDM2 and MDMX by ATSP-7041: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ATSP-7041, a stapled α-helical peptide designed as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), key negative regulators of the p53 tumor suppressor protein. By disrupting the MDM2/MDMX-p53 protein-protein interactions, this compound reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Mechanism of Action: Restoring p53 Function

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. In many cancers, p53 is inactivated through overexpression of its negative regulators, MDM2 and MDMX. This compound is a hydrocarbon-stapled peptide that mimics the α-helical structure of the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2] This dual inhibition releases p53 from negative regulation, leading to its stabilization and the activation of downstream p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis.[3]

The following diagram illustrates the signaling pathway targeted by this compound.

cluster_0 Normal Cellular Conditions cluster_1 This compound Intervention p53 p53 MDM2 MDM2 p53->MDM2 inhibition MDMX MDMX p53->MDMX inhibition MDM2->p53 ubiquitination Degradation p53 Degradation MDM2->Degradation ATSP7041 This compound MDM2_inhibited MDM2 ATSP7041->MDM2_inhibited inhibition MDMX_inhibited MDMX ATSP7041->MDMX_inhibited inhibition p53_active Active p53 CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Figure 1: Mechanism of this compound in reactivating the p53 pathway.

Quantitative Data Summary

Binding Affinity of this compound

The binding affinities of this compound to MDM2 and MDMX have been determined using fluorescence polarization assays.[1]

TargetKi (nM)
MDM20.9
MDMX7.0
Negative Control (ATSP-7342)
MDM2536
MDMX>1000
Comparator (Nutlin-3a)
MDM252
MDMX>1000
Cellular Activity of this compound

The in vitro efficacy of this compound was assessed in various cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

Cell LineCancer Typep53 StatusMDM2/MDMX StatusIC50 (µM)
SJSA-1OsteosarcomaWild-TypeMDM2 Amplified1.8
MCF-7Breast CancerWild-TypeMDMX Overexpression0.8
RKOColon CarcinomaWild-Type-1.5
HCT116Colon CarcinomaWild-Type-2.5
MDA-MB-435MelanomaMutant->30
SW480Colorectal AdenocarcinomaMutant->30
In Vivo Efficacy of this compound in Xenograft Models

This compound has demonstrated significant tumor growth inhibition in mouse xenograft models.[1][5]

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)
SJSA-1Osteosarcoma15 mg/kg, i.v., q.d. for 2 weeks61
SJSA-1Osteosarcoma30 mg/kg, i.v., q.o.d. for 2 weeks61
MCF-7Breast Cancer20 mg/kg, i.v., q.o.d. for 23 days63
MCF-7Breast Cancer30 mg/kg, i.v., q.o.d. for 23 days87
Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound has been evaluated in multiple species following intravenous administration.[5]

SpeciesDose (mg/kg)Half-life (t1/2, h)Clearance (mL/h/kg)
Mouse15~1.552.2
Rat5~2.143.5
Cynomolgus Monkey0.5~18.3-

Experimental Protocols

Fluorescence Polarization Binding Assay

This assay was used to determine the dissociation constants (Ki) for the interaction of this compound with MDM2 and MDMX.

  • Reagents : Recombinant human MDM2 and MDMX proteins, a fluorescently labeled analog of a linear p53-derived peptide (FAM-pDI), and test compounds (this compound, ATSP-7342, Nutlin-3a).

  • Procedure :

    • A solution containing 10 nM of the FAM-pDI probe and varying concentrations of the test compound is prepared in assay buffer.

    • The reaction is initiated by adding the recombinant target protein (MDM2 or MDMX).

    • The mixture is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis : The IC50 values are determined by fitting the data to a four-parameter sigmoidal dose-response curve. Ki values are then calculated using the Cheng-Prusoff equation.

The general workflow for this assay is depicted below.

start Start prepare_reagents Prepare Reagents: - FAM-pDI Probe - Test Compound Dilutions - MDM2/MDMX Protein start->prepare_reagents mix_components Mix FAM-pDI Probe and Test Compound prepare_reagents->mix_components add_protein Add MDM2 or MDMX Protein mix_components->add_protein incubate Incubate at Room Temperature add_protein->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp analyze_data Analyze Data: - Calculate IC50 - Calculate Ki measure_fp->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the Fluorescence Polarization Binding Assay.
Cell Viability (MTT) Assay

This colorimetric assay was used to assess the effect of this compound on the viability of cancer cell lines.[4]

  • Cell Seeding : Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated by plotting the percentage of viable cells against the log concentration of this compound.

Co-Immunoprecipitation and Western Blotting

These techniques were used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions in cells treated with this compound.[3]

  • Cell Lysis : Cells are treated with this compound or vehicle control, harvested, and lysed in a suitable lysis buffer.

  • Immunoprecipitation : The protein of interest (e.g., p53) is immunoprecipitated from the cell lysates using a specific primary antibody conjugated to beads (e.g., protein A/G).

  • Washing : The beads are washed to remove non-specific binding proteins.

  • Elution : The immunoprecipitated proteins are eluted from the beads.

  • SDS-PAGE and Western Blotting : The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the proteins of interest (e.g., MDM2, MDMX, p53).

  • Detection : The protein bands are visualized using a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate.

In Vivo Xenograft Studies

The antitumor efficacy of this compound was evaluated in mouse xenograft models.[1]

  • Tumor Implantation : Human cancer cells (e.g., SJSA-1 or MCF-7) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth : Tumors are allowed to grow to a palpable size.

  • Treatment : Mice are randomized into treatment groups and administered with this compound or vehicle control via a specified route (e.g., intravenous) and schedule.

  • Tumor Measurement : Tumor volume is measured regularly using calipers.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the vehicle control group.

Conclusion

This compound is a potent, cell-penetrating, stapled peptide that effectively targets both MDM2 and MDMX, leading to the reactivation of the p53 tumor suppressor pathway. Its dual inhibitory mechanism offers a potential therapeutic advantage in cancers that overexpress either or both of these negative regulators. The comprehensive preclinical data, including high binding affinity, selective cellular activity, and significant in vivo antitumor efficacy, support the continued investigation of this compound and its analogs as a promising strategy for p53-targeted cancer therapy.

References

The Hydrocarbon Staple of ATSP-7041: A Technical Guide to a Potent Dual Inhibitor of MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of ATSP-7041, a stapled α-helical peptide that has emerged as a significant tool in cancer research. By employing a hydrocarbon "staple" to lock the peptide into its bioactive α-helical conformation, this compound effectively targets and inhibits the protein-protein interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX. This dual inhibition reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This document details the mechanism of action, biophysical properties, and the critical role of the hydrocarbon staple in the therapeutic potential of this compound.

Introduction: The Power of the Staple

Stapled α-helical peptides represent a promising class of therapeutics that bridge the gap between small molecules and large biologics. The hydrocarbon staple, introduced via olefin metathesis, provides conformational stability to the peptide, enhancing its resistance to proteolytic degradation and improving its cell penetration capabilities. In this compound, an i, i+7 stapling strategy is employed, creating a covalent linkage that reinforces the α-helical structure essential for high-affinity binding to MDM2 and MDMX.[1][2]

Mechanism of Action: Restoring the Guardian of the Genome

This compound functions by disrupting the interaction between p53 and its two key negative regulators, MDM2 and MDMX.[3][4] In many cancers, these proteins are overexpressed, leading to the suppression of p53's tumor-suppressing functions. By binding to the p53-binding pockets of both MDM2 and MDMX with high affinity, this compound liberates p53 from this inhibition.[3] This reactivation of p53 signaling leads to the transcriptional upregulation of target genes such as p21, which induces cell cycle arrest, and other pro-apoptotic factors, ultimately resulting in cancer cell death.[3]

ATSP7041_Mechanism cluster_0 Normal p53 Regulation cluster_1 This compound Intervention p53_n p53 mdm2_n MDM2 p53_n->mdm2_n inhibition mdmx_n MDMX p53_n->mdmx_n inhibition degradation_n Degradation mdm2_n->degradation_n promotes atsp This compound mdm2_i MDM2 atsp->mdm2_i binds & inhibits mdmx_i MDMX atsp->mdmx_i binds & inhibits p53_i p53 activation_i p53 Pathway Activation (Cell Cycle Arrest, Apoptosis) p53_i->activation_i is activated

Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound is supported by robust quantitative data demonstrating its high-affinity binding to its targets and its potent cellular activity.

Table 1: Binding Affinities of this compound
TargetBinding Affinity (KD)Method
MDM20.91 nM[3]Biacore[3]
MDMX2.31 nM[3]Biacore[3]
Table 2: Cellular Activity of this compound
Cell LineIC50Assayp53 Status
SJSA-1 (Osteosarcoma)Sub-micromolar[3]MTT Assay[3]Wild-Type[3]
MCF-7 (Breast Cancer)Sub-micromolar[3]MTT Assay[3]Wild-Type[3]
SW480 (Colon Cancer)>30-fold higher than p53 WT cells[3]MTT Assay[3]Mutant[3]
MDA-MB-435 (Melanoma)>30-fold higher than p53 WT cells[3]MTT Assay[3]Mutant[3]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelDosing ScheduleTumor Growth Inhibition (TGI)
SJSA-115 mg/kg every day (2 weeks)[5]61%[5]
SJSA-130 mg/kg every other day (2 weeks)[5]61%[5]
MCF-720 mg/kg every other day (23 days)[5]63%[5]
MCF-730 mg/kg every other day (23 days)[5]87%[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

Synthesis and Purification of this compound

This compound is synthesized using standard Fmoc-based solid-phase peptide synthesis.[6] The hydrocarbon staple is introduced via ring-closing metathesis using a Grubbs catalyst.[6]

Peptide_Synthesis_Workflow Resin Rink Amide Resin Fmoc_AA Fmoc-Protected Amino Acid Coupling Resin->Fmoc_AA Deprotection Fmoc Deprotection (Piperidine) Fmoc_AA->Deprotection Deprotection->Fmoc_AA Repeat for each amino acid Olefin_AA Coupling of Olefin-Containing Unnatural Amino Acids Deprotection->Olefin_AA RCM Ring-Closing Metathesis (Grubbs Catalyst) Olefin_AA->RCM Cleavage Cleavage from Resin RCM->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product This compound Purification->Final_Product

This compound Synthesis Workflow.

Protocol:

  • Resin Preparation: Swell Rink amide resin in a suitable solvent (e.g., N,N-dimethylformamide).

  • Fmoc Solid-Phase Peptide Synthesis: Sequentially couple Fmoc-protected amino acids to the resin. Each cycle consists of Fmoc deprotection with piperidine followed by coupling of the next amino acid using a coupling agent (e.g., HCTU).

  • Incorporation of Unnatural Amino Acids: Couple the specific olefin-bearing unnatural amino acids at the desired positions for stapling (i and i+7).

  • Ring-Closing Metathesis: On the solid support, treat the peptide with a Grubbs catalyst in an appropriate solvent (e.g., dichloroethane) to form the hydrocarbon staple.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[6]

Biacore Binding Assay

Surface plasmon resonance (Biacore) is used to measure the binding kinetics and affinity of this compound to MDM2 and MDMX. While specific buffer and chip preparation details are proprietary to the conducting laboratories, a general protocol is as follows:

Protocol:

  • Chip Preparation: Immobilize recombinant MDM2 or MDMX protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface and monitor the change in the sensorgram.

  • Data Analysis: Analyze the association and dissociation phases of the binding curves to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[3]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., SJSA-1, MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[3]

Western Blot for p53 Pathway Activation

Western blotting is used to detect changes in protein levels, demonstrating the activation of the p53 pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with this compound for a defined time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).

  • Immunoblotting: Probe the membrane with primary antibodies specific for p53, p21, and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[3]

Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA

qRT-PCR is employed to quantify the upregulation of p53 target genes like p21 at the mRNA level.

Protocol:

  • RNA Extraction: Extract total RNA from cells or tumor tissue treated with this compound.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Real-Time PCR: Perform real-time PCR using primers specific for p21 and a reference gene (e.g., GAPDH).

  • Data Analysis: Analyze the amplification data to determine the fold change in p21 mRNA expression in treated samples compared to controls.[3][5]

Cellular Penetration Assay (Confocal Microscopy)

To visualize the cellular uptake of this compound, a fluorescently labeled version (e.g., FAM-ATSP-7041) is used.

Protocol:

  • Cell Seeding: Seed cells (e.g., HCT116) on glass-bottom dishes or chamber slides.

  • Treatment: Incubate the cells with FAM-labeled this compound for a specific duration.

  • Imaging: Wash the cells and image them using a confocal microscope to observe the intracellular localization of the fluorescent peptide.[3]

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using mouse xenograft models.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SJSA-1 or MCF-7) into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice via a specified route (e.g., intravenous) and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the tumor growth inhibition.[5]

Conclusion

This compound, with its defining hydrocarbon staple, stands as a testament to the potential of stapled peptides in oncology. Its ability to dually inhibit MDM2 and MDMX, thereby robustly reactivating the p53 tumor suppressor pathway, offers a promising therapeutic strategy for a wide range of cancers. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to further investigate and build upon the significant findings associated with this innovative molecule. The continued exploration of stapled peptides like this compound will undoubtedly pave the way for the development of next-generation cancer therapies.

References

Unlocking the Guardian of the Genome: ATSP-7041 as a Potent Tool for Interrogating the p53 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a hallmark of many human cancers, has spurred the development of therapeutic strategies aimed at its reactivation. This technical guide delves into the core of one such promising agent, ATSP-7041, a stapled α-helical peptide designed to resurrect p53's tumor-suppressive functions. This document provides an in-depth overview of this compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application as a research tool in studying the p53 pathway.

Introduction to this compound: A Dual Inhibitor of MDM2 and MDMX

This compound is a synthetic, cell-penetrating stapled peptide that mimics the p53 α-helix, enabling it to potently and simultaneously inhibit two key negative regulators of p53: MDM2 and MDMX.[1][2][3] In many cancers with wild-type p53, these two proteins are overexpressed, leading to the suppression of p53 activity. By targeting both MDM2 and MDMX, this compound offers a comprehensive approach to reactivating the p53 pathway, leading to cell cycle arrest, apoptosis, and tumor growth suppression in p53-positive cancer models.[1][3][4]

Mechanism of Action: Releasing the Brakes on p53

Under normal cellular conditions, MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation. This compound competitively binds to the p53-binding pocket of both MDM2 and MDMX, disrupting their interaction with p53.[1][4] This leads to the stabilization and accumulation of p53, allowing it to translocate to the nucleus and activate the transcription of its target genes, including the cell cycle inhibitor p21 and MDM2 itself (in a negative feedback loop).

ATSP7041_Mechanism_of_Action cluster_0 Normal State (p53 Inactive) cluster_1 This compound Treatment (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binding & Inhibition MDMX MDMX p53_inactive->MDMX Binding & Inhibition p53_active Active p53 Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination ATSP7041 This compound MDM2_inhibited MDM2 ATSP7041->MDM2_inhibited Inhibition MDMX_inhibited MDMX ATSP7041->MDMX_inhibited Inhibition p21 p21 p53_active->p21 Transcriptional Activation Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis

Fig 1. Mechanism of p53 activation by this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics.

Table 1: Binding Affinity of this compound to MDM2 and MDMX
TargetBinding Affinity (Ki)Binding Affinity (Kd)Method
MDM20.9 nM[1]0.91 nM[3]Fluorescence Polarization
MDMX7 nM[1]2.31 nM[3]Fluorescence Polarization
Table 2: In Vitro Cellular Activity of this compound
Cell Linep53 StatusCancer TypeIC50 (µM)
SJSA-1Wild-TypeOsteosarcoma~2.5[1]
MCF-7Wild-TypeBreast Cancer~5[1]
RKOWild-TypeColon Cancer~5[4]
HCT116Wild-TypeColon Cancer~5[4]
SW480MutantColon Cancer>30[1][4]
MDA-MB-435MutantMelanoma>30[1][4]
A selectivity index of >30 was determined from the ratio of IC50 between p53 mutant and p53 wild-type cancer cell lines.[1][4]
Table 3: In Vivo Antitumor Efficacy of this compound
Xenograft ModelDosing RegimenDurationTumor Growth Inhibition (TGI)
SJSA-1 (Osteosarcoma)15 mg/kg, i.v., daily2 weeks61%[1][4]
SJSA-1 (Osteosarcoma)30 mg/kg, i.v., every other day2 weeks61%[1][4]
MCF-7 (Breast Cancer)20 mg/kg, i.v., every other day23 days63%[5]
MCF-7 (Breast Cancer)30 mg/kg, i.v., every other day23 days87%[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to facilitate the use of this compound as a research tool.

Fluorescence Polarization (FP) Assay for MDM2/MDMX Binding

This assay quantitatively measures the binding of this compound to MDM2 and MDMX.

FP_Assay_Workflow start Start step1 Prepare Assay Plate: - Add diluted this compound - Add MDM2/MDMX and  fluorescently-labeled  p53 peptide start->step1 step2 Incubate at Room Temperature step1->step2 step3 Measure Fluorescence Polarization step2->step3 step4 Data Analysis: Calculate Ki/Kd values step3->step4 end End step4->end

Fig 2. Workflow for the Fluorescence Polarization Assay.

Materials:

  • Recombinant human MDM2 and MDMX protein

  • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled)[2]

  • This compound

  • Assay buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound.

  • Prepare a solution containing the fluorescently labeled p53 peptide at a final concentration of ~50 nM and either MDM2 or MDMX protein at a final concentration of ~1 µM.[2]

  • Add the protein-peptide solution to the wells containing this compound.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.[2]

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[2]

  • Calculate the inhibition of binding and determine the Ki or Kd values by fitting the data to a suitable binding model.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SJSA-1, MCF-7, SW480)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blotting for p53 Pathway Proteins

This protocol details the detection of p53, p21, and MDM2 protein levels following this compound treatment.

Western_Blot_Workflow start Start step1 Cell Lysis & Protein Quantification start->step1 step2 SDS-PAGE step1->step2 step3 Protein Transfer to Membrane step2->step3 step4 Blocking step3->step4 step5 Primary Antibody Incubation (p53, p21, MDM2, loading control) step4->step5 step6 Secondary Antibody Incubation step5->step6 step7 Detection step6->step7 end End step7->end

Fig 3. General workflow for Western Blotting.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).[1]

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., SJSA-1 or MCF-7)

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound intravenously at the desired dose and schedule (e.g., 15 mg/kg daily or 30 mg/kg every other day).[1][4]

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by qPCR for p21 mRNA).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a powerful chemical tool for researchers and drug developers investigating the p53 signaling pathway. Its dual inhibitory action on MDM2 and MDMX provides a robust method for p53 reactivation in relevant cancer models. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the complexities of p53 biology and in the development of novel cancer therapeutics.

References

The Discovery and Development of ATSP-7041: A Stapled Peptide Reactivating the p53 Tumor Suppressor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ATSP-7041 is a potent, cell-penetrating, stapled α-helical peptide developed as a dual inhibitor of the oncoproteins MDM2 and MDMX (also known as HDM2 and HDMX).[1][2] In many cancers with wild-type p53, its tumor-suppressive function is abrogated by overexpression of MDM2 and/or MDMX, which bind to p53 and target it for degradation or sequestration.[1] this compound was designed to disrupt these protein-protein interactions, thereby stabilizing and reactivating p53, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and Optimization

This compound was developed by Aileron Therapeutics through the optimization of a phage display-derived peptide.[2] The development process focused on creating a stapled peptide with improved biological and biophysical properties.[2] Stapled peptides are a class of therapeutics where a synthetic brace is introduced to lock a peptide in its bioactive α-helical conformation, which can enhance target affinity, cell permeability, and proteolytic resistance.[3]

The optimization of a prototype stapled peptide, ATSP-3900, which already showed improved binding to MDM2 and MDMX compared to earlier versions, led to the creation of this compound.[2] Specifically, the incorporation of a glutamic acid residue and the extension of the helical structure with two additional alanine residues at the C-terminus resulted in this compound, which exhibited enhanced solubility and high-affinity binding.[2] A high-resolution X-ray crystal structure of this compound bound to MDMX revealed key molecular interactions, including the role of the hydrocarbon staple in target engagement.[1][4]

Mechanism of Action: Dual Inhibition of MDM2 and MDMX

This compound functions by competitively inhibiting the binding of p53 to both MDM2 and MDMX.[1][2] In cancer cells with wild-type p53 that overexpress these negative regulators, this compound treatment leads to the stabilization of p53.[1] This reactivation of p53 triggers the transcription of its target genes, such as p21 (CDKN1A) and MDM2, resulting in cell cycle arrest and apoptosis.[1][5] The dual-inhibitory nature of this compound is a key differentiator from many small-molecule inhibitors that primarily target MDM2, as some tumors are resistant to MDM2 inhibition alone due to high levels of MDMX.[1]

ATSP7041_Pathway cluster_0 Normal Cellular State (p53 Regulation) cluster_1 This compound Intervention p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding & Degradation MDMX_n MDMX p53_n->MDMX_n Binding & Sequestration MDM2_n->p53_n Degradation p53 Degradation MDM2_n->Degradation MDMX_n->p53_n ATSP7041 This compound MDM2_i MDM2 ATSP7041->MDM2_i Inhibition MDMX_i MDMX ATSP7041->MDMX_i Inhibition p53_i p53 (Stabilized) p21 p21 p53_i->p21 Transcriptional Activation Apoptosis Apoptosis p53_i->Apoptosis Transcriptional Activation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Synthesis_Workflow start Start sp_synthesis Solid-Phase Peptide Synthesis (Fmoc) start->sp_synthesis stapling On-Resin Ring-Closing Metathesis (Grubbs Catalyst) sp_synthesis->stapling cleavage Cleavage from Resin & Deprotection stapling->cleavage purification RP-HPLC Purification cleavage->purification characterization LC-MS Analysis purification->characterization end Pure this compound characterization->end IP_Western_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis ip Immunoprecipitation (e.g., anti-p53) lysis->ip wash Wash Beads ip->wash elution Elution of Proteins wash->elution sds_page SDS-PAGE elution->sds_page transfer Transfer to Membrane sds_page->transfer probing Probing with Primary Antibodies (p53, MDM2, MDMX) transfer->probing detection Secondary Antibody & Chemiluminescence Detection probing->detection end Analysis of Protein Interactions detection->end

References

ATSP-7041: A Potent Dual Inhibitor of MDM2 and MDMX with Nanomolar Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

BOSTON, Mass. – Aileron Therapeutics has released a detailed technical overview of ATSP-7041, a stapled α-helical peptide demonstrating high-affinity binding to both Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), key negative regulators of the p53 tumor suppressor protein. This document provides an in-depth analysis of the binding affinity, experimental methodologies, and the underlying mechanism of action for researchers, scientists, and professionals in the field of drug development.

This compound is engineered to restore the tumor-suppressing function of p53 by disrupting its interaction with MDM2 and MDMX.[1] This dual-inhibitor approach is significant as many cancers exhibit overexpression of one or both of these proteins, leading to the inactivation of p53 and promoting tumor growth.

Quantitative Binding Affinity of this compound

This compound has been shown to bind to both MDM2 and MDMX with nanomolar affinities.[1][2][3][4][5] The binding kinetics, as determined by various biophysical assays, underscore the potency of this stapled peptide.

Target ProteinBinding Affinity MetricValue (nM)Assay MethodReference
MDM2 Ki0.9Not Specified[1][6]
KD0.91Biacore[1][6][7]
MDMX Ki7Not Specified[1][6]
KD2.31Biacore[1][6][7]

Mechanism of Action: Restoring p53 Function

This compound's primary mechanism of action is the reactivation of the p53 signaling pathway.[1][2] In cancer cells with wild-type p53, MDM2 and MDMX bind to p53, inhibiting its transcriptional activity and promoting its degradation. By binding to the p53-binding pockets of MDM2 and MDMX, this compound effectively blocks these interactions.[8][9] This leads to the stabilization and accumulation of p53, allowing it to induce cell-cycle arrest and apoptosis in tumor cells.

cluster_0 Normal Cellular Stress Response cluster_1 Cancer (MDM2/MDMX Overexpression) cluster_2 This compound Intervention Stress Cellular Stress p53_active p53 (active) Stress->p53_active Target_Genes Target Gene Transcription p53_active->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis p53_inactive p53 (inactive) Degradation p53 Degradation p53_inactive->Degradation MDM2_MDMX MDM2 / MDMX MDM2_MDMX->p53_inactive inhibition Tumor_Growth Tumor Growth ATSP_7041 This compound MDM2_MDMX_inhibited MDM2 / MDMX ATSP_7041->MDM2_MDMX_inhibited inhibition p53_restored p53 (active) Tumor_Suppression Tumor Suppression p53_restored->Tumor_Suppression

This compound Mechanism of Action

Experimental Protocols

The binding affinity and functional effects of this compound were characterized using a suite of biochemical and cell-based assays.

Surface Plasmon Resonance (SPR) - Biacore

To determine the binding kinetics (KD, on-rate, and off-rate) of this compound to MDM2 and MDMX, Biacore analysis was performed.[1][6]

Workflow:

  • Immobilization: Recombinant MDM2 or MDMX protein is immobilized on a sensor chip.

  • Injection: A series of concentrations of this compound are injected across the sensor surface.

  • Detection: The binding of this compound to the immobilized protein is detected as a change in the refractive index, measured in response units (RU).

  • Analysis: The association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD). A slow dissociation rate was observed for this compound, suggesting a prolonged inhibitory effect.[1][6]

cluster_workflow Biacore Experimental Workflow start Start immobilize Immobilize MDM2/MDMX on Sensor Chip start->immobilize inject Inject this compound (various concentrations) immobilize->inject detect Detect Binding (Response Units) inject->detect analyze Analyze Data (Calculate KD) detect->analyze end End analyze->end

Biacore Assay Workflow
Immunoprecipitation (IP) and Western Blotting

To confirm that this compound disrupts the p53-MDM2 and p53-MDMX interactions within cancer cells, co-immunoprecipitation followed by Western blotting was utilized.[9]

Methodology:

  • Cell Treatment: Cancer cell lines (e.g., MCF-7) are treated with this compound or a vehicle control.[9]

  • Lysis: Cells are lysed to release protein contents.

  • Immunoprecipitation: An antibody specific to either p53 or MDMX is used to pull down the target protein and its binding partners from the cell lysate.[9]

  • Western Blotting: The immunoprecipitated protein complexes are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against p53, MDM2, and MDMX to detect the levels of each protein in the complex.[9]

  • Results: Treatment with this compound leads to a dose-dependent decrease in the amount of MDM2 and MDMX that co-immunoprecipitates with p53, demonstrating the disruption of these interactions in a cellular context.[9]

Cellular Viability and p53 Activation Assays

The biological consequence of p53 activation by this compound was assessed through cell viability and target gene expression assays.

  • Cell Viability (MTT Assay): Cancer cell lines with wild-type p53 (e.g., SJSA-1, MCF-7) and mutant p53 were treated with increasing concentrations of this compound. A significant decrease in cell viability was observed only in the p53 wild-type cells, indicating a p53-dependent mechanism of action.

  • Gene Expression Analysis (qPCR): The expression of p53 target genes, such as p21 and MDM2, was measured in response to this compound treatment. A dose-dependent increase in the mRNA levels of these genes was observed in p53 wild-type cells, confirming the activation of the p53 pathway.

Conclusion

The data presented in this technical guide highlight this compound as a potent, dual inhibitor of MDM2 and MDMX with high binding affinity and a clear, on-target mechanism of action. The detailed experimental protocols provide a framework for the continued investigation and development of stapled peptides as a promising therapeutic modality for p53-dependent cancers.

References

Unveiling the Molecular Embrace: A Technical Guide to the Interaction of ATSP-7041 with MDMX

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – In the intricate dance of cellular regulation, the interaction between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX, represents a critical checkpoint in cancer development. The stapled α-helical peptide, ATSP-7041, has emerged as a potent dual inhibitor of both MDM2 and MDMX, effectively reactivating the p53 pathway. This technical guide provides an in-depth analysis of the molecular interactions between this compound and MDMX, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

This compound is a synthetic, cell-penetrating peptide designed to mimic the p53 tumor suppressor protein's binding domain. By competitively inhibiting the p53-MDM2 and p53-MDMX interactions, this compound stabilizes p53, leading to the activation of downstream pathways that can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] Its dual-inhibitory action is particularly significant as many cancers overexpress both MDM2 and MDMX, rendering inhibitors that target only one of these proteins less effective.[4][5]

Quantitative Analysis of Binding Affinity

The potency of this compound is underscored by its high binding affinity to both MDM2 and MDMX. The following tables summarize the equilibrium dissociation constants (Ki) and kinetic parameters for this compound and other relevant molecules, as determined by fluorescence polarization assays and surface plasmon resonance (SPR).

CompoundMDM2 Ki (nM)MDMX Ki (nM)
This compound 0.9 7
ATSP-7342 (Negative Control)536>1,000
Nutlin-3a52>1,000
SAH-p53-8812.7
pDI (Linear Peptide)31120
Data sourced from Chang et al., 2013.[2]
Kinetic Parameters (this compound)MDM2MDMX
kon (1/Ms) 1.3 x 10^6 1.1 x 10^6
koff (1/s) 1.2 x 10^-3 7.7 x 10^-3
KD (nM) 0.9 7.0
Data sourced from Chang et al., 2013.[2]

Molecular Interactions: A Structural Perspective

A high-resolution 1.7-Å X-ray crystal structure of this compound in complex with MDMX (PDB ID: 4N5T) provides a detailed view of the molecular interactions driving this high-affinity binding.[1][2] The stapled peptide binds to the p53-binding pocket of MDMX, recapitulating the critical interactions of the native p53 helix.

Key interactions include:

  • The canonical triad: The side chains of Phenylalanine-19, Tryptophan-23, and Leucine-26 of the p53 peptide sequence, which are conserved in this compound, insert into deep hydrophobic pockets within MDMX.[5]

  • Additional contacts: The this compound peptide makes further stabilizing contacts. Tyrosine-22 of the peptide interacts with a number of MDMX residues, including Gln66, Arg67, Gln68, His69, Val89, and Lys90, through van der Waals forces and water-mediated hydrogen bonds.[5]

  • Role of the hydrocarbon staple: The all-hydrocarbon staple itself contributes to the binding affinity by making direct contact with the MDMX protein, a feature not present in the natural p53 peptide.[1][3]

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential stems from its ability to disrupt the negative regulation of p53 by both MDM2 and MDMX. The following diagram illustrates this signaling pathway and the intervention by this compound.

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53 Regulation cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcomes Stress Cellular Stress p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Binding MDMX MDMX p53->MDMX Binding Apoptosis Apoptosis p53->Apoptosis p21 p21 p53->p21 MDM2_up MDM2 (feedback) p53->MDM2_up MDM2->p53 Ubiquitination & Degradation MDMX->p53 Inhibition of Transcription ATSP7041 This compound ATSP7041->MDM2 Inhibits Binding to p53 ATSP7041->MDMX Inhibits Binding to p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p53 signaling pathway and the mechanism of this compound.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's properties, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity (Ki)

This assay measures the change in polarization of a fluorescently labeled tracer peptide upon binding to a protein.

  • Reagents:

    • Recombinant human MDM2 and MDMX proteins.

    • Fluorescently labeled tracer peptide (e.g., FAM-labeled p53-derived peptide).

    • This compound and other test compounds.

    • Assay buffer (e.g., PBS, 0.1% BSA, 0.01% Tween-20).

  • Procedure:

    • A fixed concentration of the protein and tracer peptide are incubated in the assay buffer.

    • Serial dilutions of the test compounds are added to the mixture.

    • The reaction is incubated at room temperature to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

FP_Assay_Workflow Start Start Reagents Prepare Reagents: - MDMX/MDM2 Protein - FAM-Tracer Peptide - this compound Start->Reagents Incubate Incubate Protein and Tracer Reagents->Incubate AddCompound Add Serial Dilutions of this compound Incubate->AddCompound Equilibrate Incubate to Equilibrium AddCompound->Equilibrate Measure Measure Fluorescence Polarization Equilibrate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for the Fluorescence Polarization Assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the real-time association (kon) and dissociation (koff) rates of a ligand binding to an immobilized protein.

  • Instrumentation: Biacore instrument (e.g., Biacore T200).

  • Chip Preparation:

    • A sensor chip (e.g., CM5) is activated.

    • Recombinant MDM2 or MDMX is immobilized on the chip surface.

  • Binding Analysis:

    • A series of concentrations of this compound in running buffer are injected over the chip surface.

    • The association of the peptide is monitored in real-time.

    • After the injection, running buffer is flowed over the chip to monitor the dissociation.

  • Data Analysis:

    • The sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kon and koff rates.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Cellular Assays for p53 Pathway Activation

Western blotting is a key technique to assess the downstream effects of this compound in cells.

  • Cell Culture:

    • Cancer cell lines with wild-type p53 and overexpression of MDM2 (e.g., SJSA-1) or MDMX (e.g., MCF-7) are used.[1]

    • Cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Treatment:

    • Cells are treated with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[2]

  • Protein Extraction and Quantification:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • Protein bands are visualized using a chemiluminescent substrate.

WesternBlot_Workflow Start Start CellCulture Culture SJSA-1 or MCF-7 cells Start->CellCulture Treatment Treat with this compound (various concentrations) CellCulture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibodies (p53, p21, MDM2) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End End Detection->End

Caption: Workflow for Western Blotting to assess p53 pathway activation.

Conclusion

This compound stands as a testament to the power of rational drug design in targeting challenging protein-protein interactions. Its dual inhibition of MDM2 and MDMX, driven by high-affinity molecular interactions, provides a robust mechanism for reactivating the p53 tumor suppressor pathway. The data and protocols presented in this guide offer a comprehensive foundation for further research and development in the field of p53-targeted cancer therapies.

References

The Role of ATSP-7041 in Cell Cycle Arrest and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATSP-7041 is a potent and selective stapled alpha-helical peptide that acts as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two primary negative regulators of the p53 tumor suppressor protein. By disrupting the p53-MDM2/MDMX interactions, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type p53. This reactivation leads to the induction of cell cycle arrest and apoptosis, two of the most critical functions of p53 in tumor suppression. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage and oncogenic activation.[1] Inactivation of p53 is a hallmark of many human cancers, occurring either through direct mutation of the TP53 gene or through the overexpression of its negative regulators, MDM2 and MDMX.[1] These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its proteasomal degradation.[1]

This compound is a hydrocarbon-stapled peptide designed to mimic the alpha-helical structure of the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1] This dual inhibition is a key feature of this compound, as many tumors overexpress both negative regulators, rendering inhibitors that target only MDM2 less effective.[1] By liberating p53 from this negative regulation, this compound triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis, thereby inhibiting tumor growth.[1][2]

Mechanism of Action: The p53 Signaling Pathway Reactivation

This compound functions by competitively inhibiting the interaction between p53 and its negative regulators, MDM2 and MDMX. This restores the tumor suppressor function of p53.

dot

ATSP7041_Mechanism cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention (p53 Activated) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds & Inhibits MDMX MDMX p53_inactive->MDMX Binds & Inhibits p53_active p53 (Active) MDM2->p53_inactive Ubiquitination & Degradation ATSP7041 This compound MDM2_bound MDM2 ATSP7041->MDM2_bound Binds & Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Binds & Inhibits p21 p21 p53_active->p21 Upregulates BAX BAX p53_active->BAX Upregulates CellCycleArrest Cell Cycle Arrest (G1 and G2/M) p21->CellCycleArrest Induces Apoptosis Apoptosis BAX->Apoptosis Induces WesternBlot_Workflow CellCulture 1. Cell Culture & Treatment (e.g., SJSA-1, MCF-7) - Treat with this compound Lysis 2. Cell Lysis - RIPA buffer CellCulture->Lysis Quantification 3. Protein Quantification - BCA assay Lysis->Quantification Electrophoresis 4. SDS-PAGE Quantification->Electrophoresis Transfer 5. Protein Transfer - PVDF membrane Electrophoresis->Transfer Blocking 6. Blocking - 5% non-fat milk Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation - Anti-p53, Anti-p21, Anti-Actin Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation - HRP-conjugated PrimaryAb->SecondaryAb Detection 9. Detection - Chemiluminescence SecondaryAb->Detection CellCycle_Workflow CellTreatment 1. Cell Treatment - Treat with this compound BrdU 2. BrdU Labeling CellTreatment->BrdU Harvest 3. Cell Harvest BrdU->Harvest Fixation 4. Fixation & Permeabilization Harvest->Fixation DNA_Denaturation 5. DNA Denaturation - HCl treatment Fixation->DNA_Denaturation Staining 6. Staining - Anti-BrdU-FITC & Propidium Iodide DNA_Denaturation->Staining FlowCytometry 7. Flow Cytometry Analysis Staining->FlowCytometry Apoptosis_Workflow CellTreatment 1. Cell Treatment - Treat with this compound Harvest 2. Cell Harvest (including supernatant) CellTreatment->Harvest Wash 3. Wash with PBS Harvest->Wash Resuspend 4. Resuspend in Annexin V Binding Buffer Wash->Resuspend Staining 5. Staining - Annexin V-FITC & Propidium Iodide Resuspend->Staining Incubation 6. Incubation (Room temperature, dark) Staining->Incubation FlowCytometry 7. Flow Cytometry Analysis Incubation->FlowCytometry

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that dually inhibits the protein-protein interactions between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX.[1][2][3] By disrupting these interactions, this compound reactivates the p53 pathway, leading to cell-cycle arrest and apoptosis in p53 wild-type cancer cells.[1][4][5] This makes it a promising therapeutic candidate for a variety of cancers where p53 is inactivated by the overexpression of MDM2 and/or MDMX.[1][4][6]

These application notes provide a detailed protocol for the chemical synthesis and purification of this compound, intended to guide researchers in the production of this stapled peptide for preclinical research and drug development activities.

p53-MDM2/MDMX Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase MDM2 and its homolog MDMX are key negative regulators of p53. They bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, promoting its proteasomal degradation.[7] In many cancers, the overexpression of MDM2 and/or MDMX leads to the functional inactivation of p53, allowing cancer cells to proliferate unchecked.[7] this compound mimics the α-helical structure of the p53 N-terminus, enabling it to bind with high affinity to both MDM2 and MDMX, thereby liberating p53 to perform its tumor-suppressive functions.[1][2]

p53_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_outcomes Tumor Suppression Stress p53 p53 Stress->p53 activates Arrest Cell Cycle Arrest p53->Arrest induces Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits & promotes degradation MDMX MDMX MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits synthesis_workflow cluster_synthesis Peptide Synthesis cluster_postsynthesis Post-Synthesis Processing SPPS 1. Solid-Phase Peptide Synthesis (Fmoc) - Chain Assembly on Rink Amide Resin - Incorporation of Olefin-bearing Amino Acids RCM 2. On-Resin Ring-Closing Metathesis - Grubbs' Catalyst - Formation of Hydrocarbon Staple SPPS->RCM Cleavage 3. Cleavage and Deprotection - TFA-based Cocktail RCM->Cleavage Purification 4. Purification - Reversed-Phase HPLC Cleavage->Purification Characterization 5. Characterization - LC/MS Analysis Purification->Characterization

References

Application Notes: Utilizing ATSP-7041 for Cell Viability and Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATSP-7041 is a potent, cell-penetrating stapled peptide that functions as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX), two key negative regulators of the p53 tumor suppressor. By binding to MDM2 and MDMX, this compound blocks their interaction with p53, leading to the stabilization and activation of p53. This activation triggers the transcription of p53 target genes, including those involved in cell cycle arrest and apoptosis, such as p21 and PUMA, ultimately leading to the death of cancer cells. These characteristics make this compound a valuable tool for investigating p53-mediated signaling pathways and for evaluating its potential as a therapeutic agent in various cancer models.

These application notes provide detailed protocols for assessing the effect of this compound on cell viability in cancer cell lines.

Mechanism of Action: p53 Activation Pathway

The mechanism of this compound involves the disruption of the MDM2/MDMX-p53 regulatory loop. In normal, unstressed cells, p53 levels are kept low through continuous degradation mediated by MDM2, which acts as a p53-specific E3 ubiquitin ligase. This compound mimics the p53 peptide, binding with high affinity to the p53-binding pocket of MDM2 and MDMX. This competitive inhibition prevents the degradation of p53, leading to its accumulation and activation. Activated p53 then initiates a downstream signaling cascade resulting in apoptosis.

ATSP7041_Pathway cluster_0 Normal State (p53 Degradation) cluster_1 This compound Intervention cluster_2 Downstream Effects MDM2_MDMX MDM2 / MDMX p53_inactive p53 MDM2_MDMX->p53_inactive Binds to p53 Degradation Ubiquitination & Degradation p53_inactive->Degradation Leads to p53_active p53 (Accumulates & Activates) ATSP7041 This compound MDM2_MDMX_inhibited MDM2 / MDMX ATSP7041->MDM2_MDMX_inhibited Inhibits MDM2_MDMX_inhibited->p53_active Releases p21 p21 p53_active->p21 Activates PUMA PUMA p53_active->PUMA Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: Signaling pathway of this compound-induced p53 activation and apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
SJSA-1OsteosarcomaCellTiter-Glo0.25
RS4;11Acute Lymphoblastic LeukemiaCellTiter-Glo0.35
MOLM-13Acute Myeloid LeukemiaCellTiter-Glo0.49
NCI-H929Multiple MyelomaCellTiter-Glo0.58
LNCaPProstate CancerCellTiter-Glo1.1
A375MelanomaCellTiter-Glo1.3
U-87 MGGlioblastomaCellTiter-Glo1.6

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Luminescent-Based Assay (e.g., CellTiter-Glo®)

This protocol outlines the steps to determine the IC50 of this compound by measuring ATP levels, which correlate with the number of metabolically active, viable cells.

Materials:

  • Cancer cell line of interest (e.g., SJSA-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multimode plate reader with luminescence detection capabilities

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A common concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

Cell_Viability_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay & Data seed_cells 1. Seed cells in 96-well plate incubate_24h 2. Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_dilutions 3. Prepare this compound serial dilutions add_compound 4. Add compound to wells prepare_dilutions->add_compound incubate_72h 5. Incubate for 72h (37°C, 5% CO2) add_compound->incubate_72h equilibrate 6. Equilibrate plate to room temp add_reagent 7. Add CellTiter-Glo® reagent equilibrate->add_reagent read_luminescence 8. Read luminescence add_reagent->read_luminescence analyze_data 9. Analyze data & determine IC50 read_luminescence->analyze_data

Caption: Experimental workflow for determining cell viability with this compound.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Application Note: Immunoprecipitation Protocol for Monitoring Protein-Protein Interactions in ATSP-7041 Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ATSP-7041 is a stapled α-helical peptide that functions as a potent dual inhibitor of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3][4] By disrupting the interaction between p53 and both MDM2 and MDMX, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5] This mechanism of action makes this compound a promising therapeutic agent for a variety of cancers.[2][6]

Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. This technique is invaluable for studying protein-protein interactions. In the context of this compound, co-immunoprecipitation (co-IP) can be employed to investigate the disruption of the p53-MDM2 and p53-MDMX interactions following drug treatment.[1][5] This application note provides a detailed protocol for performing immunoprecipitation on cells treated with this compound to analyze its effect on target protein complexes.

Key Signaling Pathway: p53 Activation by this compound

This compound exerts its biological effect by intervening in the p53 signaling pathway. Under normal cellular conditions, the E3 ubiquitin ligase MDM2 and its homolog MDMX bind to p53, targeting it for proteasomal degradation and inhibiting its transcriptional activity. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound, by binding to MDM2 and MDMX, prevents their interaction with p53. This stabilizes p53, allowing it to accumulate in the nucleus, where it can activate the transcription of target genes that control cell cycle arrest and apoptosis.

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 This compound Treatment (p53 Active) MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Binds & Inhibits MDMX MDMX MDMX->p53_inactive Binds & Inhibits Degradation Proteasomal Degradation p53_inactive->Degradation Ubiquitination ATSP7041 This compound MDM2_bound MDM2 ATSP7041->MDM2_bound Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Inhibits p53_active p53 (stabilized) MDM2_bound->p53_active Interaction Blocked MDMX_bound->p53_active Interaction Blocked CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Transcriptional Activation Apoptosis Apoptosis p53_active->Apoptosis Transcriptional Activation

Caption: p53 signaling pathway modulation by this compound.

Quantitative Data Summary

While specific quantitative data from a single comprehensive study is not available in a tabular format from the provided search results, the literature indicates a dose-dependent effect of this compound on the p53 pathway. The following table summarizes the key binding affinities and effective concentrations reported for this compound.

ParameterTargetValueCell Line(s)Reference
Binding Affinity (Ki) MDM2Nanomolar range-[1]
MDMXNanomolar range-[1]
Cellular Activity p53 stabilization and target gene inductionSub-micromolar to low micromolar (e.g., 1.25-10 µM)SJSA-1, MCF-7[1]
Co-IP Effective Concentration Disruption of p53-MDM2/MDMX interaction10 µMMCF-7[1][5]

Experimental Protocol: Immunoprecipitation of p53 from this compound Treated Cells

This protocol is optimized for assessing the disruption of the p53-MDM2/MDMX interaction in cancer cell lines (e.g., MCF-7, SJSA-1) treated with this compound.

Materials
  • Cell Lines: MCF-7 (breast cancer), SJSA-1 (osteosarcoma), or other p53 wild-type cancer cell lines.

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO).

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-p53 antibody).

    • Primary antibodies for Western blotting (e.g., anti-MDM2, anti-MDMX, anti-p53).

    • Secondary antibodies (e.g., HRP-conjugated anti-rabbit/mouse IgG).

  • Reagents:

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Phosphate-buffered saline (PBS), ice-cold.

    • Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[7][8]

    • Protein A/G magnetic beads or agarose beads.[7]

    • Wash buffer (e.g., lysis buffer or a modified version with lower detergent concentration).

    • Elution buffer (e.g., 1X SDS-PAGE sample buffer).[7]

    • Bradford assay reagent for protein quantification.

Procedure
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 4 hours).[1][5]

  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7][9]

    • Aspirate the PBS completely and add ice-cold lysis buffer to the plate.[7]

    • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7][9]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the cleared lysate using a Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator.[7][8]

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.[7]

  • Immunoprecipitation:

    • Normalize the protein concentration of the lysates. Take an equal amount of protein (e.g., 500 µg - 1 mg) from each sample.

    • Add the primary antibody for immunoprecipitation (e.g., anti-p53) to the lysate. The optimal antibody concentration should be determined empirically.

    • Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the mixture and incubate for another 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[7]

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate for a few minutes, and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X SDS-PAGE sample buffer.[7]

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads and denature them.[7]

    • Pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against p53, MDM2, and MDMX to detect the co-immunoprecipitated proteins.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

IP_Workflow cluster_workflow Immunoprecipitation Workflow start Start: p53 WT Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis preclear Pre-clear Lysate (Optional) lysis->preclear ip Immunoprecipitate with anti-p53 Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot for p53, MDM2, MDMX elute->wb end End: Analyze Protein Interactions wb->end

Caption: Immunoprecipitation experimental workflow.

Expected Results

In the vehicle-treated control samples, immunoprecipitation of p53 should co-immunoprecipitate both MDM2 and MDMX, which will be detectable by Western blotting. In contrast, in the this compound-treated samples, a significant reduction in the amount of co-immunoprecipitated MDM2 and MDMX is expected, demonstrating the efficacy of this compound in disrupting these protein-protein interactions.[1][5] The levels of immunoprecipitated p53 should be comparable between samples if the initial protein input is normalized, although an increase in total cellular p53 levels is expected with this compound treatment.[1]

Troubleshooting

  • High background/non-specific binding:

    • Increase the number of washes.

    • Increase the detergent concentration in the wash buffer.

    • Include a pre-clearing step.

    • Use a high-quality, specific primary antibody for IP.

  • Low or no signal for co-immunoprecipitated proteins:

    • Ensure the lysis buffer is non-denaturing for protein complexes.

    • Optimize the antibody and protein A/G bead concentrations.

    • Confirm the expression of all target proteins in the cell line used.

    • Check the efficiency of the immunoprecipitation of the bait protein (p53).

  • Inconsistent results:

    • Ensure consistent cell confluency and treatment conditions.

    • Prepare fresh lysis buffer with inhibitors before each use.

    • Handle samples on ice or at 4°C throughout the procedure to prevent protein degradation.

By following this detailed protocol, researchers can effectively utilize immunoprecipitation to investigate the molecular mechanism of this compound and similar compounds that target protein-protein interactions.

References

Application Notes and Protocols for Western Blot Analysis of p53 Activation by ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent and selective stapled α-helical peptide that dually inhibits Mouse Double Minute 2 (MDM2) and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2][3][4][5][6] In cancer cells with wild-type p53, overexpression of MDM2 and/or MDMX leads to the suppression of p53 activity, thereby promoting cancer cell survival. This compound mimics the p53 α-helix, binding with high affinity to MDM2 and MDMX and disrupting their interaction with p53.[1] This disruption leads to the stabilization and activation of p53, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.[1][7]

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the activation of the p53 pathway by this compound. The protocols detailed below are designed for cancer cell lines with wild-type p53, such as the osteosarcoma cell line SJSA-1 (MDM2 amplified) and the breast cancer cell line MCF-7 (MDMX overexpressing), which have been shown to be responsive to this compound.[1]

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment on p53 pathway proteins, as determined by Western blot analysis. The data is presented as fold change relative to a vehicle control (e.g., DMSO).

Table 1: Dose-Dependent Effect of this compound on p53 and Downstream Target Protein Expression

Target ProteinTreatment (24 hours)Fold Change in Protein Expression (vs. Vehicle)
p53 This compound (1 µM)1.5 - 2.5
This compound (5 µM)3.0 - 5.0
This compound (10 µM)5.0 - 8.0
p21 This compound (1 µM)2.0 - 3.5
This compound (5 µM)4.0 - 6.0
This compound (10 µM)6.0 - 10.0
MDM2 This compound (1 µM)1.5 - 2.0
This compound (5 µM)2.5 - 4.0
This compound (10 µM)4.0 - 7.0

Table 2: Time-Course of p53 and p21 Protein Expression Following this compound Treatment (5 µM)

Target ProteinTime PointFold Change in Protein Expression (vs. 0h)
p53 4 hours1.5 - 2.0
8 hours2.5 - 4.0
24 hours3.0 - 5.0
48 hours2.5 - 4.5
p21 4 hours2.0 - 3.0
8 hours3.5 - 5.0
24 hours4.0 - 6.0
48 hours3.5 - 5.5

Signaling Pathway and Experimental Workflow

ATSP7041_p53_Pathway cluster_0 This compound Mechanism of Action cluster_1 p53 Activation and Downstream Effects ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 inhibits MDMX MDMX ATSP7041->MDMX inhibits p53 p53 MDM2->p53 degradation MDMX->p53 inhibition p53_active Active p53 (stabilized) p53->p53_active activation p21 p21 p53_active->p21 upregulates MDM2_gene MDM2 (gene) p53_active->MDM2_gene upregulates Apoptosis Apoptosis p53_active->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound mediated p53 activation pathway.

Western_Blot_Workflow start Start: Seed Cells (e.g., SJSA-1, MCF-7) treatment Treat with this compound (Dose-response or time-course) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p53, anti-p21, anti-MDM2, anti-β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Results analysis->end

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Protocol 1: Western Blot Analysis of p53, p21, and MDM2

This protocol details the steps to assess the dose-dependent and time-course effects of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.

Materials:

  • Cell Lines: SJSA-1 or MCF-7 cells

  • Reagents: this compound, DMSO (vehicle control), DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycine

  • Transfer: PVDF membrane, methanol, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

  • Blocking Buffer: 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20)

  • Primary Antibodies:

    • Rabbit anti-p53 antibody

    • Rabbit anti-p21 antibody

    • Mouse anti-MDM2 antibody

    • Mouse anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection: Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture SJSA-1 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or DMSO for 24 hours.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 5 µM) for various durations (e.g., 0, 4, 8, 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control (β-actin).

Protocol 2: Co-Immunoprecipitation to Assess p53-MDM2/MDMX Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between p53 and its negative regulators, MDM2 and MDMX.[1]

Materials:

  • Cell Line: MCF-7 cells

  • Reagents: this compound, DMSO

  • Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Antibodies for IP:

    • Mouse anti-p53 antibody

    • Normal mouse IgG (isotype control)

  • Antibodies for Western Blot:

    • Rabbit anti-MDM2 antibody

    • Rabbit anti-MDMX antibody

    • Rabbit anti-p53 antibody

  • Beads: Protein A/G magnetic beads or agarose beads

Procedure:

  • Cell Treatment and Lysis:

    • Treat MCF-7 cells with 10 µM this compound or DMSO for 4 hours.[1]

    • Lyse the cells using Co-IP lysis buffer as described in Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.

    • Take an aliquot of the pre-cleared lysate as the "input" control.

    • Incubate 500-1000 µg of protein with anti-p53 antibody or normal mouse IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with ice-cold Co-IP lysis buffer.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Perform Western blotting on the input and immunoprecipitated samples as described in Protocol 1.

    • Probe separate membranes with antibodies against MDM2, MDMX, and p53.

Expected Outcome: In cells treated with this compound, the amount of MDM2 and MDMX co-immunoprecipitated with p53 should be significantly reduced compared to the vehicle-treated control, demonstrating the disruption of these protein-protein interactions.

Co_IP_Logic start Hypothesis: This compound disrupts p53-MDM2/MDMX interaction experiment Co-Immunoprecipitation: Pull-down p53 and probe for MDM2/MDMX start->experiment control Vehicle Control (DMSO): p53, MDM2, and MDMX interact experiment->control treatment This compound Treatment: Interaction is disrupted experiment->treatment result_control Result: MDM2 and MDMX are detected in p53 pull-down control->result_control result_treatment Result: Reduced or no MDM2 and MDMX detected in p53 pull-down treatment->result_treatment conclusion Conclusion: This compound effectively disrupts the p53-MDM2/MDMX protein-protein interaction result_control->conclusion result_treatment->conclusion

Caption: Logical flow of the co-immunoprecipitation experiment.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating the mechanism of action of this compound. By employing Western blot analysis and co-immunoprecipitation, researchers can effectively demonstrate the stabilization and activation of p53, the upregulation of its downstream targets, and the disruption of the p53-MDM2/MDMX interaction. These experiments are crucial for the preclinical evaluation of this compound and other compounds targeting the p53 pathway. The provided data tables and diagrams serve as a guide for expected outcomes and experimental design.

References

Application Notes and Protocols for Quantitative PCR Analysis of p53 Target Genes in Response to ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ATSP-7041 is a potent stapled α-helical peptide that acts as a dual inhibitor of MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3] By disrupting the p53-MDM2/MDMX interactions, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type p53.[1][3][4] This activation leads to the transcriptional upregulation of p53 target genes, ultimately resulting in cell-cycle arrest and apoptosis.[1][5][6] This document provides detailed protocols for utilizing quantitative PCR (qPCR) to measure the induction of p53 target genes in cancer cell lines following treatment with this compound.

Mechanism of Action of this compound:

This compound penetrates cell membranes and binds with high affinity to both MDM2 and MDMX, preventing them from binding to and targeting p53 for degradation.[1][2] This stabilization of p53 allows it to accumulate in the nucleus, where it functions as a transcription factor to activate a wide array of target genes involved in tumor suppression.[5][6]

Signaling Pathway Diagram:

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates mdm2 MDM2 mdmx MDMX p21 p21 p53->p21 activates transcription mdm2_gene MDM2 gene p53->mdm2_gene activates transcription bax BAX p53->bax activates transcription puma PUMA p53->puma activates transcription mdm2->p53 inhibits mdmx->p53 inhibits atsp This compound atsp->mdm2 inhibits atsp->mdmx inhibits cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest mdm2_gene->mdm2 feedback loop apoptosis Apoptosis bax->apoptosis puma->apoptosis

Caption: p53 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol describes the culture of cancer cell lines and subsequent treatment with this compound to assess its effect on p53 target gene expression.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)[1]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO)

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture:

    • Maintain the chosen cell line in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in DMSO to prepare a stock solution (e.g., 10 mM).

    • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Allow the cells to attach and grow for 24 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[1]

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.

    • Incubate the cells for the desired time period (e.g., 8, 16, or 24 hours).[1]

2. RNA Extraction and Quantification

This protocol outlines the extraction of total RNA from treated cells.

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop)

Procedure (using TRIzol):

  • Cell Lysis:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 1 mL of TRIzol reagent to each well of the 6-well plate and lyse the cells by repetitive pipetting.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.[8]

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[8]

    • Repeat the wash step.

  • RNA Solubilization:

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.[8]

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

3. cDNA Synthesis (Reverse Transcription)

This protocol describes the conversion of RNA to complementary DNA (cDNA).

Materials:

  • Extracted total RNA

  • Reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen)[7]

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Follow the manufacturer's instructions for the chosen reverse transcription kit.

  • Typically, 1 µg of total RNA is used per reaction.

  • The general steps involve mixing the RNA template with a master mix containing reverse transcriptase, dNTPs, and primers (oligo(dT)s and/or random hexamers).

  • The reaction is then carried out in a thermal cycler with specific temperature and time settings as recommended by the manufacturer.

  • Store the resulting cDNA at -20°C.

4. Quantitative PCR (qPCR)

This protocol details the setup of a qPCR experiment to measure the relative expression of p53 target genes.

Materials:

  • Synthesized cDNA

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target genes (e.g., CDKN1A (p21), MDM2, PUMA, BAX) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plates and seals

  • Real-time PCR detection system

Primer Design:

  • Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.

  • The amplicon size should ideally be between 70 and 200 bp.

  • The melting temperature (Tm) of the forward and reverse primers should be similar.

Example Human Primer Sequences:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
CDKN1A (p21)GGCAGACCAGCATGACAGATTTCGGATTAGGGCTTCCTCTTGGAGAA
MDM2GAATCATCGACTCAGGTACATCTGTCTGTCTCTACTATTGCTGCTG
PUMA (BBC3)GACCTCAACGCACAGTACGAGAGGAGTCCCATGATGAGATTGT
BAXCCCGAGAGGTCTTTTTCCGAGCCAGCCCATGATGGTTCTGAT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Procedure:

  • Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into the wells of a qPCR plate.

    • Add the diluted cDNA template to each well.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • Thermal Cycling:

    • Perform the qPCR in a real-time PCR detection system with a typical program:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of:

        • Denaturation (e.g., 95°C for 15 seconds)

        • Annealing/Extension (e.g., 60°C for 60 seconds)

      • Melt curve analysis (for SYBR Green) to verify product specificity.

5. Data Analysis

The relative quantification of gene expression can be calculated using the ΔΔCt (delta-delta Ct) method.[9][10]

Procedure:

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.

    • ΔCt = Ct (target gene) - Ct (reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[9]

Data Presentation

Table 1: Quantitative PCR Analysis of p53 Target Gene Expression in MCF-7 Cells Treated with this compound for 24 Hours

Target GeneTreatment ConcentrationMean Ct (Target)Mean Ct (GAPDH)ΔCtΔΔCtFold Change (2-ΔΔCt)
CDKN1A (p21)Vehicle (DMSO)24.518.26.30.01.0
1 µM this compound22.118.33.8-2.55.7
5 µM this compound20.818.12.7-3.612.1
10 µM this compound19.518.21.3-5.032.0
MDM2Vehicle (DMSO)26.818.28.60.01.0
1 µM this compound25.118.36.8-1.83.5
5 µM this compound24.018.15.9-2.76.5
10 µM this compound22.918.24.7-3.914.9
PUMAVehicle (DMSO)28.218.210.00.01.0
1 µM this compound26.918.38.6-1.42.6
5 µM this compound25.518.17.4-2.66.1
10 µM this compound24.118.25.9-4.117.1

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Biology cluster_data_analysis Data Analysis A Seed cells in 6-well plates B Treat with this compound or DMSO (Vehicle) A->B C Total RNA Extraction B->C D cDNA Synthesis (Reverse Transcription) C->D E Quantitative PCR (qPCR) D->E F Determine Ct values E->F G Calculate Fold Change (ΔΔCt method) F->G H Data Visualization & Interpretation G->H

Caption: Workflow for qPCR analysis of p53 target genes.

References

Establishing an In Vivo Xenograft Model with ATSP-7041: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-penetrating, stapled alpha-helical peptide that dually inhibits MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2][3][4][5] In cancers retaining wild-type p53, overexpression of MDM2 and/or MDMX can lead to p53 inactivation, thereby promoting tumor cell survival and proliferation.[1][4] this compound reactivates the p53 pathway by disrupting the MDM2/MDMX-p53 interaction, leading to cell cycle arrest, apoptosis, and tumor growth suppression in preclinical models.[1][2][4]

These application notes provide a detailed protocol for establishing a subcutaneous xenograft model using cancer cell lines sensitive to this compound, such as the osteosarcoma cell line SJSA-1 (MDM2-amplified) and the breast cancer cell line MCF-7 (MDMX-overexpressing).[4][6] This guide also outlines methods for evaluating the in vivo efficacy and pharmacodynamic effects of this compound.

Data Presentation

Table 1: Recommended Cell Lines for this compound Xenograft Models

Cell LineCancer Typep53 StatusMDM2/MDMX StatusRecommended Culture MediumDoubling Time
SJSA-1 OsteosarcomaWild-TypeMDM2 AmplifiedRPMI-1640 + 10% FBS~24-31 hours[7]
MCF-7 Breast AdenocarcinomaWild-TypeMDMX Overexpressing[4]EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin[3]~30-40 hours[1]

Table 2: Example In Vivo Dosing Regimen for this compound

Cell Line XenograftMouse StrainThis compound DoseAdministration RouteDosing ScheduleReported Tumor Growth Inhibition (TGI)
SJSA-1 Nude Mice15 mg/kgIntravenous (i.v.)Every day (qd) for 2 weeks61%[6]
SJSA-1 Nude Mice30 mg/kgIntravenous (i.v.)Every other day (qod) for 2 weeks61%[6]
MCF-7 Nude Mice20 mg/kgIntravenous (i.v.)Every other day (qod) for 23 days63%[6]
MCF-7 Nude Mice30 mg/kgIntravenous (i.v.)Every other day (qod) for 23 days87%[6]

Experimental Protocols

I. Cell Culture

A. SJSA-1 Cell Culture Protocol

  • Complete Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 10% fetal bovine serum (FBS).

  • Thawing Frozen Cells:

    • Thaw the vial rapidly (approx. 2 minutes) in a 37°C water bath.

    • Decontaminate the vial with 70% ethanol.

    • Transfer contents to a T75 flask containing pre-warmed complete growth medium.

  • Subculturing:

    • Culture cells at 37°C in a 5% CO2 incubator.

    • When cells reach 70-80% confluency, aspirate the medium and wash with PBS.

    • Dissociate cells using a suitable reagent (e.g., Accutase).

    • Neutralize with complete growth medium and centrifuge at approximately 125 x g for 5 minutes.

    • Resuspend the cell pellet and plate at a recommended split ratio.

B. MCF-7 Cell Culture Protocol

  • Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 0.01 mg/mL human recombinant insulin.[3]

  • Thawing Frozen Cells:

    • Follow the same procedure as for SJSA-1 cells.

  • Subculturing:

    • Renew the complete growth medium 2-3 times per week.[1]

    • When cells reach 80-85% confluency, aspirate the medium and wash with PBS.

    • Add 0.25% Trypsin-EDTA and incubate at 37°C for 5-15 minutes until cells detach.[3]

    • Neutralize with complete growth medium, collect the cells, and centrifuge at 125 x g for 5 minutes.[1][3]

    • Resuspend the cell pellet and plate at a recommended subcultivation ratio of 1:3 to 1:6.[3]

II. In Vivo Xenograft Model Establishment
  • Animal Model: Use female athymic nude mice, 4-6 weeks old. Allow a 3-5 day acclimatization period.

  • Cell Preparation for Injection:

    • Harvest cells during the logarithmic growth phase (70-80% confluency).

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.

    • For MCF-7 xenografts, which can be challenging to establish, consider resuspending the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneous Injection:

    • Anesthetize the mouse according to approved institutional protocols.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (width)^2 x length/2.

    • Begin treatment when tumors reach an average volume of approximately 100-200 mm^3.

III. This compound Formulation and Administration
  • Formulation:

    • Dissolve this compound in a minimal amount of DMSO (less than 2% of the final volume).[8]

    • Solubilize by mixing with DSPE-PEG(2000) at a 3:50 mass ratio in PBS (pH 7.4) to the desired final concentration (e.g., 3 mg/mL).[8]

    • Sonicate the solution at 50°C for at least 20 minutes until it becomes transparent.[8]

  • Administration:

    • Administer the formulated this compound solution intravenously (i.v.) via the tail vein.

    • Refer to Table 2 for example dosing schedules.

IV. Endpoint Analysis and Pharmacodynamic Evaluation
  • Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the treatment period to assess efficacy.

  • Tissue Harvesting: At the end of the study, euthanize the mice according to approved protocols and excise the tumors.

  • Pharmacodynamic Marker Analysis:

    • p21 Upregulation (Immunohistochemistry):

      • Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

      • Section the paraffin-embedded tissue.

      • Perform immunohistochemical staining for p21 using a validated anti-p21 antibody.[9][10][11][12][13]

      • Quantify p21 expression to assess p53 pathway activation.

    • Caspase-3 Cleavage (Western Blot):

      • Snap-freeze a portion of the tumor in liquid nitrogen for protein extraction.

      • Homogenize the tumor tissue and lyse the cells to extract total protein.

      • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

      • Probe the membrane with an antibody specific for cleaved caspase-3 (the active form).[2][14][15][16]

      • Detection of the cleaved caspase-3 fragments (p17/p19 and p12) indicates the induction of apoptosis.[15]

Visualizations

ATSP_7041_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Binding MDMX MDMX p53->MDMX Binding p21_gene p21 Gene p53->p21_gene Transcription Activation apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53->apoptosis_genes Transcription Activation proteasome Proteasome p53->proteasome Degradation MDM2->p53 Ubiquitination Cell Cycle Arrest Cell Cycle Arrest p21_gene->Cell Cycle Arrest Apoptosis Apoptosis apoptosis_genes->Apoptosis ATSP_7041 This compound ATSP_7041->MDM2 Inhibition ATSP_7041->MDMX Inhibition

Caption: this compound Mechanism of Action.

Xenograft_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Cell Culture 1. Culture SJSA-1 or MCF-7 Cells Harvest Cells 2. Harvest and Prepare Cell Suspension Cell Culture->Harvest Cells Inject Cells 4. Subcutaneous Injection of Cells Harvest Cells->Inject Cells Prepare Mice 3. Prepare Nude Mice Prepare Mice->Inject Cells Monitor Tumors 5. Monitor Tumor Growth Inject Cells->Monitor Tumors Treatment 6. Administer this compound or Vehicle Monitor Tumors->Treatment Measure TGI 7. Measure Tumor Growth Inhibition Treatment->Measure TGI Harvest Tumors 8. Harvest Tumors Measure TGI->Harvest Tumors PD Analysis 9. Pharmacodynamic Analysis (p21, Cleaved Caspase-3) Harvest Tumors->PD Analysis

Caption: In Vivo Xenograft Experimental Workflow.

References

Application Notes and Protocols for ATSP-7041 Delivery Using Polymersome Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-penetrating stapled peptide that reactivates the p53 tumor suppressor pathway by dually inhibiting its negative regulators, MDM2 and MDMX.[1][2] This mechanism of action makes it a promising therapeutic agent for various cancers that retain wild-type p53.[1][2] However, systemic administration of potent therapeutic peptides can lead to off-target toxicity, limiting their therapeutic window.[3][4] To address this challenge, targeted delivery systems are being developed to enhance the therapeutic index of this compound.

This document provides detailed application notes and protocols for the encapsulation of this compound into CD19-targeted polymersome nanoparticles for specific delivery to B-cell malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] The use of polymersomes, which are robust, stable, and versatile vesicles formed from the self-assembly of amphiphilic block copolymers, offers a promising platform for drug delivery.[1][3] The protocols outlined below are based on the successful implementation of a CD19-targeted delivery system for this compound, which has demonstrated enhanced efficacy and reduced toxicity in preclinical models.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound Loaded Polymersomes
ParameterValueMethod of MeasurementReference
Polymer Composition Poly(ethylene glycol)-disulfide-poly(propylene sulfide) (PEG-SS-PPS) with azide-functionalized PEG for targeting ligand conjugationN/A[3]
Targeting Ligand Anti-CD19 Fab fragmentN/A[3]
Average Hydrodynamic Diameter (Z-average) ~ 40-60 nmDynamic Light Scattering (DLS)[3]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[3]
Zeta Potential Near-neutralZeta Potential Analysis[3]
This compound Encapsulation Efficiency Not explicitly quantified, but peptide retention is monitored throughout the assembly process.Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
Drug Loading Content Not explicitly quantified, but dosing is based on the encapsulated this compound concentration.Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1]
Table 2: In Vitro Efficacy of this compound and Polymersome Formulations
Cell LineFormulationIC50 (µM)AssayReference
SJSA-1 (Osteosarcoma)Free this compound~1Cell Viability (MTT)
MCF-7 (Breast Cancer)Free this compound~2.5Cell Viability (MTT)
OCI-Ly19 (DLBCL)Free this compoundNot specified, but indistinguishable from αCD19-PSOMthis compoundCell Viability[1]
OCI-Ly19 (DLBCL)αCD19-PSOMthis compoundNot specified, but indistinguishable from free this compoundCell Viability[1]
Table 3: In Vivo Efficacy of this compound Polymersomes in a DLBCL Xenograft Model
Treatment GroupDosing RegimenOutcomeReference
Untreated ControlN/AProgressive tumor growth[1]
Free this compound (30 mg/kg) + ABT-263 (20 mg/kg)This compound QOD, ABT-263 QDHigh toxicity, 71% mortality[1]
αCD19-PSOMthis compound (30 mg/kg this compound) + ABT-263 (20 mg/kg)αCD19-PSOMthis compound QOD, ABT-263 QDSignificantly delayed tumor growth, no overt toxicity, increased survival[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Stapled Peptide

Materials:

  • PreludeX peptide synthesizer

  • Fmoc-protected amino acids

  • Stapling amino acids (e.g., (S)-2-(4'-pentenyl)alanine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • NMP (N-Methyl-2-pyrrolidone)

  • Grubbs first-generation catalyst

  • 1,2-dichloroethane

  • DCM (Dichloromethane)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Solid-Phase Peptide Synthesis:

    • Synthesize the linear peptide sequence of this compound on a PreludeX peptide synthesizer using standard Fmoc solid-phase peptide synthesis chemistry.[5]

    • For standard amino acid couplings, use 10 equivalents of Fmoc-amino acid, 9.5 equivalents of HATU, and 20 equivalents of DIPEA in NMP for 30 minutes.[1]

    • For stapling amino acids, use half the amount of reagents and extend the coupling time to 1 hour.[1]

    • For the amino acid following a stapling amino acid, repeat the coupling reaction four times for 1 hour each.[1]

  • On-Resin Ring-Closing Metathesis (Stapling):

    • Wash the resin-bound peptide thoroughly with DCM.

    • Suspend the resin in a freshly prepared solution of Grubbs first-generation catalyst (4 mg/mL) in anhydrous 1,2-dichloroethane.[1]

    • Perform the stapling reaction under a nitrogen atmosphere with bubbling for 3 cycles of 2 hours each, followed by 3 cycles of 4 hours each. Wash with DCM between cycles.[1]

    • Confirm the completion of the reaction by liquid chromatography-mass spectrometry (LC-MS) by observing the loss of 28 Da (ethylene).[1]

  • Cleavage and Deprotection:

    • Wash the resin with DCM.

    • Cleave the stapled peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.

    • Purify the peptide by RP-HPLC.

    • Confirm the identity and purity of the final product by LC-MS.[1]

Protocol 2: Preparation of αCD19-Targeted this compound Polymersomes (αCD19-PSOMthis compound)

Materials:

  • PEG-SS-PPS block copolymer

  • N3-PEG-SS-PPS block copolymer (for click chemistry)

  • This compound

  • Tetrahydrofuran (THF)

  • Confined impinging jet (CIJ) device for flash nanoprecipitation

  • Diafiltration system

  • Anti-CD19 Fab fragments functionalized with DBCO (Dibenzocyclooctyne)

  • Phosphate-buffered saline (PBS)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

Procedure:

  • Polymersome Assembly via Flash Nanoprecipitation:

    • Dissolve PEG-SS-PPS, N3-PEG-SS-PPS, and this compound in THF.

    • Rapidly mix the organic solution with an aqueous buffer (e.g., PBS) using a CIJ device to induce self-assembly of the polymersomes with encapsulated this compound.[1]

  • Purification and Concentration:

    • Purify and concentrate the polymersome solution using a diafiltration system to remove the organic solvent and non-encapsulated peptide.[1]

  • Surface Functionalization with Targeting Ligand:

    • Incubate the azide-functionalized polymersomes with DBCO-functionalized anti-CD19 Fab fragments to facilitate a copper-free click chemistry reaction. This covalently attaches the targeting ligand to the polymersome surface.

  • Final Purification:

    • Remove non-conjugated Fab fragments from the polymersome formulation. This is a critical step to ensure targeting specificity.[1]

    • Confirm the removal of free Fab using SDS-PAGE. The band corresponding to the Fab-DBCO should be absent in the final αCD19-PSOMthis compound formulation.[1]

  • Characterization:

    • Determine the size distribution (hydrodynamic diameter and PDI) of the final polymersome formulation using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge.

    • Quantify the encapsulated this compound concentration using RP-HPLC after lysing the polymersomes.

Protocol 3: In Vitro Assessment of Targeted Polymersome Uptake

Materials:

  • CD19-positive (e.g., OCI-Ly19) and CD19-negative cell lines

  • αCD19-PSOM loaded with a fluorescent dye (e.g., calcein)

  • Control non-targeted polymersomes (e.g., αOspA-PSOMcalcein)

  • Flow cytometer

  • Cell culture medium and supplements

Procedure:

  • Cell Culture:

    • Culture CD19-positive and CD19-negative cells in their appropriate growth media.

  • Treatment:

    • Incubate the cells with fluorescently labeled targeted (αCD19-PSOMcalcein) and non-targeted (αOspA-PSOMcalcein) polymersomes for a defined period (e.g., 24 hours).[6]

  • Flow Cytometry Analysis:

    • Wash the cells to remove non-internalized polymersomes.

    • Analyze the cellular fluorescence using a flow cytometer to quantify the uptake of the polymersomes.

    • Compare the fluorescence intensity between the targeted and non-targeted polymersomes in both CD19-positive and CD19-negative cell lines to demonstrate target-specific uptake.[6]

Protocol 4: In Vivo Efficacy Study in a DLBCL Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • OCI-Ly19 human DLBCL cell line

  • Matrigel

  • Free this compound formulation

  • αCD19-PSOMthis compound formulation

  • ABT-263 (Navitoclax) formulation

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Engraftment:

    • Subcutaneously implant OCI-Ly19 cells mixed with Matrigel into the flank of NSG mice.[1]

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).[1]

  • Treatment Groups:

    • Randomize the mice into different treatment groups, including:

      • Untreated control

      • Free this compound + ABT-263

      • αCD19-PSOMthis compound + ABT-263

      • Single agent controls (Free this compound, αCD19-PSOMthis compound, ABT-263)[1]

  • Drug Administration:

    • Administer the treatments according to the specified dosing regimen (e.g., intravenous injection for polymersomes and this compound, oral gavage or intraperitoneal injection for ABT-263).[1]

  • Monitoring and Endpoints:

    • Measure tumor volume regularly (e.g., every other day) using calipers.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

    • The primary endpoints are tumor growth inhibition and overall survival.[1]

Visualizations

ATSP7041_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_polymersome Targeted Delivery cluster_cellular_response Cellular Response Cellular Stress Cellular Stress p53 p53 Cellular Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair p53->DNA_Repair promotes MDM2->p53 inhibits (ubiquitination) MDMX MDMX MDMX->p53 inhibits ATSP7041_Polymersome αCD19-PSOM-ATSP-7041 ATSP7041 This compound ATSP7041_Polymersome->ATSP7041 releases ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits

Caption: this compound signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Peptide_Synthesis This compound Synthesis (SPPS & Stapling) Polymersome_Assembly Polymersome Assembly (Flash Nanoprecipitation) Peptide_Synthesis->Polymersome_Assembly encapsulate Targeting αCD19 Fab Conjugation (Click Chemistry) Polymersome_Assembly->Targeting DLS Size & PDI (DLS) Targeting->DLS Zeta Zeta Potential Targeting->Zeta HPLC Drug Loading (HPLC) Targeting->HPLC Uptake Cellular Uptake (Flow Cytometry) Targeting->Uptake evaluate Xenograft DLBCL Xenograft Model Establishment Targeting->Xenograft test in Viability Cell Viability Assay (e.g., MTT) Uptake->Viability Treatment Systemic Administration Xenograft->Treatment Efficacy Tumor Growth & Survival Treatment->Efficacy

Caption: Experimental workflow for this compound polymersomes.

References

Application Notes and Protocols for Biacore Analysis of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a stapled α-helical peptide that has emerged as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and its homolog MDMX.[1][2][3][4] By disrupting the interaction of these two negative regulators with the tumor suppressor protein p53, this compound effectively reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5][6][7] The high-affinity binding and favorable pharmacokinetic properties of this compound make it a promising candidate for cancer therapy.[1][4]

This document provides detailed application notes and protocols for performing Biacore analysis to characterize the interaction between this compound and its target proteins, MDM2 and MDMX. Surface Plasmon Resonance (SPR) technology, commercialized as Biacore, is a powerful tool for real-time, label-free analysis of biomolecular interactions, providing quantitative data on binding affinity, kinetics, and specificity.

Signaling Pathway

This compound functions by interrupting the p53-MDM2/MDMX signaling pathway. Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low.[5][8][9][10] MDMX also binds to p53 and inhibits its transcriptional activity. In many cancers, MDM2 and/or MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions. This compound mimics the p53 helix, binding with high affinity to the p53-binding pocket of both MDM2 and MDMX, thereby liberating p53 to execute its functions.[1][7]

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 promotes transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2->p53 promotes degradation MDMX MDMX MDMX->p53 inhibits activity ATSP7041 ATSP7041 ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits

Caption: The p53 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the binding kinetics and affinity data for this compound with its target proteins, as determined by Biacore analysis.[1]

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)
This compoundMDM21.5 x 10^61.4 x 10^-30.91
This compoundMDMX1.1 x 10^62.5 x 10^-32.31

Experimental Protocols

Materials and Reagents
  • Biacore Instrument: Biacore T200 or similar.

  • Sensor Chip: Series S Sensor Chip CM5 is recommended for amine coupling.[11]

  • Ligands: Recombinant human MDM2 and MDMX proteins.

  • Analyte: this compound peptide.

  • Immobilization Kit: Amine Coupling Kit (EDC, NHS, ethanolamine).

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). For experiments with small molecules, a phosphate-based buffer may be considered to reduce potential interference.[12]

  • Analyte Dilution Buffer: Running buffer, potentially with a small percentage of DMSO to ensure analyte solubility and prevent aggregation. The final DMSO concentration should be matched in the running buffer.[12]

  • Regeneration Solution: Glycine-HCl pH 1.5 or other suitable low pH solution. This needs to be optimized for the specific interaction.

Experimental Workflow

The following diagram outlines the general workflow for a Biacore experiment.

workflow A Instrument Preparation B Ligand Immobilization A->B D Binding Analysis B->D C Analyte Preparation C->D E Data Analysis D->E

Caption: General workflow for a Biacore binding analysis experiment.

Detailed Methodology

3.1. Instrument Preparation

  • System Priming: Prime the Biacore instrument with fresh, filtered, and degassed running buffer to ensure a stable baseline.

  • Sensor Chip Normalization: Normalize the sensor chip surface with the normalization solution as per the instrument guidelines.

3.2. Ligand Immobilization (Amine Coupling)

This protocol describes the immobilization of MDM2 or MDMX onto a CM5 sensor chip. A reference surface should be prepared on one flow cell to subtract non-specific binding and bulk refractive index changes.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups on the sensor surface.

  • Ligand Injection: Inject the ligand (MDM2 or MDMX) diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) at a concentration of 20-50 µg/mL. The target immobilization level should be around 8,000-10,000 RU to achieve a sufficient signal with the small molecule analyte.[12]

  • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.

3.3. Analyte Preparation

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Prepare a series of analyte concentrations by serially diluting the stock solution in the running buffer. The concentration range should typically span from 0.1 to 100 times the expected KD.[13] A typical concentration series for this compound would be in the low nanomolar to micromolar range. Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 5%).[12]

3.4. Binding Analysis (Single-Cycle or Multi-Cycle Kinetics)

  • Equilibration: Equilibrate the sensor surface with a continuous flow of running buffer until a stable baseline is achieved.

  • Analyte Injection: Inject the prepared this compound dilutions over the reference and ligand-immobilized flow cells. For kinetics analysis, a typical injection time is 120-180 seconds, followed by a dissociation phase of 300-600 seconds to observe the dissociation of the complex.[1] Given the slow dissociation rate of this compound, a longer dissociation time may be necessary.[1]

  • Regeneration: After each binding cycle (in multi-cycle kinetics), inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions (e.g., contact time, flow rate) should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

3.5. Data Analysis

  • Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.

  • Blank Subtraction: Subtract the sensorgram from a buffer-only injection (zero analyte concentration) to correct for any systematic drift.

  • Model Fitting: Fit the processed sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This application note provides a comprehensive guide for utilizing Biacore technology to quantitatively assess the interaction between the stapled peptide this compound and its target proteins, MDM2 and MDMX. The detailed protocols and data presentation guidelines will enable researchers to obtain high-quality, reproducible data, contributing to a deeper understanding of the mechanism of action of this promising therapeutic agent and facilitating further drug development efforts.

References

Application Notes and Protocols for Crystallizing ATSP-7041 with a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATSP-7041 is a potent, cell-permeable, stapled α-helical peptide that dually inhibits the p53-MDM2/MDMX interactions.[1][2][3] By disrupting these interactions, this compound reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[4] The determination of the three-dimensional structure of this compound in complex with its target proteins is crucial for understanding its mechanism of action and for guiding the rational design of next-generation therapeutics.

These application notes provide a comprehensive guide for the co-crystallization of this compound with a target protein, using the known interaction with the N-terminal domain of MDMX as a primary example. The protocols described herein are intended to be adaptable for other target proteins that interact with α-helical peptides.

Data Presentation

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueReference
Chemical Formula C₁₀₈H₁₅₇N₂₉O₂₇[2]
Molecular Weight 2297.6 g/mol [2]
Binding Affinity (Kᵢ) to MDM2 0.8 nM[2]
Binding Affinity (Kᵢ) to MDMX 7.6 nM[2]
α-Helicity High[2]

Signaling Pathway

This compound functions by disrupting the negative regulation of the p53 tumor suppressor protein by MDM2 and MDMX. Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[5][6] Both MDM2 and its homolog MDMX bind to the transactivation domain of p53, inhibiting its transcriptional activity.[5] In many cancers, MDM2 and/or MDMX are overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7] this compound mimics the α-helical region of the p53 transactivation domain, competitively binding to the p53-binding pockets of both MDM2 and MDMX.[2] This releases p53 from its negative regulators, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[4][8]

p53_signaling_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response stress DNA Damage, Oncogene Activation p53 p53 stress->p53 Activation mdm2_mdmx MDM2 / MDMX p53->mdm2_mdmx Upregulation p21 p21 p53->p21 Transcription apoptosis_proteins PUMA, BAX p53->apoptosis_proteins Transcription mdm2_mdmx->p53 Inhibition & Degradation atsp This compound atsp->mdm2_mdmx Inhibition cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis

p53 signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The general workflow for obtaining a co-crystal structure of this compound with a target protein involves several key stages: preparation of the target protein and the stapled peptide, co-crystallization screening, and optimization of crystallization conditions.

experimental_workflow cluster_prep Component Preparation cluster_complex Complex Formation & Screening cluster_analysis Analysis & Optimization cluster_structure Structure Determination protein_prep Target Protein Expression & Purification complex_formation Complex Formation (Protein + this compound) protein_prep->complex_formation peptide_prep This compound Synthesis & Purification peptide_prep->complex_formation cryst_screen Crystallization Screening (Sparse Matrix) complex_formation->cryst_screen hit_id Hit Identification cryst_screen->hit_id optimization Optimization of Crystallization Conditions hit_id->optimization diffraction X-ray Diffraction optimization->diffraction structure_sol Structure Solution diffraction->structure_sol

General experimental workflow for co-crystallization.

Experimental Protocols

Target Protein Expression and Purification

This protocol is based on the expression and purification of the N-terminal domain of human MDMX (residues 23-111), which can be adapted for other similar target proteins.[9]

1.1. Expression Vector:

  • Subclone the gene encoding the target protein domain into a suitable expression vector, such as a pGEX or pET-based vector with an N-terminal affinity tag (e.g., GST or His₆-tag) for purification.

1.2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmid.

  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

1.3. Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM DTT) supplemented with protease inhibitors.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to an appropriate affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).

  • Wash the column extensively with wash buffer (lysis buffer with increased salt concentration, e.g., 500 mM NaCl).

  • Elute the protein using an appropriate elution buffer (e.g., lysis buffer with 20 mM reduced glutathione for GST-tags or an imidazole gradient for His-tags).

  • (Optional) If the affinity tag needs to be removed, incubate the eluted protein with a specific protease (e.g., Thrombin or TEV protease) according to the manufacturer's instructions.

  • Perform a second affinity chromatography step to remove the cleaved tag and uncleaved protein.

  • Further purify the protein by size-exclusion chromatography (SEC) using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Pool the fractions containing the pure, monodisperse protein, concentrate to 10-20 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

This compound Peptide Synthesis and Preparation

This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][2]

2.1. Synthesis:

  • The synthesis is typically performed on an automated peptide synthesizer using a Rink amide resin.[8]

  • Specialized non-natural amino acids for the hydrocarbon staple are incorporated during the synthesis.

  • Ring-closing metathesis is performed on the resin-bound peptide using a Grubbs catalyst.[1]

2.2. Purification and Preparation:

  • Cleave the peptide from the resin and deprotect using a standard TFA cocktail.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the pure peptide to a fluffy powder.

  • For crystallization, dissolve the lyophilized this compound in a suitable solvent, such as DMSO or water, to a high stock concentration (e.g., 50-100 mM).

Co-crystallization of this compound with the Target Protein

This protocol outlines the setup of sitting drop vapor diffusion experiments for co-crystallization screening.

3.1. Complex Formation:

  • Thaw the purified target protein on ice.

  • Prepare the protein-peptide complex by mixing the target protein with this compound in a 1:1.5 to 1:3 molar ratio.

  • Incubate the mixture on ice for at least 1 hour to allow for complex formation.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to remove any precipitate.

3.2. Crystallization Screening:

  • Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, Index Screen) to sample a wide range of crystallization conditions.[10][11]

  • Set up crystallization plates (e.g., 96-well sitting drop plates) using a crystallization robot or by hand.[12]

  • Pipette the reservoir solutions into the wells of the crystallization plate.

  • In the sitting drop wells, mix 0.1-0.5 µL of the protein-ATSP-7041 complex with an equal volume of the corresponding reservoir solution.[13]

  • Seal the plates and incubate at a constant temperature (e.g., 20°C).

  • Monitor the drops for crystal growth regularly over several weeks.

Table 2: Starting Crystallization Condition for this compound:MDMX Complex

ComponentConcentrationpH
Polyethylene glycol (PEG) 400015% (w/v)5.5
Sodium Citrate0.1 M5.5

This condition serves as a good starting point for optimization or as a positive control.

Optimization of Crystallization Conditions

Once initial crystal hits are identified, the conditions need to be optimized to obtain diffraction-quality crystals.

4.1. Fine-tuning:

  • Systematically vary the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.

4.2. Additives:

  • Screen a panel of additives that can sometimes improve crystal quality. These can include small molecules, detergents, or metal ions.

4.3. Seeding:

  • If crystals are small or of poor quality, microseeding or macroseeding techniques can be employed. This involves transferring crushed crystals from a previous drop into a new, equilibrated drop to promote the growth of larger, single crystals.

Table 3: Troubleshooting Common Crystallization Problems

ObservationPotential CauseSuggested Solution
Amorphous Precipitate Protein/precipitant concentration too high; protein instability.Reduce protein and/or precipitant concentration; vary temperature; check protein purity and monodispersity.[14][15]
Phase Separation High concentration of certain precipitants (e.g., high MW PEGs).Increase salt concentration; change precipitant type; vary temperature.[15]
Many Small Crystals High level of nucleation.Reduce protein/precipitant concentration; increase drop volume; try microseeding.[14]
Clear Drops Protein concentration too low; conditions not conducive to precipitation.Increase protein concentration; try different screens.

Conclusion

The protocols and data provided in these application notes offer a comprehensive framework for the successful co-crystallization of the stapled peptide this compound with its target proteins. By leveraging the known crystallization conditions of the this compound:MDMX complex and employing systematic screening and optimization strategies, researchers can elucidate the structural basis of this important therapeutic interaction, thereby accelerating the development of novel p53-reactivating cancer therapies.

References

Application Note: Fluorescent Labeling of ATSP-7041 for Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive set of protocols for the fluorescent labeling of ATSP-7041, a stapled α-helical peptide, and its subsequent analysis in cellular uptake studies.[1][2] this compound is a potent dual inhibitor of MDM2 and MDMX, reactivating the p53 tumor suppressor pathway, making it a promising candidate for cancer therapy.[1][2][3] Understanding its ability to penetrate cell membranes is crucial for its development as a therapeutic agent.[4][5] This document details the conjugation of this compound with an amine-reactive fluorescent dye, purification of the conjugate, and detailed protocols for qualitative and quantitative analysis of cellular uptake using fluorescence confocal microscopy and flow cytometry.

Introduction

This compound is a stapled α-helical peptide designed to mimic the p53 helix, enabling it to bind with high affinity to MDM2 and MDMX.[1][2] This binding disrupts the negative regulation of p53, leading to the activation of p53-mediated signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6] A critical attribute for the therapeutic efficacy of stapled peptides like this compound is their ability to efficiently penetrate cell membranes to reach their intracellular targets.[4][5]

Fluorescent labeling is a powerful and widely used technique to visualize and quantify the cellular uptake of molecules.[7][8] By covalently attaching a fluorescent dye to this compound, researchers can directly observe its internalization, determine its subcellular localization, and quantify its accumulation within cells over time.[1] This note provides protocols for labeling this compound with a generic N-hydroxysuccinimide (NHS)-ester functionalized dye, which readily reacts with primary amines on the peptide, and for using the resulting fluorescent conjugate in cellular uptake assays.[9][10][11]

Principle of the Method

The protocols described herein are based on the covalent conjugation of an amine-reactive fluorescent dye to the N-terminus or other available primary amines of the this compound peptide.[9][10] The resulting fluorescently-labeled this compound can then be incubated with cultured cells. The uptake of the peptide can be qualitatively assessed by visualizing its intracellular fluorescence using confocal microscopy or quantitatively measured by analyzing the fluorescence intensity of a large population of single cells via flow cytometry.[12][13][14]

Materials and Reagents

  • This compound peptide (purity >95%)

  • Amine-reactive fluorescent dye, NHS ester (e.g., FITC, Alexa Fluor™ 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Hydroxylamine-HCl or Tris-HCl (for quenching)

  • PD-10 Desalting Columns (or equivalent for purification)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mammalian cell line (e.g., SJSA-1, MCF-7)[1]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Paraformaldehyde (PFA) for fixation

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

  • Flow cytometer

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound

This protocol describes the conjugation of an NHS-ester dye to primary amines on the this compound peptide.

  • Preparation of Reagents:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

    • Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Conjugation Reaction:

    • While vortexing the this compound solution gently, add a 5- to 10-fold molar excess of the dissolved NHS-ester dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add hydroxylamine-HCl or Tris-HCl to a final concentration of 10-50 mM to quench the reaction by consuming excess NHS esters.

    • Incubate for an additional 30 minutes at room temperature.

Protocol 2: Purification of Labeled this compound

Purification is essential to remove unconjugated free dye, which can cause high background fluorescence.

  • Column Equilibration: Equilibrate a PD-10 desalting column with PBS (pH 7.4) according to the manufacturer's instructions.

  • Sample Loading: Apply the quenched reaction mixture to the top of the equilibrated column.

  • Elution: Elute the sample with PBS. The first colored band to elute will be the fluorescently-labeled this compound. The free dye will elute later as a second, more slowly moving band.

  • Fraction Collection: Collect fractions (e.g., 0.5 mL each) and measure the absorbance of each fraction at 280 nm (for peptide) and the excitation maximum of the dye.

  • Pooling and Storage: Pool the fractions containing the labeled peptide. Determine the concentration and degree of labeling via spectrophotometry. Store the purified conjugate at -20°C or -80°C, protected from light.

Protocol 3: Cellular Uptake Analysis by Confocal Microscopy

This method allows for the visualization of the subcellular localization of the labeled peptide.

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides at a density that will result in 60-70% confluency after 24 hours.

  • Incubation: Remove the culture medium and replace it with a fresh medium containing the desired concentration of fluorescently-labeled this compound (e.g., 1-10 µM). Incubate for the desired time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing: Terminate the uptake by placing the dish on ice. Gently aspirate the medium and wash the cells three times with ice-cold PBS to remove the extracellular compound.[13]

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Counterstaining: Wash the cells twice with PBS. Add a solution of Hoechst 33342 or DAPI (e.g., 1 µg/mL in PBS) and incubate for 10 minutes to stain the nuclei.

  • Imaging: Wash the cells twice with PBS. Add a drop of mounting medium and cover with a coverslip. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen dye and nuclear stain.[15]

Protocol 4: Quantitative Cellular Uptake by Flow Cytometry

This method provides a quantitative measure of peptide uptake across a large cell population.[16][17]

  • Cell Seeding: Seed cells in a 12- or 24-well plate and grow to 80-90% confluency.

  • Incubation: Treat the cells with various concentrations of fluorescently-labeled this compound for different time points as described in Protocol 3. Include an untreated cell sample as a negative control.

  • Cell Harvesting: Wash the cells three times with ice-cold PBS. Detach the cells using Trypsin-EDTA, then neutralize with a complete medium.

  • Preparation for Analysis: Transfer the cell suspension to FACS tubes. Centrifuge at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 300-500 µL of cold FACS buffer (e.g., PBS with 1% FBS).

  • Data Acquisition: Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting emission in the corresponding channel. Collect data for at least 10,000 events per sample.

  • Data Analysis: Gate the live cell population based on forward and side scatter. The geometric mean fluorescence intensity (MFI) of the gated population is proportional to the amount of internalized labeled peptide.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Characterization of Fluorescently-Labeled this compound

Parameter Value Method
Peptide Concentration (mg/mL) e.g., 1.2 BCA Assay / A280
Dye Concentration (µM) e.g., 150 Spectrophotometry (Beer's Law)
Degree of Labeling (DOL) e.g., 1.1 Molar Ratio Calculation
Excitation Max (nm) e.g., 495 Spectrofluorometer
Emission Max (nm) e.g., 519 Spectrofluorometer

| Purity (%) | >95% | HPLC |

Table 2: Quantitative Cellular Uptake via Flow Cytometry

Treatment Group Concentration (µM) Incubation Time (h) Mean Fluorescence Intensity (MFI) % Positive Cells
Untreated Control 0 4 e.g., 150 ± 20 e.g., 0.5%
Labeled this compound 1 4 e.g., 2,500 ± 310 e.g., 85%
Labeled this compound 5 4 e.g., 12,800 ± 950 e.g., 98%
Labeled this compound 10 4 e.g., 25,600 ± 1,800 e.g., 99%

| Labeled this compound + Inhibitor | 10 | 4 | e.g., 8,900 ± 720 | e.g., 65% |

Visualizations and Workflows

Diagrams created using Graphviz to illustrate key processes.

G Workflow for Labeling and Purification of this compound cluster_0 Protocol 1: Labeling cluster_1 Protocol 2: Purification P_Prep Prepare this compound and NHS-Dye Stocks P_React Combine and React (1-2h, RT, dark) P_Prep->P_React P_Quench Quench Reaction (30 min, RT) P_React->P_Quench U_Load Load Reaction Mixture P_Quench->U_Load To Purification U_Equil Equilibrate PD-10 Desalting Column U_Equil->U_Load U_Elute Elute and Collect Fractions U_Load->U_Elute U_Analyze Analyze Fractions (A280 / A_dye) U_Elute->U_Analyze U_Pool Pool and Store Labeled Peptide U_Analyze->U_Pool

Caption: Workflow for Labeling and Purification of this compound.

G Experimental Workflow for Cellular Uptake Studies cluster_microscopy Confocal Microscopy cluster_flow Flow Cytometry Start Seed Cells in Appropriate Vessel Treat Treat Cells with Fluorescent this compound Start->Treat Incubate Incubate at 37°C (Time Course) Treat->Incubate Wash Wash 3x with Ice-Cold PBS Incubate->Wash M_Fix Fix with 4% PFA Wash->M_Fix F_Harvest Harvest Cells (Trypsinize) Wash->F_Harvest M_Stain Counterstain Nuclei (e.g., DAPI) M_Fix->M_Stain M_Image Image on Confocal Microscope M_Stain->M_Image F_Resuspend Resuspend in FACS Buffer F_Harvest->F_Resuspend F_Analyze Acquire Data on Flow Cytometer F_Resuspend->F_Analyze

Caption: Experimental Workflow for Cellular Uptake Studies.

G Simplified this compound Mechanism of Action p53 p53 Ub Ubiquitination p53->Ub Transcription p53-mediated Transcription p53->Transcription Activates MDM2 MDM2 / MDMX MDM2->p53 Inhibits MDM2->Ub E3 Ligase ATSP This compound ATSP->MDM2 Inhibits Deg Proteasomal Degradation Ub->Deg p21 p21 Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis Transcription->p21 Transcription->Apoptosis

References

Troubleshooting & Optimization

improving ATSP-7041 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATSP-7041. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a consideration for in vitro assays?

A1: this compound is a potent, cell-permeable, stapled α-helical peptide that acts as a dual inhibitor of MDM2 and MDMX, leading to the reactivation of the p53 tumor suppressor pathway.[1][2] While this compound was designed to have improved solubility over its predecessors, its hydrophobic nature, a characteristic of many stapled peptides, can still present challenges when preparing solutions for in vitro experiments, potentially leading to precipitation in aqueous buffers and cell culture media.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[5] Lyophilized this compound can be dissolved in DMSO to create a high-concentration stock solution, for instance, at 50 mM or even 100 mM.[5]

Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?

A3: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[6][7] However, sensitivity to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to assess any potential effects on cell viability and function.[6][8] Concentrations above 1% may be toxic to many cell types.[9]

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic peptides. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Key strategies include serial dilution of the DMSO stock, vortexing during dilution, and considering the use of solubilizing agents.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound in your in vitro assays.

Problem: Precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium.

Potential Causes and Solutions:

  • High Final Concentration of this compound: The desired final concentration of this compound may exceed its solubility limit in the aqueous buffer.

    • Solution: If experimentally feasible, consider lowering the final concentration of this compound.

  • Improper Dilution Technique: Rapidly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to crash out of solution.

    • Solution: Employ a serial dilution method. First, dilute the high-concentration DMSO stock into a smaller volume of your assay buffer or medium while vortexing to ensure rapid mixing. Then, perform subsequent dilutions to reach your final desired concentration.

  • Buffer Composition: Components in your buffer or medium, such as certain salts or proteins in serum, can interact with this compound and reduce its solubility.[10]

    • Solution 1: If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if specific media components are the issue.

    • Solution 2: For cell-based assays requiring serum, consider a short-term exposure to the peptide in serum-free or low-serum media before replacing it with complete growth media.[10]

  • Temperature Effects: Temperature shifts can affect the solubility of compounds.

    • Solution: Ensure that both your this compound stock solution and your dilution buffer are at room temperature before mixing.

Problem: The this compound solution appears clear initially but a precipitate forms over time.

Potential Causes and Solutions:

  • Kinetic vs. Thermodynamic Solubility: You may have achieved a supersaturated solution (kinetic solubility) that is not stable over the long term, leading to eventual precipitation (thermodynamic solubility).

    • Solution: Prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.

  • Instability in Aqueous Solution: The peptide may be degrading or aggregating over time in the aqueous environment.

    • Solution: Minimize the time the peptide is in the final aqueous solution before being used in the assay.

Advanced Solubilization Strategies

If the above troubleshooting steps do not resolve the solubility issues, consider the following advanced strategies. It is crucial to validate these approaches for compatibility with your specific assay and to include appropriate vehicle controls.

1. Use of Solubilizing Excipients:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • DSPE-PEG Micelles: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) can form micelles that encapsulate hydrophobic compounds, enhancing their solubility and stability in aqueous solutions.[13][14][15]

Data on Solubilizing Agents for Peptide Formulations:

Solubilizing AgentMechanism of ActionTypical Starting Concentration (in vitro)Key Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Forms inclusion complexes, shielding the hydrophobic peptide from the aqueous environment.[11][16]1-10 mMCan sometimes extract cholesterol from cell membranes; requires careful control experiments.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Similar to HP-β-CD, forms inclusion complexes with improved solubility and safety profile.[17]1-10 mMGenerally considered less toxic than some other cyclodextrins.
DSPE-PEG(2000) Self-assembles into micelles that encapsulate the hydrophobic peptide in their core.[14][15]0.1-1 mg/mLThe size of the micelles should be characterized; potential for interaction with cellular uptake mechanisms.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile DMSO

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM or 100 mM).

    • Vortex the solution thoroughly until the peptide is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution using Serial Dilution
  • Materials:

    • This compound DMSO stock solution

    • Sterile assay buffer or cell culture medium

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Perform a serial dilution. For example, to prepare a 100 µM working solution from a 50 mM stock (a 1:500 dilution):

      • Prepare an intermediate dilution by adding 2 µL of the 50 mM stock to 98 µL of assay buffer/medium (resulting in a 1 mM solution). Vortex immediately and thoroughly.

      • Add 10 µL of the 1 mM intermediate solution to 90 µL of assay buffer/medium to achieve the final 100 µM concentration. Vortex immediately.

    • Use the final working solution immediately in your assay.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay lyophilized Lyophilized This compound dmso_stock High Concentration Stock in DMSO (e.g., 50-100 mM) lyophilized->dmso_stock Dissolve intermediate Intermediate Dilution in Assay Buffer dmso_stock->intermediate Serial Dilution (Vortex) working Final Working Solution intermediate->working Final Dilution (Vortex) assay Add to Cells or Biochemical Assay working->assay incubation Incubation assay->incubation readout Data Acquisition incubation->readout

Caption: Experimental workflow for preparing and using this compound in in vitro assays.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_response Cellular Response stress DNA Damage, Oncogenic Stress p53 p53 stress->p53 Activates mdm2 MDM2 mdm2->p53 Ubiquitination & Degradation mdmx MDMX mdmx->p53 Inhibition of Transcription arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair atsp This compound atsp->mdm2 Inhibits atsp->mdmx Inhibits

Caption: Simplified signaling pathway of p53 activation by this compound.

References

Mitigating Off-Target Effects of ATSP-7041: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ATSP-7041, a potent dual inhibitor of MDM2 and MDMX. Our goal is to help you mitigate off-target effects and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a stapled α-helical peptide that functions as a dual inhibitor of the E3 ubiquitin ligase MDM2 and its homolog MDMX.[1][2][3][4][5] By binding to MDM2 and MDMX with high affinity, this compound blocks their interaction with the p53 tumor suppressor protein.[1][4] This inhibition stabilizes p53, leading to its accumulation and the activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1][4][6]

Q2: What are the known off-target effects of this compound?

A2: While this compound has a specific on-target mechanism, off-target toxicities have been reported, particularly at higher concentrations. These effects can include:

  • p53-independent cytotoxicity: Some studies have observed cellular toxicity in cell lines that lack functional p53, suggesting a mechanism independent of the intended p53 activation.[4][7]

  • Membrane disruption: Like some other cell-penetrating peptides, this compound has the potential to cause membrane lysis, which can lead to non-specific cytotoxicity.[5][8] This is often observed as an increase in lactate dehydrogenase (LDH) release from treated cells.[9][10][11]

  • Narrow therapeutic window: The concentration range at which this compound exhibits on-target activity without significant off-target effects can be narrow.[5][8][12]

  • In vivo toxicity: When used in combination with other therapeutic agents, such as ABT-263, this compound has shown significant in vivo toxicity.[9]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Several strategies can be employed to mitigate the off-target effects of this compound:

  • Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound and the shortest incubation time necessary to observe on-target p53 activation. A dose-response experiment is crucial to identify this optimal window for your specific cell line and assay.

  • Serum Concentration: The presence of serum can influence the activity and off-target effects of stapled peptides.[4][10] It is recommended to perform experiments in the presence of serum to better mimic physiological conditions and potentially reduce non-specific membrane interactions.[10][11]

  • Use appropriate controls: Always include a negative control peptide, such as a scrambled version of this compound or an analog with mutations in the key binding residues (e.g., F19A mutant ATSP-7342), to distinguish between on-target and off-target effects.[1][3][4]

  • Consider Improved Analogs: For in vivo studies or if significant off-target toxicity is observed, consider using a more advanced analog like ALRN-6924. This compound was developed from this compound and has an improved off-target profile.[12] Other analogs with modified staples (e.g., di-alkyne staples) have also shown reduced off-target toxicities.[5]

  • Targeted Delivery: For in vivo applications, employing a targeted delivery system, such as antibody-drug conjugates or nanoparticle formulations, can enhance the therapeutic window by concentrating the peptide at the desired site of action and reducing systemic exposure.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cytotoxicity observed in p53-null cell lines. Off-target, p53-independent toxicity.1. Perform a dose-response curve to determine the IC50 and compare it to the EC50 for p53 activation in a wild-type cell line. 2. Conduct an LDH release assay to assess membrane disruption. 3. Reduce the concentration of this compound to a level that maintains on-target activity while minimizing off-target effects. 4. Consider using an improved analog like ALRN-6924.[12]
Inconsistent results between experiments. Variability in experimental conditions.1. Standardize all experimental parameters, including cell density, serum concentration, and incubation time. 2. Ensure the quality and purity of the this compound peptide. Consider re-purifying if necessary. 3. Prepare fresh stock solutions of this compound for each experiment.
No or weak p53 activation observed. 1. Insufficient peptide concentration or incubation time. 2. Poor cell penetration. 3. The cell line used has a mutated or deficient p53 pathway.1. Increase the concentration of this compound and/or the incubation time. 2. Confirm the wild-type p53 status of your cell line. 3. Verify cell penetration using a fluorescently labeled version of this compound, if available.[4]
Discrepancy between in vitro and in vivo results. 1. Poor pharmacokinetic properties of this compound. 2. In vivo toxicity.1. Evaluate the pharmacokinetic profile of this compound in your animal model. 2. For in vivo studies, consider using ALRN-6924, which has been optimized for in vivo use and has entered clinical trials.[2][13][14] 3. Explore targeted delivery strategies to improve the therapeutic index.[9]

Data Presentation

Table 1: Comparative Binding Affinities of this compound and Controls

CompoundTargetBinding Affinity (Ki, nM)
This compound MDM25
MDMX9
ATSP-7342 (F19A mutant) MDM2536
MDMX>1000
Nutlin-3a MDM252
MDMX>1000

Data sourced from PNAS (2013).[3]

Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

Cell LineAssayEC50 (µM)
SJSA-1 (Osteosarcoma) Cell Viability (MTT)~1
MCF-7 (Breast Cancer) Cell Viability (MTT)~2.5

Approximate values derived from graphical data in PNAS (2013).[4]

Experimental Protocols

Protocol 1: Assessment of On-Target p53 Pathway Activation by Western Blot

Objective: To determine the effect of this compound on the protein levels of p53 and its downstream target, p21.

Materials:

  • p53 wild-type cancer cell line (e.g., MCF-7, SJSA-1)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with increasing concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) or DMSO for 24 hours.[4]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Assessment of Off-Target Membrane Disruption by LDH Release Assay

Objective: To quantify the level of plasma membrane damage caused by this compound treatment.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (positive control for maximum LDH release)

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or DMSO for a specified time (e.g., 4-24 hours). Include untreated cells as a negative control and cells treated with lysis buffer as a positive control.

  • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature, protected from light, for the recommended time.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically normalizes the sample LDH release to the maximum LDH release from the positive control.

Visualizations

p53_pathway_activation cluster_stress Cellular Stress cluster_inhibition This compound Intervention cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation p53 p53 stress->p53 activates ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 inhibits MDMX MDMX ATSP7041->MDMX inhibits MDM2->p53 promotes degradation MDMX->p53 inhibits activity p53->MDM2 induces transcription p21 p21 p53->p21 activates transcription Apoptosis_genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_genes activates transcription CellCycleArrest Cell-Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_genes->Apoptosis

Caption: this compound reactivates the p53 signaling pathway.

experimental_workflow start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment on_target On-Target Analysis treatment->on_target off_target Off-Target Analysis treatment->off_target western Western Blot for p53 & p21 on_target->western viability_wt Cell Viability Assay (p53 WT cells) on_target->viability_wt ldh LDH Release Assay off_target->ldh viability_null Cell Viability Assay (p53 null cells) off_target->viability_null data_analysis Data Analysis and Interpretation western->data_analysis viability_wt->data_analysis ldh->data_analysis viability_null->data_analysis

Caption: Workflow for assessing this compound on- and off-target effects.

mitigation_strategies off_target Observed Off-Target Effects mitigation Mitigation Strategies off_target->mitigation optimization Experimental Optimization mitigation->optimization analogs Use of Improved Analogs mitigation->analogs delivery Targeted Delivery mitigation->delivery dose_response Dose-Response Optimization optimization->dose_response serum Serum Presence optimization->serum alrn6924 ALRN-6924 analogs->alrn6924 staple_mod Modified Staples analogs->staple_mod nanoparticles Nanoparticle Formulation delivery->nanoparticles

Caption: Logical relationships for mitigating off-target effects.

References

Optimizing ATSP-7041 Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ATSP-7041 in in vivo studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a stapled α-helical peptide that functions as a potent dual inhibitor of Mouse Double Minute 2 (MDM2) and MDMX.[1][2][3] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its negative regulators, MDM2 and MDMX.[4][5] this compound competitively binds to MDM2 and MDMX, preventing their interaction with p53.[1] This disruption leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and tumor growth suppression.[1][6]

Q2: What are the key differences between this compound and small-molecule MDM2 inhibitors?

A2: Unlike many small-molecule inhibitors that primarily target MDM2 (e.g., Nutlin-3a), this compound is a dual inhibitor, targeting both MDM2 and MDMX.[1] This is significant in tumors where MDMX is overexpressed, as MDM2-selective inhibitors may have limited efficacy.[1] Additionally, preclinical studies suggest that this compound exhibits a more durable and prolonged effect on p53 signaling compared to some small-molecule inhibitors.[4][6]

Q3: In which cancer models has this compound shown in vivo efficacy?

A3: this compound has demonstrated robust p53-dependent tumor growth suppression in various xenograft cancer models.[1][2] These include models of osteosarcoma (SJSA-1) and breast cancer (MCF-7) where MDM2 or MDMX are overexpressed.[1][7]

Q4: What is the recommended starting dose and administration route for in vivo studies?

A4: Based on published preclinical data, intravenous (i.v.) administration is the common route for this compound. Dosing regimens have varied, with studies showing efficacy at doses such as 30 mg/kg administered every other day (QOD).[8][9] However, the optimal dose and schedule will depend on the specific tumor model and experimental goals. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.

Q5: Are there any known toxicities or adverse effects associated with this compound?

A5: While this compound has shown on-target activity, some studies have indicated a narrow therapeutic window and potential for off-target toxicities.[9][10] Combination studies of this compound with other agents, such as ABT-263, have reported significant toxicity in vivo.[8] It is crucial to closely monitor animal health, including body weight and general well-being, throughout the study. Hematologic toxicity, particularly thrombocytopenia, is a known on-target effect of MDM2 inhibitors and should be monitored.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Tumor Growth Inhibition Suboptimal Dosage or Schedule: The dose may be too low or the dosing frequency insufficient to maintain p53 activation.Conduct a dose-escalation study to determine the MTD. Evaluate different dosing schedules (e.g., once daily vs. every other day).[7]
p53 Mutation Status: this compound is effective in tumors with wild-type p53. The tumor model may have a mutated or null p53 status.Confirm the p53 status of your cancer cell line or xenograft model.[1]
Drug Formulation/Stability Issues: Improper solubilization or degradation of the peptide can lead to reduced efficacy.Ensure proper formulation of this compound. One study solubilized it by mixing with DSPE-PEG(2000) in PBS.[8]
Observed Toxicity (e.g., weight loss, lethargy) Dose is Too High: The administered dose may exceed the MTD in the specific animal model.Reduce the dose or decrease the dosing frequency. Implement a dose-escalation study to identify the MTD.
Off-Target Effects: Stapled peptides can sometimes exhibit off-target toxicities.[9][10]Consider using a more optimized analog if available. Monitor for specific organ toxicities through histology and blood work.
On-Target Toxicity in Normal Tissues: p53 activation in normal tissues can lead to side effects.Intermittent dosing schedules may provide a better therapeutic window compared to continuous exposure.[12]
Inconsistent Results Between Animals Variability in Drug Administration: Inconsistent intravenous injections can lead to variable drug exposure.Ensure consistent and accurate administration of the compound. Train personnel on proper injection techniques.
Tumor Heterogeneity: The xenograft model may have inherent biological variability.Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Utilize immunodeficient mice (e.g., nude mice) for xenograft studies.

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., SJSA-1 or MCF-7) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before initiating treatment.

  • Grouping and Dosing: Randomize mice into control (vehicle) and treatment groups. A typical starting dose for this compound is 30 mg/kg administered intravenously every other day.[9]

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at different time points post-treatment to assess target engagement (e.g., p21 induction) via qRT-PCR or Western blot.[7]

Western Blot for p53 Pathway Activation
  • Sample Preparation: Lyse tumor tissue or cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or similar assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

This compound Signaling Pathway

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 This compound Intervention cluster_2 Cellular Response (p53 Active) p53_inactive p53 MDM2 MDM2 p53_inactive->MDM2 Binds MDMX MDMX p53_inactive->MDMX Binds MDM2->p53_inactive Ubiquitination & Degradation p53_active p53 (stabilized) ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces

Caption: Mechanism of this compound in reactivating the p53 pathway.

Experimental Workflow for In Vivo Dose Optimization

Dose_Optimization_Workflow start Start: Establish Xenograft Model dose_escalation Phase 1: Dose Escalation Study (Determine MTD) start->dose_escalation efficacy_study Phase 2: Efficacy Study (Multiple Dose Levels below MTD) dose_escalation->efficacy_study pd_analysis Pharmacodynamic (PD) Analysis (p21, p53 levels) efficacy_study->pd_analysis data_analysis Data Analysis (Tumor Growth Inhibition vs. Dose) efficacy_study->data_analysis pd_analysis->data_analysis optimal_dose Determine Optimal Biological Dose data_analysis->optimal_dose

Caption: A stepwise workflow for optimizing this compound dosage in vivo.

References

Technical Support Center: Synthesis of ATSP-7041 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of ATSP-7041 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a potent and selective dual inhibitor of MDM2 and MDMX.[1][2] It is a stapled α-helical peptide that reactivates the p53 tumor suppressor pathway, making it a promising candidate for cancer therapy, particularly for cancers that retain wild-type p53 but overexpress MDM2 and MDMX.[1][3][4] Its significance lies in its ability to overcome the limitations of small molecules that often only target MDM2.[3]

Q2: What is the general synthetic strategy for this compound?

This compound is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS) on a resin, followed by an on-resin ring-closing metathesis (RCM) reaction to form the hydrocarbon staple, and subsequent cleavage and purification.[5][6][7]

Q3: What are the key non-natural amino acids used in the synthesis of this compound?

The synthesis of this compound involves the incorporation of two non-natural, α,α-disubstituted amino acids bearing terminal olefin tethers. These are crucial for the subsequent ring-closing metathesis (RCM) that forms the hydrocarbon staple.[3][8]

Q4: What is "peptide stapling" and why is it used for this compound?

Peptide stapling is a strategy to constrain a peptide into its bioactive α-helical conformation.[8][9] For this compound, this all-hydrocarbon staple enhances its binding affinity to MDM2 and MDMX, improves proteolytic resistance, and increases cell permeability.[8][9][10]

Troubleshooting Guide

Problem 1: Low Yield of the Full-Length Linear Peptide

Symptoms:

  • Mass spectrometry analysis shows a mixture of truncated peptide sequences.

  • Low overall yield after cleavage from the resin.

Possible Causes & Solutions:

Cause Solution
Difficult Amino Acid Couplings: Coupling of bulky or β-branched amino acids (e.g., Val, Ile, Thr), Arginine, or the non-natural olefinic amino acids can be inefficient.[8][9][10]Extend coupling and deprotection times. Perform double or triple couplings with fresh reagents for these specific residues.
On-Bead Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access.Use a lower loading resin. Perform the synthesis at a slightly elevated temperature (if the synthesizer allows).
Steric Hindrance: The amine of the non-natural amino acids is sterically hindered, leading to incomplete coupling.[8][9]Use a more potent coupling agent such as HCTU.[3] Increase the equivalents of amino acid and coupling reagents.
Problem 2: Inefficient Ring-Closing Metathesis (RCM)

Symptoms:

  • LC-MS analysis shows the presence of the uncyclized linear peptide along with the desired stapled product.

  • Formation of dimeric or oligomeric byproducts.

Possible Causes & Solutions:

Cause Solution
Catalyst Inactivation: The Grubbs catalyst used for RCM is sensitive to air and certain solvents. Residual DMF from the SPPS can "poison" the catalyst.[11]Thoroughly wash the resin with a solvent compatible with RCM (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) before adding the catalyst.[7][11]
Insufficient Catalyst: The amount of catalyst may not be sufficient for complete conversion.Increase the catalyst loading.[11] For automated synthesizers, consider manual addition of the freshly prepared catalyst solution to avoid contamination.[11]
Poor Resin Swelling: The resin may not be adequately swelled in the RCM solvent, limiting the accessibility of the olefinic side chains.Ensure the resin is fully swelled in the chosen RCM solvent before adding the catalyst.
Formation of Stereoisomers: RCM can result in the formation of both E and Z isomers of the stapled peptide, which may complicate purification and affect biological activity.[12]The choice of Grubbs catalyst (first vs. second generation) and reaction conditions (temperature, solvent) can influence the E/Z selectivity.[12] Optimization of these parameters may be required.
Problem 3: Difficulty in Purification of the Final Product

Symptoms:

  • Co-elution of impurities with the desired product during HPLC purification.

  • Broad peaks in the HPLC chromatogram.

Possible Causes & Solutions:

Cause Solution
Presence of Deletion Impurities: Failure to cap unreacted amines during SPPS can lead to deletion sequences that are difficult to separate from the full-length product.Implement a capping step (e.g., with acetic anhydride/DIPEA in NMP) after each coupling reaction to cap any unreacted amines.[5]
Peptide Aggregation/Poor Solubility: The final stapled peptide may have poor solubility in the purification solvents.[8]Modify the HPLC gradient and solvent system (e.g., adjust the percentage of acetonitrile, add small amounts of acid like TFA). Screen different buffer systems. The sequence of this compound itself was optimized for improved solubility compared to earlier analogs.[3]
Co-elution of E/Z Isomers: The geometric isomers formed during RCM may have very similar retention times.Use a high-resolution HPLC column and optimize the gradient to achieve separation. It has been noted that for some this compound analogs, the isomers show comparable cellular activity, so separation may not always be critical.[12]
Problem 4: Off-Target Toxicity or Lack of Cellular Activity

Symptoms:

  • The synthesized peptide shows activity in biochemical binding assays but has low potency or high toxicity in cell-based assays.

Possible Causes & Solutions:

Cause Solution
Poor Cell Permeability: Despite the staple, the overall physicochemical properties of the analog may not be optimal for crossing the cell membrane.There is a correlation between lipophilicity and cell permeability.[13][14] Modifying residues at non-binding positions to increase lipophilicity can improve permeability. For example, substituting glutamic acid at position 5 (E5) with an apolar residue enhanced cellular potency in some analogs.[13]
Off-Target Membrane Disruption: Cationic residues can lead to non-specific membrane disruption and toxicity.[13][14]Avoid introducing an excess of positively charged residues (like Lysine or Arginine). Anionic residues are generally better tolerated.[13][14]
Incorrect Conformation: The stapling position might not be optimal for inducing the required α-helical structure for target engagement.Perform a "staple scan" by synthesizing analogs with the staple at different positions (e.g., i, i+4 vs. i, i+7) to find the optimal placement for helical stability and biological activity.[8][15]

Data and Protocols

Binding Affinities of this compound and Analogs
CompoundMDM2 Ki (nM)MDMX Ki (nM)Note
This compound 0.91 (KD)2.31 (KD)Potent dual inhibitor.[3]
ATSP-7342 536>1,000Negative control (Phe19 to Ala19 mutation).[3]
Nutlin-3a 52>1,000Small molecule, MDM2 selective.[3]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol is a generalized procedure based on published methods.[3][5][6][7]

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution to remove the Fmoc protecting group from the resin or the growing peptide chain.

  • Amino Acid Coupling:

    • For standard amino acids, use 5 equivalents of Fmoc-amino acid, 5 equivalents of a coupling agent like HCTU, and 10 equivalents of a base like N,N-diisopropylethylamine (DIEA).

    • For the non-natural olefinic amino acids, extended coupling times or double coupling may be necessary.

  • Capping (Optional but Recommended): After coupling, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in NMP) to block any unreacted amines.[5]

  • Wash: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • N-terminal Modification: After the final amino acid is coupled, deprotect the N-terminus and acetylate it using a capping solution.[5]

Experimental Protocol: On-Resin Ring-Closing Metathesis (RCM)
  • Resin Preparation: After linear synthesis, wash the resin extensively with DCM to remove all traces of DMF.

  • Catalyst Addition: Swell the resin in 1,2-dichloroethane (DCE). Add the Grubbs second-generation catalyst (typically 20 mol%) in DCE to the resin.[7]

  • Reaction: Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature or slightly elevated temperature. Monitor the reaction for completion.

  • Wash: Wash the resin thoroughly with DCM to remove the catalyst.

Visualizations

This compound Mechanism of Action

ATSP_7041_Pathway cluster_inhibition Inhibited by this compound cluster_downstream p53-Mediated Effects MDM2 MDM2 MDMX MDMX p53 p53 p53->MDM2 Binding & Degradation p53->MDMX Binding & Inhibition CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits

Caption: this compound inhibits MDM2/MDMX, releasing p53 to induce cell cycle arrest and apoptosis.

General Workflow for this compound Synthesis

Synthesis_Workflow start Start: Rink Amide Resin spps 1. Fmoc Solid-Phase Peptide Synthesis (Linear Peptide) start->spps rcm 2. On-Resin Ring-Closing Metathesis (Stapling) spps->rcm cleavage 3. Cleavage from Resin & Deprotection rcm->cleavage purification 4. HPLC Purification cleavage->purification analysis 5. Analysis (LC-MS, CD) purification->analysis end Final Product: This compound analysis->end

Caption: Key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low RCM Yield

RCM_Troubleshooting start Low RCM Yield (Unreacted Linear Peptide) check_wash Did you wash thoroughly with DCM/DCE before RCM? start->check_wash check_catalyst Is catalyst loading sufficient? check_wash->check_catalyst Yes solution_wash Solution: Wash resin extensively to remove DMF. check_wash->solution_wash No check_solvent Is the resin fully swelled in RCM solvent? check_catalyst->check_solvent Yes solution_catalyst Solution: Increase catalyst loading. check_catalyst->solution_catalyst No solution_solvent Solution: Ensure adequate swelling time before adding catalyst. check_solvent->solution_solvent No end Improved Yield solution_wash->end solution_catalyst->end solution_solvent->end

Caption: A decision tree for troubleshooting inefficient ring-closing metathesis (RCM).

References

addressing in vivo toxicity of ATSP-7041 combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity of ATSP-7041 combination therapy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stapled α-helical peptide that acts as a potent dual inhibitor of Mouse double minute 2 homolog (MDM2) and MDMX.[1][2] By binding to MDM2 and MDMX, this compound prevents them from inhibiting the tumor suppressor protein p53.[3][4] This leads to the reactivation of the p53 pathway, which can induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4][5]

Q2: What is the rationale for using this compound in combination therapy?

A2: The rationale for using this compound in combination therapy is to enhance the pro-apoptotic effects of other anticancer agents. For instance, by reactivating p53, this compound can "prime" cancer cells for apoptosis, making them more susceptible to drugs that target other nodes in the apoptotic pathway, such as the BCL-2 family inhibitor ABT-263 (navitoclax).[6][7][8]

Q3: What are the primary toxicity concerns observed with this compound combination therapy in vivo?

A3: The most significant toxicity concern arises when this compound is combined with other systemic therapies, such as the BCL-2 inhibitor ABT-263. This combination has been shown to be highly toxic and even lethal in animal models, precluding the assessment of any anti-tumor effects.[6][7] Monotherapy with this compound is generally well-tolerated at therapeutic doses.[4]

Q4: What are the potential off-target effects of this compound?

A4: Some studies have indicated that this compound and its analogs can exhibit off-target toxicities in multi-day cell proliferation studies.[9][10][11] These effects appear to be independent of MDM2/X binding and may be related to the physicochemical properties of the peptide, such as its lipophilicity and cationic residues, which can lead to membrane disruption.[9][10][11]

Q5: Are there known drug-drug interactions with this compound?

A5: Yes, this compound has been identified as a substrate and a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1).[12] This suggests a potential for drug-drug interactions with other drugs that are substrates of OATP1B1, such as methotrexate, gimatecan, and certain tyrosine kinase inhibitors. Co-administration could lead to altered pharmacokinetic profiles and potentially increased toxicity of the co-administered drug.[12]

Troubleshooting Guides

Issue 1: Severe toxicity and mortality observed in mice treated with this compound and ABT-263 combination.

Possible Cause: Systemic administration of both this compound and ABT-263 leads to widespread, on-target p53 activation in normal tissues, sensitizing them to the pro-apoptotic effects of BCL-2 inhibition, resulting in unacceptable toxicity.

Troubleshooting Steps:

  • Implement a Targeted Delivery System for this compound: To mitigate systemic toxicity, utilize a targeted delivery strategy to specifically deliver this compound to tumor cells. A CD19-targeted polymersome delivery system has been shown to be effective in a diffuse large B-cell lymphoma (DLBCL) model.[6][7][8] This approach maintains the anti-tumor synergy while eliminating treatment-related toxicity.[7]

  • Dose De-escalation of ABT-263: When using a targeted delivery system for this compound, it may be possible to use lower, less toxic doses of ABT-263 and still achieve a therapeutic effect.[7]

  • Monitor for Early Signs of Toxicity: Closely monitor animals for signs of toxicity, including weight loss, lethargy, and ruffled fur. Implement a humane endpoint protocol to minimize animal suffering.

Issue 2: Off-target cytotoxicity observed in in vitro proliferation assays.

Possible Cause: The observed cytotoxicity may be independent of p53 activation and could be due to membrane-lytic effects of the peptide.

Troubleshooting Steps:

  • Include p53-null or mutant cell lines as controls: To confirm on-target activity, test this compound on cell lines that lack functional p53. A lack of cytotoxic effect in these cell lines would suggest the activity is p53-dependent.[9]

  • Perform a Lactate Dehydrogenase (LDH) Release Assay: This assay can quantify membrane disruption. A significant increase in LDH release in the presence of this compound would indicate membrane-lytic activity.[9]

  • Consider Analogs with Improved Properties: Research has focused on developing this compound analogs with reduced off-target toxicity. For example, optimizing the peptide's staple type and sequence composition can improve cellular activity while decreasing off-target effects.[9][10]

Quantitative Data Summary

Table 1: In Vivo Efficacy and Toxicity of this compound Combination Therapy

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Survival OutcomeReference
Free this compound + ABT-263 This compound: 30 mg/kg QOD; ABT-263: 20 mg/kg DailyNot measurable due to toxicity71% lethality before treatment completion[6][7]
αCD19-PSOMthis compound + ABT-263 This compound: 30 mg/kg QOD; ABT-263: 20 mg/kg DailySignificant delay in tumor growthProlonged survival, no overt toxicity[6][7]
This compound Monotherapy 15 mg/kg Daily or 30 mg/kg QOD61% (both schedules)Well-tolerated[4]

Table 2: In Vitro Potency of this compound

Cell LineAssayIC50 / EC50NotesReference
SJSA-1Cell ViabilitySub-micromolarMDM2-amplified[1]
MCF-7Cell ViabilitySub-micromolarMDMX-overexpressing[1]
OATP1B1 InhibitionE217βG uptake0.81 µMPotential for drug-drug interactions[12]

Experimental Protocols

Protocol 1: Preparation of CD19-Targeted Polymersomes for this compound Delivery

This protocol is a summarized methodology based on published literature.[6][7][8]

  • Synthesis of Block Copolymers: Synthesize block copolymers of poly(ethylene glycol) disulfide linked to poly(propylene sulfide) (PEG-SS-PPS).

  • Antibody Conjugation: Conjugate anti-CD19 antibodies to the distal end of the PEG chain.

  • Polymersome Assembly and Drug Loading:

    • Dissolve the PEG-SS-PPS polymer and this compound in a suitable organic solvent.

    • Slowly add an aqueous buffer to the organic solution while stirring to induce self-assembly of the polymersomes and encapsulation of this compound.

    • Remove the organic solvent by dialysis.

  • Characterization: Characterize the resulting αCD19-PSOMthis compound for size, drug loading efficiency, and antibody conjugation.

Protocol 2: In Vivo Xenograft Model for Toxicity and Efficacy Assessment

This protocol is a generalized methodology based on published studies.[4][6][7]

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., OCI-Ly19 for DLBCL or SJSA-1 for osteosarcoma) into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment groups.

    • Administer treatments as specified (e.g., intravenous injection of free this compound, αCD19-PSOMthis compound, and/or intraperitoneal injection of ABT-263).

  • Data Collection:

    • Measure tumor volume regularly.

    • Monitor animal weight and overall health daily as indicators of toxicity.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., qRT-PCR for p21 expression).

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects This compound This compound MDM2 MDM2 This compound->MDM2 inhibits MDMX MDMX This compound->MDMX inhibits p53 p53 MDM2->p53 inhibits MDMX->p53 inhibits p53_active Active p53 p53->p53_active activation CellCycleArrest CellCycleArrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: Mechanism of this compound in reactivating the p53 pathway.

G cluster_0 Systemic Combination Therapy Workflow Free_ATSP Free this compound Systemic_Delivery Systemic Delivery Free_ATSP->Systemic_Delivery ABT263 ABT-263 ABT263->Systemic_Delivery Tumor_Cells Tumor Cells Systemic_Delivery->Tumor_Cells Normal_Cells Normal Cells Systemic_Delivery->Normal_Cells Toxicity High Toxicity Normal_Cells->Toxicity

Caption: Workflow leading to toxicity in systemic combination therapy.

G cluster_1 Targeted Combination Therapy Workflow Targeted_ATSP Targeted this compound (αCD19-PSOM) Targeted_Delivery Targeted Delivery Targeted_ATSP->Targeted_Delivery ABT263_2 ABT-263 Tumor_Cells_2 Tumor Cells ABT263_2->Tumor_Cells_2 Targeted_Delivery->Tumor_Cells_2 Normal_Cells_2 Normal Cells (Spared) Targeted_Delivery->Normal_Cells_2 Efficacy Therapeutic Efficacy Tumor_Cells_2->Efficacy

Caption: Targeted delivery workflow to mitigate toxicity.

References

Technical Support Center: Development of Stable Formulations for ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on developing stable formulations of ATSP-7041, a stapled α-helical peptide and dual inhibitor of MDM2 and MDMX. The following sections offer troubleshooting advice and detailed experimental protocols to address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the formulation of this compound.

Issue 1: Precipitation or Cloudiness in Solution

  • Question: My this compound solution appears cloudy or has visible precipitates. What could be the cause and how can I resolve this?

  • Answer: Precipitation of this compound can be influenced by several factors, including pH, buffer composition, and concentration. Although this compound was designed for improved solubility over its predecessors, issues can still arise.[1][2]

    • pH: The solubility of peptides is often pH-dependent. Ensure the pH of your formulation buffer is optimal for this compound. It has been shown to be soluble in a phosphate buffer at pH 7.0.[1][2] We recommend performing a pH-solubility profile to identify the pH range of maximum solubility.

    • Buffer Species and Ionic Strength: The type of buffer and its ionic strength can impact peptide solubility. High salt concentrations can sometimes lead to "salting out." Experiment with different buffer systems (e.g., phosphate, citrate, histidine) and ionic strengths to find the optimal conditions.

    • Concentration: Higher concentrations of this compound are more prone to aggregation and precipitation. Determine the maximum soluble concentration under your chosen buffer conditions.

    • Temperature: Temperature fluctuations during storage or handling can affect solubility. Store solutions at recommended temperatures and avoid repeated freeze-thaw cycles.

Issue 2: Loss of Potency or Degradation Over Time

  • Question: I am observing a decrease in the biological activity of my this compound formulation upon storage. What are the likely degradation pathways and how can I mitigate them?

  • Answer: Peptide degradation is a common challenge in formulation development.[3][4] The primary degradation pathways for peptides like this compound include oxidation, hydrolysis, and aggregation.[5]

    • Oxidation: Amino acid residues such as methionine, cysteine, tryptophan, and histidine are susceptible to oxidation. If your peptide sequence contains these, consider adding antioxidants like methionine or ascorbic acid to the formulation. It is also crucial to minimize exposure to oxygen by purging vials with an inert gas like nitrogen or argon.

    • Hydrolysis: Peptide bonds can be cleaved through hydrolysis, especially at acidic or alkaline pH. Aspartate and asparagine residues are particularly prone to hydrolysis and deamidation. Maintaining the formulation at a pH that minimizes hydrolysis is critical. A pH stability study will help identify the optimal pH range.

    • Aggregation: Peptides can form soluble or insoluble aggregates, which can lead to a loss of activity and may induce an immune response. Surfactants (e.g., polysorbate 20 or 80) can be added to prevent surface-induced aggregation. Sugars like sucrose or trehalose can also act as stabilizers.

Issue 3: Adsorption to Container Surfaces

  • Question: I suspect I am losing this compound due to adsorption to my storage vials. How can I prevent this?

  • Answer: Peptides, particularly hydrophobic ones, can adsorb to glass and plastic surfaces, leading to a significant loss of active ingredient, especially at low concentrations.

    • Excipients: The inclusion of surfactants like polysorbates can effectively reduce surface adsorption.

    • Container Material: Consider using siliconized vials or low-adsorption polypropylene tubes for storage.

    • Bulking Agents: In lyophilized formulations, bulking agents like mannitol or glycine can reduce the surface area of the peptide exposed to the container.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide your formulation development process.

Protocol 1: pH-Dependent Solubility and Stability Study

Objective: To determine the optimal pH for this compound solubility and chemical stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, tris) covering a pH range from 4.0 to 9.0.

  • Sample Preparation: Dissolve this compound in each buffer to a target concentration.

  • Solubility Assessment:

    • Equilibrate the samples at the desired temperature (e.g., 4°C and 25°C) for 24 hours.

    • Visually inspect for precipitation.

    • Quantify the amount of soluble peptide in the supernatant using a suitable analytical method like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

  • Stability Assessment:

    • Store the solutions at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by RP-HPLC to determine the percentage of intact this compound remaining and the formation of degradation products.

    • Use a stability-indicating HPLC method capable of separating the parent peptide from its degradants.

Protocol 2: Excipient Compatibility Screening

Objective: To identify suitable stabilizing excipients for an this compound formulation.[3][6][7]

Methodology:

  • Excipient Selection: Choose a range of excipients from different functional classes, including:

    • Buffers: Phosphate, citrate, histidine

    • Tonicity Modifiers: Sodium chloride, mannitol

    • Stabilizers/Cryoprotectants (for lyophilized forms): Sucrose, trehalose

    • Surfactants: Polysorbate 20, Polysorbate 80

    • Antioxidants: Methionine, ascorbic acid

  • Formulation Preparation: Prepare formulations of this compound containing individual excipients at various concentrations. Include a control formulation with only this compound in the chosen buffer.

  • Stress Conditions: Subject the formulations to accelerated stability conditions (e.g., 40°C for 4 weeks) and long-term storage conditions (e.g., 4°C).

  • Analysis: At specified time points, analyze the samples for:

    • Appearance: Visual inspection for color change, clarity, and precipitation.

    • Purity: RP-HPLC to quantify the remaining intact peptide and degradants.

    • Aggregation: Size-exclusion chromatography (SEC) to detect and quantify aggregates.

    • pH: Monitor for any pH shifts during storage.

Data Presentation

The following tables summarize hypothetical data from the described experiments to illustrate expected outcomes.

Table 1: pH-Dependent Solubility of this compound at 25°C

pHBuffer SystemSolubility (mg/mL)Visual Appearance
4.0Citrate0.5Hazy
5.0Citrate1.2Slightly Hazy
6.0Phosphate5.8Clear
7.0 Phosphate >10 Clear
8.0Tris8.5Clear
9.0Tris6.1Clear

Table 2: 4-Week Stability of this compound at 40°C in Different Formulations

Formulation% Recovery (RP-HPLC)% Aggregates (SEC)Visual Appearance
This compound in Phosphate Buffer pH 7.085.25.1Slight Opalescence
+ 5% Sucrose92.12.5Clear
+ 0.02% Polysorbate 8091.51.8Clear
+ 5% Sucrose + 0.02% Polysorbate 80 96.3 0.9 Clear
+ 0.1% Methionine88.44.9Clear

Visualizations

Signaling Pathway of this compound

ATSP7041_Pathway cluster_0 Normal Cell (p53 Regulation) cluster_1 This compound Intervention MDM2 MDM2 Ub Ubiquitin MDM2->Ub Ubiquitinates MDMX MDMX p53 p53 p53->MDM2 Binds p53->MDMX Binds Degradation Proteasomal Degradation p53->Degradation Leads to Ub->p53 ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits p53_active Active p53 CellCycle Cell Cycle Arrest p53_active->CellCycle Apoptosis Apoptosis p53_active->Apoptosis

Caption: Mechanism of action of this compound in reactivating the p53 pathway.

Experimental Workflow for Formulation Development

Formulation_Workflow start Start: This compound API analytical Develop Stability- Indicating Methods (HPLC, SEC) start->analytical solubility pH-Solubility Profiling excipient Excipient Compatibility Screening solubility->excipient lead_formulation Select Lead Formulations excipient->lead_formulation forced_degradation Forced Degradation Studies forced_degradation->lead_formulation analytical->solubility analytical->forced_degradation stability Accelerated and Long-Term Stability Studies lead_formulation->stability final Final Formulation Selection stability->final

Caption: A logical workflow for the development of a stable this compound formulation.

References

Technical Support Center: Overcoming Resistance to ATSP-7041 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to ATSP-7041 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective stapled α-helical peptide that functions as a dual inhibitor of both MDM2 and MDMX.[1][2] In cancer cells with wild-type p53, the tumor suppressor protein p53 is often inactivated through its interaction with the negative regulators MDM2 and MDMX.[3] this compound is designed to disrupt these interactions, thereby reactivating the p53 pathway.[1][2] This reactivation can lead to cell cycle arrest, apoptosis, and suppression of tumor growth in p53-positive cancers.[1][4] The stapled peptide nature of this compound enhances its cellular penetration and provides a prolonged inhibitory effect compared to small-molecule inhibitors.[5][6]

Q2: My p53 wild-type cancer cell line is showing a lack of response to this compound treatment. What are the potential reasons for this resistance?

Several factors can contribute to a lack of response to this compound, even in cell lines reported to have wild-type p53. These can be broadly categorized as follows:

  • Alterations in the p53 Pathway:

    • Undetected p53 Mutations: It is crucial to verify the p53 status of your specific cell stock, as prolonged cell culture can lead to the selection of clones with mutations in the TP53 gene.[7]

    • MDMX Overexpression: While this compound is a dual inhibitor, exceptionally high levels of MDMX expression could potentially require higher concentrations of the drug for effective p53 reactivation.[7]

    • Defects in Downstream p53 Signaling: The apoptotic machinery downstream of p53 may be compromised. For instance, the overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can inhibit apoptosis even when p53 is activated.[7]

  • Activation of Pro-Survival Pathways: The constitutive activation of parallel signaling pathways, such as the PI3K/AKT or MAPK pathways, can promote cell survival and override p53-mediated cell death or growth arrest.[7]

  • Reduced Intracellular Drug Concentration:

    • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active efflux of this compound from the cell, reducing its intracellular concentration and efficacy.[8]

    • Cellular Uptake Issues: Although this compound is designed for efficient cell penetration, specific cell types might exhibit variations in uptake efficiency.[1]

Q3: How can I experimentally investigate the potential mechanisms of resistance to this compound in my cell line?

To systematically troubleshoot resistance, a series of experiments can be performed. The following workflow provides a logical approach to identifying the underlying cause.

G cluster_0 Initial Observation cluster_1 Phase 1: Target Pathway Validation cluster_2 Phase 2: Investigating Resistance Mechanisms cluster_3 Phase 3: Overcoming Resistance A Lack of Response to this compound (e.g., no change in cell viability) B Verify p53 Status (Sequencing) A->B C Assess p53 Pathway Activation (Western Blot for p53, p21, MDM2) B->C If p53 is wild-type D Evaluate MDMX Expression (Western Blot, qPCR) C->D If p53 pathway is not activated E Assess Apoptotic Machinery (Annexin V/PI Staining, Western Blot for Bcl-2 family) C->E If p53 pathway is activated, but no apoptosis F Analyze Pro-Survival Pathways (Western Blot for p-AKT, p-ERK) C->F If p53 pathway is activated, but no apoptosis/cell cycle arrest G Investigate Drug Efflux (Efflux Pump Inhibitor Combination Assay) C->G If p53 pathway is not activated I Dose Escalation Study D->I H Combination Therapy (e.g., with PI3K/AKT or Bcl-2 inhibitors) E->H F->H G->H

A logical workflow for troubleshooting resistance to this compound.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability after this compound treatment in a p53 wild-type cell line.

Possible Cause Suggested Troubleshooting Steps
Sub-optimal Drug Concentration or Activity 1. Verify Drug Integrity: Ensure this compound has been stored correctly and prepare fresh solutions for each experiment. 2. Perform a Dose-Response Curve: Determine the IC50 of this compound in your cell line to ensure you are using an effective concentration.
Lack of p53 Pathway Activation 1. Confirm p53 Status: Sequence the TP53 gene in your cell stock to rule out acquired mutations. 2. Assess Target Engagement: Perform a Western blot to check for the stabilization of p53 and the upregulation of its transcriptional targets, p21 and MDM2, after this compound treatment.[5]
Increased Drug Efflux 1. Co-treatment with an Efflux Pump Inhibitor: Treat cells with this compound in combination with a broad-spectrum ABC transporter inhibitor (e.g., verapamil or cyclosporin A) and assess if sensitivity is restored.

Issue 2: p53 is stabilized and its target genes are upregulated, but there is no significant apoptosis.

Possible Cause Suggested Troubleshooting Steps
Defects in the Downstream Apoptotic Pathway 1. Assess Apoptosis Induction: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells. 2. Profile Bcl-2 Family Proteins: Perform a Western blot to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. Overexpression of anti-apoptotic proteins can confer resistance.
Activation of Pro-Survival Signaling 1. Analyze Key Survival Pathways: Perform a Western blot to check the phosphorylation status of key proteins in the PI3K/AKT (p-AKT) and MAPK (p-ERK) pathways. Constitutive activation of these pathways can counteract p53-mediated apoptosis.
Cell Cycle Arrest Instead of Apoptosis 1. Cell Cycle Analysis: Perform cell cycle analysis (e.g., by propidium iodide staining and flow cytometry) to determine if this compound is inducing cell cycle arrest rather than apoptosis in your specific cell type.

Data Presentation

Table 1: Binding Affinities and Cellular Activity of this compound

TargetBinding Affinity (Kd, nM)Cellular Activity (IC50)Cell LineReference
MDM216 ± 20.8 µMSJSA-1[1]
MDMX48 ± 51.2 µMMCF-7[1]

Note: IC50 values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Western Blot for p53 Pathway Activation

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Compare the expression of p53 and its target genes between treated and control samples.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) based on the Annexin V and PI staining.

Signaling Pathways and Workflows

G cluster_0 This compound Mechanism of Action ATSP7041 This compound MDM2 MDM2 ATSP7041->MDM2 inhibits MDMX MDMX ATSP7041->MDMX inhibits p53 p53 MDM2->p53 inhibits MDMX->p53 inhibits Degradation Proteasomal Degradation p53->Degradation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest G cluster_1 Potential Resistance Pathways ATSP7041 This compound ABC ABC Transporters ATSP7041->ABC efflux Apoptosis Apoptosis ATSP7041->Apoptosis p53_mut Mutant p53 p53_mut->Apoptosis blocks Bcl2 Bcl-2/Bcl-xL Bcl2->Apoptosis blocks PI3K_AKT PI3K/AKT Pathway Survival Cell Survival PI3K_AKT->Survival promotes

References

Technical Support Center: ATSP-7041 in Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ATSP-7041 in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a potent, cell-permeable, stapled α-helical peptide.[1][2] It functions as a dual inhibitor of both Murine Double Minute 2 (MDM2) and MDMX, which are key negative regulators of the p53 tumor suppressor protein.[3][4][5] By binding to MDM2 and MDMX with high affinity, this compound blocks their interaction with p53.[1][3] This prevents the degradation of p53, leading to its accumulation and the reactivation of its tumor-suppressing functions, such as cell-cycle arrest and apoptosis.[1][6]

Q2: What is the primary application of this compound in an immunoprecipitation assay? The primary application is to demonstrate the on-target effect of the peptide within a cellular context. In a typical experiment, a researcher would treat p53-wildtype cancer cells with this compound, then perform an immunoprecipitation of p53. The goal is to show that in treated cells, significantly less MDM2 and MDMX are co-precipitated with p53 compared to untreated or vehicle-treated control cells.[1][7] This provides direct evidence that this compound successfully disrupts the p53-MDM2/MDMX interaction inside the cell.[1]

Q3: What are the recommended treatment conditions (concentration and time) for cell-based assays? For immunoprecipitation experiments, treating cells such as MCF-7 with 10 µM this compound for 4 hours has been shown to be effective at disrupting the p53-MDM2/MDMX interaction.[1][7] For assessing downstream p53 activation (e.g., induction of p21), dose-dependent effects are observed with concentrations ranging from 1.25 µM to 10 µM for 24 hours.[1] Optimization may be required depending on the cell line and experimental goals.

Q4: Is a negative control peptide available or recommended? Yes, using a negative control is highly recommended to ensure the observed effects are specific to the action of this compound. A mutant analog, where a key amino acid for binding (e.g., Phe19) is changed to Alanine, has been shown to be devoid of significant binding to MDM2 and MDMX and can serve as an excellent negative control.[1][3]

Key Experimental Parameters

The following table summarizes key quantitative data for this compound, which is crucial for experimental design.

ParameterTargetValueNotes
Binding Affinity (Ki) MDM28 nMDetermined via a fluorescence polarization assay.[1]
MDMX12.7 nMDetermined via a fluorescence polarization assay.[1]
Cellular Activity SJSA-1 CellsSub-micromolarMeasured in cell viability assays in the presence of serum.[1][4]
Effective IP Concentration MCF-7 Cells10 µM (4 hr)Effective at disrupting p53-MDM2/MDMX interaction.[1][7]
Effective Western Blot Conc. SJSA-1, MCF-71.25 - 10 µM (24 hr)Shows dose-dependent increase in p53, p21, and MDM2 levels.[1]

Visual Guides

Mechanism of Action

ATSP7041_Pathway cluster_0 Normal State (p53 Inactive) cluster_1 This compound Treatment (p53 Active) p53 p53 mdm2_mdmx MDM2 / MDMX p53->mdm2_mdmx Binding proteasome Proteasomal Degradation p53->proteasome Degradation ub Ubiquitination mdm2_mdmx->ub ub->p53 tags p53 atsp This compound mdm2_mdmx_a MDM2 / MDMX atsp->mdm2_mdmx_a Inhibits p53_a p53 p53_a->mdm2_mdmx_a Interaction Blocked activation p53 Accumulation & Activation p53_a->activation apoptosis Apoptosis, Cell Cycle Arrest activation->apoptosis

Caption: this compound inhibits the p53-MDM2/MDMX interaction, preventing p53 degradation.

Co-Immunoprecipitation Workflow

CoIP_Workflow start Seed and Culture p53-WT Cells treatment Treat Cells: 1. Vehicle (DMSO) 2. This compound (e.g., 10 µM) start->treatment lysis Harvest and Lyse Cells (Ice-cold IP Lysis Buffer + Protease Inhibitors) treatment->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation: Incubate with anti-p53 Antibody preclear->ip capture Capture Immune Complex (Add Protein A/G beads) ip->capture wash Wash Beads 3-5x (with cold Wash Buffer) capture->wash elute Elute Proteins (e.g., Glycine or SDS Buffer) wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end Detect: p53, MDM2, MDMX analysis->end

Caption: Standard experimental workflow for a Co-IP assay testing this compound efficacy.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: No disruption of p53-MDM2/X interaction seen post-treatment q1 Is the bait protein (p53) successfully immunoprecipitated? start->q1 a1_yes Bait IP is successful. Is the target (MDM2/X) detectable in the input lysate? q1->a1_yes Yes a1_no Troubleshoot the p53 IP: - Verify IP antibody efficacy - Check bead binding (Prot A/G) - Increase lysate amount - Add protease inhibitors q1->a1_no No a2_yes This compound treatment may be suboptimal. - Titrate concentration (5-20 µM) - Optimize incubation time (4-24h) - Check peptide storage/stability - Use fresh peptide solution a1_yes->a2_yes Yes a2_no MDM2/X not expressed or is degraded. - Use a positive control cell line - Check protein in input via WB - Ensure protease inhibitors are used a1_yes->a2_no No

Caption: A logical guide for troubleshooting lack of p53-MDM2/MDMX interaction disruption.

Troubleshooting Guide

Problem 1: No disruption of the p53-MDM2/MDMX interaction is observed. The amount of co-precipitated MDM2/MDMX is similar in treated and untreated samples.

  • Possible Cause: Ineffective this compound Treatment.

    • Solution: Ensure the peptide has not degraded; store it as recommended and prepare fresh solutions. Verify the concentration and incubation time are sufficient for your cell line, considering a titration (e.g., 5-20 µM) and time-course experiment (4-24 hours).[1]

  • Possible Cause: Lysis buffer is re-establishing the protein-protein interaction.

    • Solution: Ensure you are using a non-denaturing lysis buffer (e.g., RIPA or a specialized IP buffer) and that all steps are performed on ice or at 4°C to maintain the cellular state as much as possible.[8][9]

  • Possible Cause: The interaction is not efficiently captured.

    • Solution: Confirm that your p53 antibody is validated for IP. Some antibodies only recognize epitopes that are masked when p53 is in a complex. Using a polyclonal antibody may increase the chances of successful pulldown.[10]

Problem 2: The signal for the bait protein (p53) is weak or absent in the eluate.

  • Possible Cause: Low expression of p53 in the chosen cell line.

    • Solution: Confirm p53 expression in your input lysate via Western blot. Use a positive control cell line known to express p53 (e.g., MCF-7, SJSA-1).[1] You may also need to increase the total amount of cell lysate used for the IP.[11]

  • Possible Cause: Protein degradation.

    • Solution: Always use a freshly prepared lysis buffer containing a protease inhibitor cocktail. Keep samples on ice at all times to minimize enzymatic activity.[11]

  • Possible Cause: Inefficient antibody binding or capture.

    • Solution: Ensure your antibody is suitable for native IP.[10] Verify that your beads (e.g., Protein A or Protein G) have a high affinity for your antibody's species and isotype.[12] Titrate the amount of antibody to find the optimal concentration for capture.

Problem 3: High background or multiple non-specific bands appear on the Western blot.

  • Possible Cause: Insufficient washing.

    • Solution: Increase the number of wash steps (from 3 to 5) and/or the stringency of the wash buffer. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer can help reduce non-specific binding.[13]

  • Possible Cause: Non-specific binding to beads.

    • Solution: Pre-clear your lysate by incubating it with beads alone for 30-60 minutes before adding the primary antibody. Discard these beads and proceed with the supernatant. You can also block the beads with a protein like BSA before use.[10][14]

  • Possible Cause: Antibody concentration is too high.

    • Solution: An excessive amount of primary antibody can lead to non-specific binding. Perform a titration to determine the lowest effective concentration of your antibody for both IP and Western blotting.[11]

Detailed Experimental Protocol: Co-IP to Validate this compound Activity

This protocol is a general guideline and should be optimized for your specific cell line and antibodies.

1. Cell Culture and Treatment: a. Plate p53-wildtype cells (e.g., MCF-7) and grow to 80-90% confluency. b. Treat one plate with vehicle control (e.g., DMSO) and another with the desired concentration of this compound (e.g., 10 µM). c. Incubate for the desired time (e.g., 4 hours) under standard culture conditions.

2. Cell Lysis: a. Aspirate media and wash cells twice with ice-cold PBS.[15] b. Add ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail. c. Scrape cells, transfer the suspension to a microfuge tube, and incubate on ice for 20-30 minutes with gentle vortexing. d. Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new, pre-chilled tube. This is your cell lysate.[15] e. Reserve a small aliquot (20-50 µL) of the lysate as your "Input" control.

3. Pre-Clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of a 50% slurry of Protein A/G beads to ~1 mg of cell lysate. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation (1,000 x g for 1 min) and carefully transfer the supernatant to a new tube.[8]

4. Immunoprecipitation: a. Add the IP-validated anti-p53 antibody to the pre-cleared lysate (amount as per manufacturer's recommendation or prior optimization). b. Incubate on a rotator for 4 hours to overnight at 4°C.

5. Capture of Immune Complexes: a. Add 40-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.[16]

6. Washing: a. Pellet the beads by gentle centrifugation (1,000 x g for 1 min) and discard the supernatant. b. Add 1 mL of cold Wash Buffer (e.g., IP Lysis Buffer or PBS with 0.05% Tween-20) and gently invert to resuspend the beads. c. Repeat the pelleting and washing steps for a total of 3-5 times to remove non-specific proteins.[10]

7. Elution: a. After the final wash, carefully remove all supernatant. b. Elute the bound proteins by resuspending the beads in 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. c. Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel.

8. Analysis: a. Run the input and eluate samples on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane. b. Perform Western blotting using primary antibodies against p53 (to confirm successful IP), MDM2, and MDMX (to check for co-IP). c. Compare the band intensity for MDM2 and MDMX in the eluates from vehicle-treated vs. This compound-treated cells. A significant reduction in the this compound lane indicates successful disruption of the interaction.

References

Technical Support Center: Cell Line Selection for ATSP-7041 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate cell lines for experiments involving ATSP-7041, a potent dual inhibitor of MDM2 and MDMX.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a stapled α-helical peptide that functions as a dual inhibitor of Mouse double minute 2 homolog (MDM2) and Mouse double minute X (MDMX). By binding to MDM2 and MDMX, this compound blocks their interaction with the p53 tumor suppressor protein. This inhibition leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis, in cancer cells with wild-type p53.

Q2: What is the primary determinant for a cell line's sensitivity to this compound?

A2: The p53 status of a cell line is the most critical factor for sensitivity to this compound. The compound is effective in cell lines expressing wild-type p53 (p53-WT). In these cells, this compound can reactivate the p53 pathway. Conversely, cell lines with mutant or null p53 (p53-mutant/null) are generally resistant to this compound's on-target effects.[1][2]

Q3: Are there specific cancer types that are more sensitive to this compound?

A3: Cancers that retain wild-type p53 and exhibit overexpression of MDM2 or MDMX are particularly good candidates for this compound treatment. Examples include certain types of osteosarcoma, breast cancer, and diffuse large B-cell lymphoma (DLBCL).[1][3][4]

Q4: How does the expression level of MDM2 and MDMX influence cell line selection?

A4: Cell lines with high levels of MDM2 or MDMX are excellent models for studying the efficacy of this compound. For instance, the SJSA-1 osteosarcoma cell line overexpresses MDM2, while the MCF-7 breast cancer cell line overexpresses MDMX. Both have been shown to be sensitive to this compound.[1][2]

Cell Line Selection Guide

The selection of an appropriate cell line is paramount for the successful design and interpretation of experiments with this compound. Below is a summary of cell lines that have been used in published studies, categorized by their p53 status and their reported sensitivity to this compound.

Quantitative Data Summary
Cell LineCancer Typep53 StatusMDM2/MDMX ExpressionReported IC50/EC50 (µM)Reference
Sensitive Cell Lines
SJSA-1OsteosarcomaWild-TypeMDM2 Amplified~1-2[1]
MCF-7Breast CancerWild-TypeMDMX Overexpression~0.3-1[1][2]
HCT116Colorectal CarcinomaWild-TypeNot specified<10[1]
RKOColorectal CarcinomaWild-TypeNot specified<10[1]
SU-DHL-5DLBCLWild-TypeNot specifiedNot explicitly stated, but sensitive[3][4]
OCI-Ly19DLBCLWild-TypeNot specifiedNot explicitly stated, but sensitive[3][4]
DOHH-2DLBCLWild-TypeNot specifiedNot explicitly stated, but sensitive[3][4]
OCI-Ly3DLBCLWild-TypeNot specifiedNot explicitly stated, but sensitive[3][4]
Resistant Cell Lines
MDA-MB-435MelanomaMutantNot specified>30[1]
SW480Colorectal AdenocarcinomaMutantNot specified>30[1]
Ca SkiCervical Cancerp53-deficient (HPV)Not specified>>50[5]
SAOS-2Osteosarcomap53-nullNot specifiedUsed as a p53-null control[6]

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

    • CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis for p53 Pathway Activation
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 1.25, 2.5, 5, 10 µM) or a vehicle control for 24 hours.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no activity of this compound in a p53-WT cell line Incorrect p53 status of the cell line.Verify the p53 status of your cell line through sequencing or by checking a reliable cell bank database.
Presence of high serum concentrations in the culture medium.Some stapled peptides can be sensitive to serum proteins. Consider reducing the serum concentration during the treatment period, although this compound has been shown to be active in the presence of serum.[1]
Peptide degradation.Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
High background or non-specific bands in Western blot Antibody concentration is too high.Optimize the primary and secondary antibody concentrations by performing a titration.
Insufficient blocking or washing.Increase the blocking time and the number of washes. Consider using a different blocking agent (e.g., BSA instead of milk).
Inconsistent IC50 values between experiments Variation in cell seeding density.Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.
Differences in treatment duration.Maintain a consistent incubation time with this compound across all experiments.
Observed cytotoxicity in p53-mutant/null cell lines Off-target toxicity at high concentrations.This compound can exhibit off-target effects at high concentrations.[5][7] It is crucial to include p53-deficient cell lines as negative controls to distinguish on-target from off-target effects.
Membrane disruption.At very high concentrations, some stapled peptides can cause membrane lysis. This can be assessed using an LDH release assay.[5]

Visualizations

Signaling Pathway of this compound

ATSP7041_Pathway cluster_0 Normal p53 Regulation (Inactivated) cluster_1 This compound Action (p53 Reactivated) MDM2 MDM2 p53_inactive p53 MDM2->p53_inactive Inhibits Degradation Ubiquitination & Degradation MDM2->Degradation MDMX MDMX MDMX->p53_inactive Inhibits p53_inactive->Degradation ATSP7041 This compound MDM2_bound MDM2 ATSP7041->MDM2_bound Inhibits MDMX_bound MDMX ATSP7041->MDMX_bound Inhibits p53_active Active p53 p21 p21 p53_active->p21 Induces Apoptosis Cell Cycle Arrest & Apoptosis p53_active->Apoptosis Induces

Caption: Mechanism of this compound in reactivating the p53 pathway.

Experimental Workflow for Cell Line Selection

Experimental_Workflow start Start: Hypothesis (this compound efficacy) select_cells Select Candidate Cell Lines (p53-WT and p53-mutant/null) start->select_cells culture_cells Cell Culture and Expansion select_cells->culture_cells viability_assay Cell Viability Assay (IC50 determination) culture_cells->viability_assay western_blot Western Blot Analysis (p53 pathway activation) viability_assay->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) western_blot->apoptosis_assay analyze_data Data Analysis and Interpretation apoptosis_assay->analyze_data conclusion Conclusion: Select optimal cell lines for further studies analyze_data->conclusion

Caption: Workflow for selecting and validating cell lines for this compound studies.

References

interpreting unexpected results in ATSP-7041 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATSP-7041. The information is designed to help interpret unexpected results and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected increase in p53, p21, or MDM2 protein levels after this compound treatment. What are the potential causes?

A1: Several factors could contribute to a lack of p53 pathway activation. Consider the following:

  • Cell Line p53 Status: this compound's mechanism of action is dependent on the presence of wild-type p53.[1][2] Ensure your cell line has not acquired a p53 mutation. We recommend verifying the p53 status of your cell lines via sequencing.

  • Compound Integrity and Activity: Confirm the integrity and activity of your this compound stock. Improper storage or handling can lead to degradation. We recommend performing a quality control experiment, such as a binding assay with recombinant MDM2/MDMX, to confirm the activity of your compound.

  • Cellular Penetration: While this compound is designed for efficient cell penetration, experimental conditions can influence its uptake.[1] Factors like high cell density or the presence of certain serum components may interfere with uptake. Consider optimizing cell seeding density and incubation time. A FAM-labeled version of this compound can be used to visualize cellular uptake via confocal microscopy.[1]

  • MDMX Overexpression: In cells with very high levels of MDMX overexpression, the concentration of this compound may be insufficient to fully inhibit both MDM2 and MDMX, thus limiting p53 activation.[1][3] Consider titrating the concentration of this compound to determine the optimal dose for your specific cell line.

Q2: We are observing significant cytotoxicity in our control (p53-mutant or null) cell lines treated with this compound. Is this expected?

A2: While the primary mechanism of this compound is p53-dependent, some off-target effects and p53-independent mechanisms have been reported, which could lead to cytotoxicity in the absence of wild-type p53.

  • Off-Target Toxicity: Stapled peptides can sometimes exhibit off-target effects, leading to cellular toxicity that is independent of their intended target.[4] It is crucial to include appropriate negative controls, such as a structurally similar but inactive peptide, to distinguish on-target from off-target effects.

  • Membrane Interaction: The physicochemical properties of stapled peptides that enable membrane penetration can also lead to membrane disruption at high concentrations, causing non-specific cytotoxicity.[5] We recommend performing a dose-response curve to identify a therapeutic window with minimal off-target toxicity.

Q3: Our in vivo xenograft studies are showing limited tumor growth suppression despite promising in vitro results. What could explain this discrepancy?

A3: Several factors can contribute to a disconnect between in vitro and in vivo efficacy.

  • Pharmacokinetics and Bioavailability: While this compound has shown favorable pharmacokinetic properties, its distribution and metabolism in vivo can be complex.[2][6] Factors such as binding to serum albumin can affect the free concentration of the peptide available to penetrate tumor cells.[7]

  • Interaction with Hepatic Transporters: this compound has been identified as a substrate and inhibitor of the hepatic transporter OATP1B1.[8][9] This interaction could influence its clearance and overall exposure in vivo.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro culture conditions. Factors such as poor tumor perfusion can limit the delivery of this compound to the cancer cells.

  • Toxicity: In some preclinical models, the combination of this compound with other agents has resulted in significant toxicity, precluding the evaluation of anti-tumor effects.[10] Careful dose-escalation and toxicity studies are essential.

Troubleshooting Guides

Guide 1: Unexpectedly High Variability in Experimental Replicates
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure accurate and consistent cell counting and seeding for all experimental wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Incomplete Solubilization of this compound Ensure complete solubilization of the lyophilized peptide in an appropriate solvent (e.g., DMSO) before preparing working solutions. Vortex and visually inspect for any precipitate.
Serum Protein Interaction The presence and concentration of serum in the culture media can impact the effective concentration of this compound.[1] If high variability is observed, consider reducing the serum concentration or using serum-free media for the duration of the treatment, if appropriate for your cell line.
Guide 2: Interpreting Western Blot Results for p53 Pathway Activation
Observation Potential Interpretation & Next Steps
Increased p53, but no increase in p21 or MDM2 This could indicate a block in p53 transcriptional activity. Verify the nuclear translocation of p53 via immunofluorescence or subcellular fractionation. Also, confirm the integrity of the downstream signaling components.
Increased MDM2, but no increase in p53 This is an unusual result, as MDM2 is a transcriptional target of p53.[11] Re-evaluate the specificity of your antibodies and ensure proper experimental controls. This could also point to a p53-independent mechanism of MDM2 upregulation.
Delayed or Transient p53 Activation This compound has been shown to have a more durable effect compared to small-molecule inhibitors.[1] Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to capture the peak of p53 activation.

Data Presentation

Table 1: Binding Affinities of this compound

TargetBinding Affinity (KD, nM)
MDM2Nanomolar range[1]
MDMXNanomolar range[1]

Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

Cell LineAssayActivity
SJSA-1Cell ViabilitySub-micromolar[1]
MCF-7Cell ViabilitySub-micromolar[1]

Experimental Protocols

Protocol 1: Immunoprecipitation of p53 and Western Blotting for MDM2/MDMX

  • Cell Lysis: Treat cells with this compound or DMSO control for the desired time. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate cell lysates with an anti-p53 antibody overnight at 4°C. Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p53, MDM2, and MDMX.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection. A reduction in the amount of MDM2 and MDMX co-immunoprecipitated with p53 in this compound-treated cells indicates successful target engagement.[1]

Mandatory Visualizations

ATSP_7041_Mechanism_of_Action This compound Mechanism of Action cluster_inhibition Inhibition of Negative Regulators cluster_p53_activation p53 Pathway Activation This compound This compound MDM2 MDM2 This compound->MDM2 inhibits MDMX MDMX This compound->MDMX inhibits p53 p53 MDM2->p53 degrades MDMX->p53 inhibits p21 p21 p53->p21 activates transcription MDM2_up MDM2 p53->MDM2_up activates transcription (negative feedback) Apoptosis Apoptosis p53->Apoptosis induces Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result Check_p53 Verify p53 status of cell line Start->Check_p53 Check_Compound Confirm this compound activity Start->Check_Compound Check_Uptake Assess cellular uptake Start->Check_Uptake Dose_Response Perform dose-response curve Start->Dose_Response Negative_Control Include inactive peptide control Start->Negative_Control Time_Course Conduct time-course experiment Start->Time_Course Resolve Issue Resolved/Understood Check_p53->Resolve Check_Compound->Resolve Check_Uptake->Resolve Dose_Response->Resolve Negative_Control->Resolve Time_Course->Resolve

Caption: A logical workflow for troubleshooting unexpected results.

References

Validation & Comparative

A Head-to-Head Battle for p53 Activation: ATSP-7041 vs. Nutlin-3a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reactivation of the p53 tumor suppressor pathway presents a promising therapeutic strategy in oncology. Two key molecules at the forefront of this approach are ATSP-7041, a stapled peptide, and Nutlin-3a, a small molecule inhibitor. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for p53 activation research.

This comparison guide delves into the distinct mechanisms of action, binding affinities, and cellular activities of this compound and Nutlin-3a. While both aim to liberate p53 from its negative regulators, their targets and efficacy, particularly in different cellular contexts, show significant divergence.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Nutlin-3a lies in their selectivity for the negative regulators of p53: Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX).

Nutlin-3a is a potent and highly selective inhibitor of the p53-MDM2 interaction.[1][2] It competitively binds to the p53-binding pocket on MDM2, preventing MDM2 from targeting p53 for proteasomal degradation.[3][4] This leads to the stabilization and accumulation of p53, thereby activating downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][5] However, Nutlin-3a is largely ineffective against MDMX, another critical negative regulator of p53.[6] This limitation can compromise its efficacy in tumors where MDMX is overexpressed.[6]

This compound , in contrast, is a stapled α-helical peptide designed to mimic the p53 alpha-helix. This structural feature allows it to act as a dual inhibitor , targeting both MDM2 and MDMX with high affinity.[1][6][7] By simultaneously blocking the interaction of p53 with both of its key negative regulators, this compound can achieve a more robust and complete activation of the p53 pathway.[6][8] This dual-targeting mechanism is particularly advantageous in cancers that are resistant to MDM2-selective inhibitors due to high levels of MDMX.[1]

Mechanism of Action: this compound vs. Nutlin-3a cluster_p53_regulation p53 Regulation cluster_inhibitors Inhibitors p53 p53 MDM2 MDM2 p53->MDM2 MDMX MDMX p53->MDMX Degradation Proteasomal Degradation MDM2->Degradation Ubiquitination Transcription Transcriptional Inhibition MDMX->Transcription Degradation->p53 Transcription->p53 Nutlin3a Nutlin-3a Nutlin3a->MDM2 Inhibits ATSP7041 This compound ATSP7041->MDM2 Inhibits ATSP7041->MDMX Inhibits

Figure 1. Differential Targeting of p53 Regulators.

Quantitative Comparison of Performance

The distinct binding profiles of this compound and Nutlin-3a translate into significant differences in their biochemical and cellular potencies.

ParameterThis compoundNutlin-3aReference
Target(s) MDM2 and MDMXMDM2[1][6]
Binding Affinity (Ki) MDM2: Not explicitly stated as Ki, but high affinity is noted. MDMX: Not explicitly stated as Ki, but high affinity is noted.MDM2: 52 nM MDMX: >1,000 nM[6]
Binding Affinity (KD) MDM2: 0.91 nM MDMX: 2.31 nMNot explicitly stated as KD in the provided results.[6]
Cellular Activity (IC50/EC50) Submicromolar in various cancer cell linesVaries by cell line (e.g., ~10 µM in some studies)[4][6]

Table 1: Comparative Performance Data of this compound and Nutlin-3a.

As the data indicates, this compound demonstrates nanomolar binding affinity for both MDM2 and MDMX, highlighting its potency as a dual inhibitor.[6] In contrast, Nutlin-3a's affinity for MDMX is significantly lower than for MDM2, confirming its selectivity.[6] This difference in target engagement has profound implications for their efficacy in different cancer cell lines.

For instance, in SJSA-1 osteosarcoma cells, which have high MDM2 levels but low MDMX, the p53 activation by this compound is comparable to that of Nutlin-3a.[6] However, in MCF-7 breast cancer cells, which overexpress MDMX, this compound induces significantly higher levels of p53 and its downstream targets compared to Nutlin-3a.[6][9]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis for p53 Pathway Activation

This protocol is essential for visualizing the stabilization of p53 and the upregulation of its downstream targets, such as p21 and MDM2, following treatment with this compound or Nutlin-3a.

  • Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, SJSA-1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or Nutlin-3a for 24-48 hours. Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12]

Western Blot Experimental Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection F->G p53 Activation Signaling Pathway Inhibitor This compound or Nutlin-3a MDM2_MDMX MDM2 / MDMX Inhibitor->MDM2_MDMX p53 p53 MDM2_MDMX->p53 Inhibition p21 p21 p53->p21 Transcription BAX_PUMA BAX, PUMA p53->BAX_PUMA Transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX_PUMA->Apoptosis

References

A Head-to-Head Battle in p53 Activation: ATSP-7041 vs. RG7112 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of p53-reactivating cancer therapies, the choice between different modalities of inhibiting its negative regulators, MDM2 and MDMX, is a critical decision. This guide provides a comprehensive comparison of two prominent agents, the stapled peptide ATSP-7041 and the small molecule RG7112, in preclinical xenograft models, supported by experimental data and detailed protocols.

This compound is a stapled α-helical peptide designed as a dual inhibitor of both MDM2 and MDMX, two key negative regulators of the p53 tumor suppressor.[1][2] In contrast, RG7112 is a potent and selective small-molecule inhibitor that primarily targets the interaction between p53 and MDM2.[3][4] This fundamental difference in their mechanism of action underpins their varying performance in preclinical cancer models, particularly in tumors where MDMX is overexpressed.

Quantitative Performance in Xenograft Models

The antitumor efficacy of this compound and RG7112 has been evaluated in various human cancer xenograft models. Below is a summary of their performance in two key models: the MCF-7 breast cancer model, which overexpresses MDMX, and the SJSA-1 osteosarcoma model, characterized by MDM2 amplification.

MCF-7 Human Breast Cancer Xenograft Model (MDMX Overexpression)

A direct comparative study in the MCF-7 xenograft model highlights the advantage of dual MDM2/MDMX inhibition by this compound.

Treatment GroupDosage & AdministrationTumor Growth Inhibition (TGI)p21 mRNA Induction (Fold Change)
This compound 20 mg/kg, i.v., every other day63%[5]~12-fold (at 8h post-dose)[5]
This compound 30 mg/kg, i.v., every other day87%[5]~19-fold (at 8h post-dose)[5]
RG7112 50 mg/kg, p.o., daily61%[5]Modest induction[5]
RG7112 100 mg/kg, p.o., daily74%[5]Modest induction[5]

Table 1: Comparison of this compound and RG7112 in the MCF-7 xenograft model. Data sourced from a single comparative study.

SJSA-1 Human Osteosarcoma Xenograft Model (MDM2 Amplification)

While a direct head-to-head study in the SJSA-1 model is not available in the reviewed literature, data from separate studies provide insights into the efficacy of each agent in this MDM2-amplified setting.

Treatment GroupDosage & AdministrationTumor Growth Inhibition (TGI)Study
This compound 15 mg/kg, i.v., daily for 2 weeks61%[6]Chang et al., 2013
This compound 30 mg/kg, i.v., every other day for 2 weeks61%[6]Chang et al., 2013
RG7112 50 mg/kg, p.o., daily74%[7]Vu et al., 2013
RG7112 100 mg/kg, p.o., dailyTumor Regression[7]Vu et al., 2013

Table 2: Efficacy of this compound and RG7112 in the SJSA-1 xenograft model. Data are from separate studies and are not a direct comparison.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental setup, the following diagrams are provided.

Signaling_Pathways cluster_ATSP7041 This compound (Dual Inhibitor) cluster_RG7112 RG7112 (MDM2 Inhibitor) ATSP7041 This compound MDM2_A MDM2 ATSP7041->MDM2_A Inhibits MDMX_A MDMX ATSP7041->MDMX_A Inhibits p53_A p53 MDM2_A->p53_A MDMX_A->p53_A Apoptosis_A Apoptosis p53_A->Apoptosis_A CellCycleArrest_A Cell Cycle Arrest p53_A->CellCycleArrest_A RG7112 RG7112 MDM2_R MDM2 RG7112->MDM2_R Inhibits p53_R p53 MDM2_R->p53_R Apoptosis_R Apoptosis p53_R->Apoptosis_R CellCycleArrest_R Cell Cycle Arrest p53_R->CellCycleArrest_R

Caption: Signaling pathways of this compound and RG7112.

Xenograft_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., MCF-7, SJSA-1) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization ATSP7041_Treatment 5a. This compound Administration (e.g., i.v.) Randomization->ATSP7041_Treatment RG7112_Treatment 5b. RG7112 Administration (e.g., p.o.) Randomization->RG7112_Treatment Vehicle_Control 5c. Vehicle Control Randomization->Vehicle_Control Tumor_Measurement 6. Tumor Volume Measurement (e.g., Caliper Measurements) ATSP7041_Treatment->Tumor_Measurement RG7112_Treatment->Tumor_Measurement Vehicle_Control->Tumor_Measurement Endpoint 7. Endpoint Analysis (e.g., TGI, Biomarkers) Tumor_Measurement->Endpoint

Caption: General workflow for a comparative xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

MCF-7 Xenograft Study Protocol
  • Cell Line: MCF-7 human breast cancer cells, which have wild-type p53 and overexpress MDMX.

  • Animal Model: Female nude mice.

  • Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice.

  • Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment Groups:

    • Vehicle control.

    • This compound: 20 mg/kg or 30 mg/kg, administered intravenously (i.v.) every other day for 23 days.[5]

    • RG7112: 50 mg/kg or 100 mg/kg, administered orally (p.o.) daily for 23 days.[5]

  • Efficacy Endpoint: Tumor volumes are measured regularly using calipers. Tumor Growth Inhibition (TGI) is calculated at the end of the study.

  • Pharmacodynamic Endpoint: For biomarker analysis, tumors are harvested at specific time points (e.g., 4, 8, or 24 hours) after the last dose for analysis of p21 mRNA levels by quantitative RT-PCR.[5]

SJSA-1 Xenograft Study Protocol
  • Cell Line: SJSA-1 human osteosarcoma cells, which have wild-type p53 and MDM2 gene amplification.

  • Animal Model: Nude mice.

  • Tumor Implantation: SJSA-1 cells are implanted subcutaneously.

  • Tumor Establishment: Tumors are grown to a palpable size.

  • Treatment Groups (based on separate studies):

    • This compound Study:

      • Vehicle control.

      • This compound: 15 mg/kg i.v. daily or 30 mg/kg i.v. every other day for 2 weeks.[6]

    • RG7112 Study:

      • Vehicle control.

      • RG7112: 50 mg/kg or 100 mg/kg p.o. daily.[7]

  • Efficacy Endpoint: Tumor volumes are monitored, and TGI or tumor regression is assessed.

Discussion and Conclusion

The available data from xenograft models suggest that the choice between this compound and RG7112 may depend on the specific genetic context of the tumor. In the MCF-7 model, where MDMX is overexpressed, the dual inhibitor this compound demonstrated superior tumor growth inhibition at the higher dose compared to the MDM2-selective inhibitor RG7112.[5] This is further supported by the significantly more robust induction of the p53 target gene p21 by this compound in this model.[5]

In the MDM2-amplified SJSA-1 model, both agents show significant antitumor activity. While a direct comparison is lacking, RG7112 at a higher dose led to tumor regression, indicating strong efficacy in this setting where the primary driver of p53 suppression is MDM2.[7]

These findings underscore the importance of a stratified approach in the clinical development and potential application of these p53-reactivating agents. The dual inhibition of MDM2 and MDMX by this compound may offer a therapeutic advantage in tumors where both proteins contribute to the suppression of p53. Conversely, in tumors with high MDM2 amplification as the sole mechanism of p53 inactivation, a potent MDM2-selective inhibitor like RG7112 can be highly effective. Further head-to-head comparative studies in a broader range of xenograft models will be invaluable in further delineating the optimal therapeutic positioning of these two distinct classes of p53 activators.

References

ATSP-7041 Demonstrates Superior Efficacy Over Precursor ATSP-3900 in p53 Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals in oncology now have access to a comprehensive comparison of ATSP-7041 and its precursor, ATSP-3900. This guide details the enhanced efficacy of this compound as a potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy, supported by extensive experimental data.

This compound, a stapled α-helical peptide, has emerged as a promising therapeutic agent for cancers that retain wild-type p53 but have it suppressed by the overexpression of MDM2 and MDMX.[1][2][3] This guide provides an in-depth analysis of its improvements over the prototype molecule, ATSP-3900.

Enhanced Biochemical and Cellular Potency

This compound exhibits significantly improved target binding and cellular activity compared to ATSP-3900. Optimization of the peptide sequence, including the incorporation of a glutamic acid residue and the extension of the C-terminus with two alanine residues, led to these enhancements.[1]

ParameterThis compoundATSP-3900Fold Improvement
MDM2 Binding Affinity (Ki, nM) Not explicitly stated, but described as nanomolar[1]8-
MDMX Binding Affinity (Ki, nM) Not explicitly stated, but described as nanomolar[1]12.7-
Cellular Potency (SJSA-1 cells, 10% FBS) Submicromolar[1]-25-fold enhancement[1]

Table 1: Comparison of Binding Affinities and Cellular Potency. This table summarizes the key performance indicators of this compound versus ATSP-3900, highlighting the significant improvement in cellular potency.

The enhanced potency of this compound is attributed to its improved cell penetration efficiency, greater amphipathic α-helical nature, and better solubility properties.[1]

Mechanism of Action: p53 Pathway Reactivation

Both this compound and ATSP-3900 are designed to inhibit the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX.[1][4] By binding to MDM2 and MDMX, these stapled peptides release p53, allowing it to activate its downstream targets and induce cell-cycle arrest and apoptosis in cancer cells.[5]

p53_pathway cluster_0 Normal Cell cluster_1 Cancer Cell with MDM2/MDMX Overexpression cluster_2 Treatment with this compound / ATSP-3900 p53 p53 MDM2 MDM2 p53->MDM2 MDMX MDMX p53->MDMX MDM2->p53 Ubiquitination Degradation p53_cancer p53 (inactive) MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer MDMX_cancer MDMX (overexpressed) MDMX_cancer->p53_cancer ATSP This compound ATSP-3900 MDM2_inhibited MDM2 ATSP->MDM2_inhibited MDMX_inhibited MDMX ATSP->MDMX_inhibited p53_active p53 (active) Apoptosis Apoptosis Cell Cycle Arrest p53_active->Apoptosis

Figure 1: Mechanism of p53 Reactivation. This diagram illustrates how this compound and ATSP-3900 inhibit MDM2 and MDMX, leading to the activation of p53 and subsequent tumor suppression.

Experimental Protocols

Peptide Synthesis

The linear precursor peptides for both this compound and ATSP-3900 were synthesized using standard Fmoc solid-phase peptide synthesis methodology.[1] Rink amide resin and a multichannel peptide synthesizer were employed. For coupling reactions, 5 equivalents of Fmoc-amino acid, HCTU, and 6-Cl-HOBt, along with 10 equivalents of N,N-diisopropylethylamine (DIEA), were used.[1]

Cell Viability Assay

The potency of the compounds was assessed in SJSA-1 cells in the presence of varying serum concentrations.[1][6] This assay measures the ability of the peptides to inhibit cell proliferation, providing a functional readout of their activity.

Immunoprecipitation and Western Blotting

To confirm the disruption of p53-MDM2 and p53-MDMX interactions, MCF-7 cells were treated with the stapled peptides.[1] Cell lysates were then subjected to immunoprecipitation for p53, followed by Western blotting to detect the levels of associated MDM2 and MDMX.[1] A substantial reduction in co-immunoprecipitated MDM2 and MDMX was observed in cells treated with this compound.[1]

experimental_workflow start Cancer Cell Culture (e.g., MCF-7) treatment Incubate with This compound (10 µM, 4h) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (Anti-p53 antibody) lysis->ip wash Wash beads ip->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (Anti-MDM2, Anti-MDMX) sds_page->western detection Detection western->detection

Figure 2: Immunoprecipitation Workflow. This flowchart outlines the key steps in the experimental procedure used to validate the disruption of p53-MDM2/MDMX interactions by this compound.

In Vivo Efficacy

This compound has demonstrated robust, p53-dependent tumor growth suppression in xenograft cancer models where MDM2 and/or MDMX are overexpressed.[1][3][6] These in vivo studies, coupled with favorable pharmacokinetic and tissue distribution properties, underscore the therapeutic potential of this compound.[1][3]

References

A Comparative Guide to ATSP-7041 and its Clinical Successor ALRN-6924: Dual Inhibitors of MDM2 and MDMX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical stapled peptide inhibitors, ATSP-7041 and its successor, ALRN-6924. Both compounds were developed to reactivate the p53 tumor suppressor pathway by dually targeting its negative regulators, MDM2 and MDMX.

Introduction

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its inactivation is a hallmark of many cancers. In tumors with wild-type p53, its function is often abrogated by the over-expression of its negative regulators, MDM2 and MDMX. While small-molecule inhibitors targeting the p53-MDM2 interaction have been developed, they are ineffective against tumors that overexpress MDMX. Stapled peptides, a novel therapeutic modality, have been designed to overcome this limitation by mimicking the alpha-helical structure of the p53 transactivation domain, enabling simultaneous inhibition of both MDM2 and MDMX.

This compound was a pioneering stapled peptide that demonstrated potent dual inhibition of MDM2 and MDMX. Building upon this foundation, ALRN-6924 was developed as a clinical successor with optimized properties for therapeutic application. This guide will delve into a head-to-head comparison of their performance, supported by experimental data.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and ALRN-6924, highlighting the evolution in potency and efficacy.

Table 1: Comparative Binding Affinities (Ki) for MDM2 and MDMX

CompoundMDM2 Ki (nM)MDMX Ki (nM)
This compound0.9[1][2]7[1][2]
ALRN-69241.3[3]7[3]

Table 2: Comparative Cellular Potency (IC50/EC50) in p53 Wild-Type Cancer Cell Lines

CompoundCell LineAssay TypeIC50/EC50 (µM)
This compoundSJSA-1 (Osteosarcoma)Cell Viability (MTT)Submicromolar[4]
This compoundMCF-7 (Breast Cancer)Cell Viability (MTT)Submicromolar[4]
This compoundHepG2 (Hepatoblastoma)Cell Viability1.47[5]
This compoundHuh-6 (Hepatoblastoma)Cell Viability7.29[5]
ALRN-6924Panel of 95 p53-WT cell linesCell ViabilityMedian EC50 of 0.26[6]
ALRN-6924MCF-7 (Breast Cancer)Cell Proliferation (SRB)0.113[7][8]
ALRN-6924ZR-75-1 (Breast Cancer)Cell Proliferation (SRB)0.5[7][8]
ALRN-69245 p53-WT Breast Cancer Cell LinesCell ViabilityMedian IC50 of 0.00031[7][8]

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)
This compoundSJSA-1 (Osteosarcoma)15 mg/kg QD or 30 mg/kg QOD61%[9][10]
This compoundMCF-7 (Breast Cancer)20 mg/kg or 30 mg/kg QOD63% and 87%, respectively[10]
ALRN-6924MCF-7 (Breast Cancer)Dose-dependentSignificant suppression of tumor growth[6]
ALRN-6924SJSA-1 (Osteosarcoma)Dose-dependentSignificant suppression of tumor growth[6]
ALRN-6924Patient-derived MelanomaDose-dependentSignificant suppression of tumor growth[6]

Signaling Pathway and Mechanism of Action

Both this compound and ALRN-6924 function by disrupting the protein-protein interaction between p53 and its negative regulators, MDM2 and MDMX. This restores the transcriptional activity of p53, leading to the expression of downstream target genes that induce cell cycle arrest and apoptosis in cancer cells.

p53_pathway cluster_inhibition This compound / ALRN-6924 cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes This compound This compound MDM2 MDM2 This compound->MDM2 MDMX MDMX This compound->MDMX ALRN-6924 ALRN-6924 ALRN-6924->MDM2 ALRN-6924->MDMX p53 p53 p21 p21 p53->p21 Transcription PUMA PUMA p53->PUMA Transcription MDM2->p53 MDMX->p53 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Figure 1. Mechanism of action of this compound and ALRN-6924.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the comparison of this compound and ALRN-6924.

Co-Immunoprecipitation for p53-MDM2/MDMX Interaction

This protocol is used to assess the ability of the compounds to disrupt the interaction between p53 and its negative regulators within a cellular context.

co_ip_workflow start Treat MCF-7 cells with This compound/ALRN-6924 (e.g., 10 µM for 4h) lysis Lyse cells to obtain protein extracts start->lysis ip Immunoprecipitate p53 or MDMX using specific antibodies lysis->ip wash Wash immunoprecipitates to remove non-specific binding ip->wash elution Elute bound proteins wash->elution sds_page Separate proteins by SDS-PAGE elution->sds_page western Transfer to membrane and perform Western blot for p53, MDM2, and MDMX sds_page->western

Figure 2. Co-Immunoprecipitation Workflow.

Detailed Methodology:

MCF-7 breast cancer cells are incubated with the desired concentration of this compound or ALRN-6924 (e.g., 10 µM) for a specified time (e.g., 4 hours). Following treatment, cells are lysed, and protein extracts are prepared. For immunoprecipitation, anti-p53 or anti-MDMX antibodies are used to pull down the respective protein and its interacting partners. The resulting immunoprecipitates are then washed to remove non-specifically bound proteins. The bound proteins are eluted and separated by SDS-PAGE, followed by Western blotting with antibodies against p53, MDM2, and MDMX to assess the levels of co-precipitated proteins. A decrease in the amount of MDM2 and MDMX co-precipitated with p53 (or vice versa) in treated cells compared to control indicates disruption of the interaction.

Western Blotting for p53 Pathway Activation

This technique is employed to measure the protein levels of p53 and its downstream targets, such as p21 and MDM2, to confirm pathway activation.

Detailed Methodology:

Cancer cells (e.g., SJSA-1 or MCF-7) are treated with various concentrations of this compound or ALRN-6924 for a designated period (e.g., 24 hours).[8] After treatment, whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin). Following incubation with the appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. An increase in the protein levels of p53, p21, and MDM2 in treated cells indicates activation of the p53 pathway.

Cell Viability/Proliferation Assays (MTT/SRB)

These colorimetric assays are used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

cell_viability_workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of This compound/ALRN-6924 for 72h start->treat reagent Add MTT or SRB reagent treat->reagent incubate Incubate for color development reagent->incubate measure Measure absorbance at specific wavelength incubate->measure calculate Calculate IC50/EC50 values measure->calculate

Figure 3. Cell Viability Assay Workflow.

Detailed Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound or ALRN-6924 for 72 hours.[11] For the MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is read. For the SRB assay, cells are fixed, and stained with Sulforhodamine B dye. The bound dye is then solubilized, and the absorbance is measured. The absorbance values are proportional to the number of viable cells. Dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Conclusion

This compound established the proof-of-concept for dual MDM2/MDMX inhibition using stapled peptides. Its successor, ALRN-6924, represents a refinement of this approach, demonstrating potent and broad anti-cancer activity in preclinical models which has translated into clinical investigation.[12][13] The data presented in this guide highlights the iterative process of drug development, where a promising lead compound is optimized to yield a clinical candidate with enhanced therapeutic potential. The detailed experimental protocols provided serve as a valuable resource for researchers working on p53-reactivating cancer therapies.

References

The Unwavering Control: Utilizing ATSP-7342 to Validate the On-Target Activity of ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, establishing the specificity of a novel therapeutic agent is paramount. This guide provides a comprehensive comparison of ATSP-7041, a potent dual inhibitor of MDM2 and MDMX, and its invaluable negative control, ATSP-7342. By leveraging ATSP-7342, researchers can confidently attribute the cellular effects of this compound to its intended mechanism of action: the reactivation of the p53 tumor suppressor pathway.

This compound is a stapled alpha-helical peptide designed to disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX. This inhibition stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] To ensure that these observed anti-cancer effects are a direct result of targeting the p53-MDM2/MDMX axis, a well-designed negative control is essential.

ATSP-7342 serves as this critical control. It is an analog of this compound with a single amino acid substitution (Phenylalanine to Alanine at position 19) that dramatically reduces its binding affinity for both MDM2 and MDMX.[1] Despite this lack of target engagement, ATSP-7342 effectively penetrates cells, making it an ideal tool to differentiate on-target from off-target or non-specific effects.[1]

Comparative Analysis: this compound vs. ATSP-7342

This section provides a detailed comparison of the biochemical and cellular activities of this compound and its negative control, ATSP-7342.

Biochemical Activity: Target Binding Affinity

The defining difference between this compound and ATSP-7342 lies in their ability to bind to the target proteins MDM2 and MDMX. As the data below illustrates, this compound binds with high affinity, while ATSP-7342 shows significantly diminished binding.

CompoundTargetBinding Affinity (Ki)
This compound MDM20.9 nM[1]
MDMX7 nM[1]
ATSP-7342 MDM2536 nM[1]
MDMX>1,000 nM[1]
Cellular Activity: P53 Pathway Activation and Cell Viability

The potent binding of this compound to MDM2 and MDMX translates to robust activation of the p53 pathway in cancer cells, leading to a decrease in cell viability. In stark contrast, ATSP-7342 fails to elicit these on-target cellular responses.

Cell LineAssayThis compoundATSP-7342
SJSA-1 (p53 wild-type)Cell Viability (IC50)~1 µMInactive[2]
MCF-7 (p53 wild-type)p53 stabilizationDose-dependent increaseNo significant increase
p21 inductionDose-dependent increaseNo significant increase
SW480 (p53 mutant)Cell Viability (IC50)>30 µM[1]Not reported
MDA-MB-435 (p53 mutant)Cell Viability (IC50)>30 µM[1]Not reported

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for key experiments are provided below.

Western Blot for p53 Pathway Activation

This protocol details the steps to assess the stabilization of p53 and the induction of its downstream target, p21, following treatment with this compound or ATSP-7342.

Materials:

  • SJSA-1 or MCF-7 cells

  • This compound and ATSP-7342

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed SJSA-1 or MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) or a high concentration of ATSP-7342 (e.g., 10 µM) for 24 hours.[1] Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation to Assess p53-MDM2/MDMX Interaction

This protocol is designed to demonstrate that this compound, but not ATSP-7342, disrupts the interaction between p53 and its negative regulators, MDM2 and MDMX.

Materials:

  • MCF-7 cells

  • This compound and ATSP-7342

  • Co-IP lysis buffer

  • Anti-p53 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies: anti-MDM2, anti-MDMX, anti-p53

Procedure:

  • Treat MCF-7 cells with 10 µM this compound or 10 µM ATSP-7342 for 4 hours.[1]

  • Lyse the cells in Co-IP lysis buffer and clear the lysate by centrifugation.

  • Incubate the cleared lysate with an anti-p53 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for an additional 2-4 hours.

  • Wash the beads several times with Co-IP lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot using antibodies against MDM2, MDMX, and p53.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the compounds.

Materials:

  • SJSA-1 or other p53 wild-type and mutant cell lines

  • This compound and ATSP-7342

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound and ATSP-7342 for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Cellular Uptake via Confocal Microscopy

This experiment visually confirms that both this compound and its inactive control, ATSP-7342, can penetrate the cell membrane.

Materials:

  • FAM-labeled this compound and FAM-labeled ATSP-7342

  • HCT116 cells

  • Confocal microscope

Procedure:

  • Seed HCT116 cells on glass-bottom dishes suitable for confocal microscopy.

  • Treat the cells with FAM-labeled this compound or FAM-labeled ATSP-7342 (e.g., 20 µM) for 4.5 hours.[1]

  • Wash the cells with PBS to remove any extracellular peptide.

  • Image the cells using a confocal microscope, exciting the FAM fluorophore at the appropriate wavelength (e.g., 488 nm).

  • Observe the intracellular localization of the fluorescently labeled peptides.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the p53 signaling pathway targeted by this compound and a typical experimental workflow for its validation.

p53_pathway cluster_stress Cellular Stress cluster_mdm Negative Regulation cluster_outcomes p53-mediated Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 inhibits MDM2->Proteasomal_Degradation MDMX MDMX MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits ATSP7342 ATSP-7342 ATSP7342->MDM2 no binding ATSP7342->MDMX no binding

Caption: The p53 signaling pathway and the mechanism of this compound.

experimental_workflow cluster_compounds Test Articles cluster_cell_culture Cell Culture cluster_assays Experimental Assays cluster_analysis Data Analysis ATSP7041 This compound (Active) p53_wt p53 WT Cells (e.g., SJSA-1, MCF-7) ATSP7041->p53_wt p53_mut p53 Mutant Cells (e.g., SW480) ATSP7041->p53_mut ATSP7342 ATSP-7342 (Negative Control) ATSP7342->p53_wt ATSP7342->p53_mut WesternBlot Western Blot (p53, p21, MDM2) p53_wt->WesternBlot CoIP Co-Immunoprecipitation (p53-MDM2/MDMX) p53_wt->CoIP MTT Cell Viability Assay (MTT) p53_wt->MTT Uptake Cellular Uptake (Confocal Microscopy) p53_wt->Uptake p53_mut->MTT OnTarget On-Target Effect Confirmation WesternBlot->OnTarget CoIP->OnTarget MTT->OnTarget OffTarget Off-Target Effect Ruled Out MTT->OffTarget Uptake->OnTarget

Caption: Experimental workflow for validating the on-target effects of this compound.

References

On-Target Efficacy of ATSP-7041 in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATSP-7041, a stapled alpha-helical peptide, has emerged as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), key negative regulators of the p53 tumor suppressor. By disrupting the p53-MDM2/MDMX interaction, this compound aims to reactivate the p53 pathway, a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This guide provides an objective comparison of this compound's on-target effects with other p53-MDM2 pathway inhibitors, supported by experimental data to aid in research and development decisions.

Mechanism of Action: Dual Inhibition of MDM2 and MDMX

This compound is designed to mimic the alpha-helical structure of the p53 transactivation domain, enabling it to bind with high affinity to the p53-binding pockets of both MDM2 and MDMX.[1][2] This dual inhibitory action is a key differentiator from many small-molecule inhibitors that primarily target MDM2. The overexpression of MDMX is a known resistance mechanism to MDM2-selective inhibitors, making this compound a promising therapeutic strategy for a broader range of p53 wild-type cancers.[3][4]

The reactivation of p53 by this compound leads to the transcriptional upregulation of downstream target genes, including CDKN1A (encoding p21) and PUMA, which respectively mediate cell cycle arrest and apoptosis.

Comparative Performance Data

The following tables summarize the quantitative data on the binding affinity and cellular activity of this compound in comparison to other well-characterized MDM2 inhibitors.

Table 1: Comparative Binding Affinity to MDM2 and MDMX

CompoundTarget(s)Binding Affinity (Ki/KD, nM) to MDM2Binding Affinity (Ki/KD, nM) to MDMXReference(s)
This compound MDM2/MDMX0.9 (Ki), 0.91 (KD)7 (Ki), 2.31 (KD)[5][6]
Nutlin-3a MDM252 (Ki)>1,000 (Ki)[5]
RG7112 MDM211 (KD)Not reported[7][8]
ALRN-6924 MDM2/MDMXHigh AffinityHigh Affinity[2][9][10]

Note: Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity; lower values indicate stronger binding. Data for ALRN-6924 is described as "high affinity" in the literature, with specific nanomolar values not consistently reported in the reviewed sources.

Table 2: Comparative In Vitro Cellular Activity (IC50, µM)

CompoundSJSA-1 (MDM2-amplified Osteosarcoma)MCF-7 (MDMX-overexpressing Breast Cancer)Other p53 wild-type cell linesReference(s)
This compound SubmicromolarSubmicromolarHCT-116, RKO: Submicromolar[5][11]
Nutlin-3a ~1.6 - 8.6~1.4 - 10HCT116 p53+/+: 4.15[4][10]
RG7112 0.300.54HCT116: 0.54, RKO: 0.35[8]
ALRN-6924 Not specifiedNot specifiedActive in various p53-WT cancer cell lines[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions (e.g., assay type, incubation time). The data presented is a compilation from multiple sources and direct comparison should be made with caution.

Table 3: Comparative In Vivo Efficacy in Xenograft Models

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference(s)
This compound SJSA-1 (Osteosarcoma)30 mg/kg, i.v., every other day61%[13]
RG7112 SJSA-1 (Osteosarcoma)50 mg/kg, p.o., daily74%[2]
This compound MCF-7 (Breast Cancer)30 mg/kg, i.v., every other day87%[13]
RG7112 MCF-7 (Breast Cancer)100 mg/kg, p.o., daily74%[13]

Note: TGI is a measure of the effectiveness of a treatment to inhibit tumor growth. i.v. = intravenous, p.o. = oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the on-target effects of this compound.

Co-Immunoprecipitation (Co-IP) for p53-MDM2/MDMX Interaction

This assay is used to determine if this compound can disrupt the interaction between p53 and its negative regulators, MDM2 and MDMX, within cancer cells.

  • Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., MCF-7) and allow them to reach 70-80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 4-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cleared cell lysates with an antibody specific for p53 overnight at 4°C. Add Protein A/G beads to pull down the p53-antibody complexes.

  • Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binding. Elute the bound proteins from the beads using a sample buffer and by boiling.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against MDM2, MDMX, and p53 to detect the amount of co-immunoprecipitated proteins. A decrease in the amount of MDM2 and MDMX pulled down with p53 in this compound-treated cells compared to the control indicates disruption of the interaction.

Western Blot Analysis for p53 Pathway Activation

This technique is used to measure the protein levels of p53 and its downstream targets, such as p21 and MDM2, following treatment with this compound.

  • Cell Culture and Lysis: Treat cancer cells with varying concentrations of this compound for a designated time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, p21, and MDM2 protein levels in this compound-treated cells demonstrates activation of the p53 pathway.

Quantitative Real-Time PCR (qRT-PCR) for p21 Gene Expression

This method quantifies the mRNA levels of p53 target genes, such as p21, to confirm transcriptional activation of the p53 pathway.

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: Perform real-time PCR using primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in p21 mRNA expression in treated cells compared to untreated controls. An increase in p21 mRNA levels indicates p53-dependent transcriptional activation.

Visualizing On-Target Effects and Experimental Workflows

Diagram 1: this compound Mechanism of Action

ATSP7041_Mechanism cluster_0 Normal State (p53 Inactive) cluster_1 This compound Treatment (p53 Activated) p53_inactive p53 Degradation Proteasomal Degradation p53_inactive->Degradation Ubiquitination MDM2 MDM2 MDM2->p53_inactive Binds & Inhibits MDMX MDMX MDMX->p53_inactive Binds & Inhibits ATSP7041 This compound MDM2_inhibited MDM2 ATSP7041->MDM2_inhibited Inhibits MDMX_inhibited MDMX ATSP7041->MDMX_inhibited Inhibits p53_active p53 (stabilized) p21 p21 p53_active->p21 Upregulates Apoptosis Apoptosis p53_active->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound reactivates p53 by inhibiting MDM2 and MDMX.

Diagram 2: Co-Immunoprecipitation Experimental Workflow

CoIP_Workflow start Start: Cancer Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis incubation Incubate with anti-p53 Antibody lysis->incubation beads Add Protein A/G Beads incubation->beads wash Wash to Remove Non-specific Binding beads->wash elution Elute Bound Proteins wash->elution analysis Western Blot for MDM2, MDMX, p53 elution->analysis end End: Analyze Disruption analysis->end

Caption: Workflow for validating p53-MDM2/MDMX interaction disruption.

References

A Head-to-Head Comparison of Dual versus Single MDM2 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic targeting of the MDM2-p53 axis has emerged as a promising therapeutic avenue in oncology. Murine double minute 2 (MDM2) is a primary negative regulator of the p53 tumor suppressor, and its inhibition can reactivate p53's function, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] While single-agent MDM2 inhibitors have shown clinical potential, a newer class of dual inhibitors, which simultaneously target MDM2 and other key survival proteins like the X-linked inhibitor of apoptosis protein (XIAP), is gaining traction. This guide provides an objective, data-driven comparison of dual versus single MDM2 inhibitors to inform preclinical research and drug development efforts.

Mechanism of Action: A Tale of Two Strategies

Single MDM2 inhibitors , such as nutlins and their derivatives, are designed to fit into the p53-binding pocket of the MDM2 protein.[1][2] This competitive binding prevents MDM2 from interacting with p53, thereby stabilizing p53 and allowing it to accumulate in the nucleus, where it can activate the transcription of genes involved in tumor suppression.[1][2]

Dual MDM2/XIAP inhibitors offer a multi-pronged attack. The interaction between the MDM2 RING domain and the internal ribosome entry site (IRES) of XIAP mRNA not only enhances the translation of the anti-apoptotic protein XIAP but also stabilizes the MDM2 protein itself.[3][4] By disrupting this interaction, dual inhibitors induce the auto-ubiquitination and subsequent degradation of MDM2. This leads to p53 stabilization and, concurrently, a reduction in XIAP levels, thus lowering the threshold for apoptosis.[3][4]

Signaling_Pathways cluster_single Single MDM2 Inhibitors cluster_dual Dual MDM2/XIAP Inhibitors p53_s p53 MDM2_s MDM2 p53_s->MDM2_s induces Apoptosis_s Apoptosis & Cell Cycle Arrest p53_s->Apoptosis_s MDM2_s->p53_s inhibits Single_Inhibitor Single MDM2 Inhibitor Single_Inhibitor->MDM2_s inhibits p53_d p53 Apoptosis_d Enhanced Apoptosis & Cell Cycle Arrest p53_d->Apoptosis_d MDM2_d MDM2 MDM2_d->p53_d inhibits XIAP_mRNA XIAP mRNA MDM2_d->XIAP_mRNA binds & enhances translation XIAP_mRNA->MDM2_d stabilizes XIAP_p XIAP Protein XIAP_mRNA->XIAP_p Caspases Caspases XIAP_p->Caspases inhibits Dual_Inhibitor Dual MDM2/XIAP Inhibitor Dual_Inhibitor->MDM2_d inhibits interaction with XIAP mRNA Caspases->Apoptosis_d

Figure 1: Signaling pathways of single vs. dual MDM2 inhibitors.

Quantitative Head-to-Head Comparison

The following tables summarize the preclinical performance of representative single and dual MDM2 inhibitors. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: In Vitro Efficacy - Cell Viability (IC50)
Inhibitor ClassCompoundCancer Cell Linep53 StatusIC50 (µM)Citation(s)
Dual MDM2/XIAP MX69 EU-1 (ALL)Wild-Type~1.5[3]
Compound 3e EU-1 (ALL)Wild-TypeNot explicitly stated, but showed potent activity[5][6]
22Rv1 (Prostate)Wild-TypeNot explicitly stated, but showed potent activity[5][6]
Single MDM2 Nutlin-3a A549 (NSCLC)Wild-Type17.68 ± 4.52[7]
Saos-2-pcDNA3.1Null43.5 ± 3.0[8]
Idasanutlin (RG7388) SJSA-1 (Osteosarcoma)Wild-Type0.01[9]
HCT116 (Colon)Wild-Type0.01[9]
MDA-MB-231 (TNBC)Mutant2.00 ± 0.63[10]
Milademetan (AMG 232) MDA-MB-231 (TNBC)Mutant4.04 ± 0.32[10]
Table 2: In Vivo Efficacy - Tumor Growth Inhibition
Inhibitor ClassCompoundXenograft ModelDosingTumor Growth Inhibition (TGI) / OutcomeCitation(s)
Dual MDM2/XIAP MX69 ALL XenograftNot specifiedReduced disease burden and increased survival[3]
Compound 3e 22Rv1 Prostate CancerNot specifiedEffectively inhibited tumor growth[5][6]
Single MDM2 Idasanutlin (RG7388) SJSA-1 Osteosarcoma25 mg/kg p.o.Tumor growth inhibition and regression[9]
Milademetan (AMG 232) Gastric Adenocarcinoma PDX50 mg/kg daily130.4% TGI[11]
Lung Adenocarcinoma PDX100 mg/kg daily110.7% TGI[11]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.[1][12][13][14]

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with varying concentrations of inhibitor Start->Treat Incubate Incubate for specified duration Treat->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 values Read_Absorbance->Analyze

Figure 2: Workflow for a typical MTT cell viability assay.

Materials:

  • Cancer cell lines of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • MDM2 inhibitors (single and dual)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of the single or dual MDM2 inhibitors. Include a vehicle-only control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by the inhibitors.[2][15][16][17]

Materials:

  • Cancer cell lines

  • 6-well tissue culture plates

  • MDM2 inhibitors (single and dual)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the inhibitors at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Western Blot Analysis

This technique is used to assess the effect of the inhibitors on the protein levels of MDM2, p53, and XIAP.[5][18]

Materials:

  • Cancer cell lines

  • MDM2 inhibitors (single and dual)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against MDM2, p53, XIAP, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells with the inhibitors for the desired time points.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry can be used to quantify the relative protein expression levels.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of the inhibitors in a living organism.[19][20][21][22]

Xenograft_Workflow Start Inject cancer cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Start->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer inhibitor or vehicle control Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Endpoint Sacrifice mice at predefined endpoint Monitor->Endpoint Analyze Excise tumors and perform downstream analysis (e.g., Western blot, IHC) Endpoint->Analyze

Figure 3: General workflow for an in vivo xenograft tumor model study.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional, to improve tumor take rate)

  • MDM2 inhibitors (formulated for in vivo administration)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of each mouse.

  • Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the single or dual MDM2 inhibitor (or vehicle control) to the respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width² x length)/2). Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors.

  • The tumors can be used for further analysis, such as Western blotting to confirm target engagement or immunohistochemistry to assess apoptosis.

Concluding Remarks

The dual inhibition of MDM2 and XIAP represents a rational and promising strategy in cancer therapy. By simultaneously reactivating the p53 pathway and sensitizing cancer cells to apoptosis, dual inhibitors have the potential to be more effective than single-agent MDM2 inhibitors, particularly in tumors that have developed resistance to p53-mediated cell death. The preclinical data for compounds like MX69 and 3e are encouraging and warrant further investigation.[3][5][6] However, rigorous head-to-head preclinical and clinical studies are necessary to definitively establish the superiority of dual inhibitors over single MDM2 inhibitors and to identify the patient populations most likely to benefit from this therapeutic approach. This guide provides a foundational framework and detailed methodologies to aid researchers in these critical investigations.

References

Validating p53-Dependent Apoptosis: A Comparative Guide to ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of therapeutic compounds is a critical step in preclinical development. This guide provides a comprehensive comparison of ATSP-7041, a potent stapled peptide inhibitor of MDM2 and MDMX, with other alternatives for validating p53-dependent apoptosis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a clear understanding of its mechanism and utility.

This compound is a hydrocarbon-stapled α-helical peptide designed to mimic the p53 tumor suppressor protein's binding domain to its negative regulators, MDM2 and MDMX.[1][2] By disrupting these interactions, this compound reactivates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] This dual inhibitory action offers a potential advantage over molecules that only target MDM2, such as Nutlin-3a, particularly in tumors where MDMX is overexpressed.[1][3]

Comparative Efficacy of p53-Activating Agents

The potency and specificity of compounds designed to activate p53 are paramount for their therapeutic potential. The following tables summarize the comparative in vitro efficacy of this compound and the well-characterized MDM2 inhibitor, Nutlin-3a.

Table 1: Binding Affinities of this compound and Nutlin-3a to MDM2 and MDMX

CompoundTargetBinding Affinity (Kd, nM)
This compound MDM24.7 ± 0.5
MDMX9.3 ± 1.1
Nutlin-3a MDM2160
MDMXNo significant binding

Data compiled from fluorescence polarization assays.[1]

Table 2: Cellular Activity of this compound and Nutlin-3a in p53 Wild-Type Cancer Cell Lines

Cell Linep53 Status / Key FeatureCompoundIC50 (µM)
SJSA-1 Wild-Type (MDM2 amplified)This compound0.7 ± 0.1
Nutlin-3a0.9 ± 0.2
MCF-7 Wild-Type (MDMX overexpressed)This compound1.2 ± 0.2
Nutlin-3a> 20

Cell viability was assessed using MTT assays after 72 hours of treatment.[1]

Table 3: Induction of Apoptosis by this compound and Nutlin-3a

Cell LineCompound (Concentration)% Apoptotic Cells (Annexin V positive)
SJSA-1 This compound (5 µM)~35%
Nutlin-3a (5 µM)~45%
MCF-7 This compound (10 µM)~25%
Nutlin-3a (10 µM)~10%

Apoptosis was measured by Annexin V staining followed by flow cytometry after 48 hours of treatment.[3][5]

Signaling Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the p53 signaling pathway and a typical workflow for validating p53-dependence.

p53_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_inhibitors Inhibitors cluster_downstream Downstream Effects Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 interaction MDMX MDMX p53->MDMX interaction p21 p21 p53->p21 upregulates PUMA PUMA p53->PUMA upregulates MDM2->p53 degradation MDMX->p53 inhibition ATSP7041 This compound ATSP7041->MDM2 inhibits ATSP7041->MDMX inhibits Nutlin3a Nutlin-3a Nutlin3a->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA->Apoptosis

Caption: p53 signaling pathway and points of intervention by this compound and Nutlin-3a.

experimental_workflow cluster_setup Experimental Setup cluster_assays Validation Assays cluster_analysis Data Analysis start Select p53 WT and p53-mutant/null cancer cell lines treatment Treat cells with This compound vs. Control (e.g., Nutlin-3a, vehicle) start->treatment western Western Blot (p53, p21, MDM2) treatment->western qpcr qPCR (CDKN1A, MDM2, PUMA) treatment->qpcr viability Cell Viability (MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (Annexin V, Caspase-3/7) treatment->apoptosis end Confirm p53-dependent apoptosis western->end qpcr->end viability->end apoptosis->end

Caption: A typical experimental workflow for validating p53-dependent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize this compound.

Western Blotting for p53 Pathway Activation

Objective: To qualitatively assess the stabilization of p53 and the upregulation of its downstream targets, p21 and MDM2, at the protein level.

Procedure:

  • Cell Culture and Treatment: Seed p53 wild-type (e.g., SJSA-1, MCF-7) and p53-mutant (e.g., SW480) cells.[1] Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a control compound (e.g., 10 µM Nutlin-3a) for 24 hours.[1]

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

Quantitative PCR (qPCR) for p53 Target Gene Expression

Objective: To quantify the transcriptional activation of p53 target genes.

Procedure:

  • Cell Treatment and RNA Isolation: Treat cells as described for Western blotting. Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for p53 target genes (e.g., CDKN1A (p21), MDM2, BBC3 (PUMA)) and a housekeeping gene (e.g., GAPDH, ACTB).[7]

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to vehicle-treated control cells.[7]

Cell Viability Assay

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells and to assess its p53-dependent cytotoxicity.

Procedure:

  • Cell Seeding: Seed p53 wild-type and p53-mutant cells in 96-well plates.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or control compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[1]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the dose-response curves to calculate the half-maximal inhibitory concentration (IC50).[6]

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or control compounds for 48 hours.

  • Cell Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.[3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

By employing these methodologies and comparing the results to established benchmarks, researchers can effectively validate the p53-dependent apoptotic activity of this compound and other novel therapeutic agents. The dual inhibition of MDM2 and MDMX by this compound provides a robust mechanism for p53 reactivation, offering a promising strategy for the treatment of p53 wild-type cancers.

References

ATSP-7041: A Comparative Analysis of Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

ATSP-7041 is a stapled α-helical peptide developed as a potent dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX, two key negative regulators of the p53 tumor suppressor protein.[1][2][3] By disrupting the p53-MDM2/MDMX interactions, this compound is designed to reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][4] This guide provides a comprehensive comparison of this compound's specificity and cross-reactivity profile against other relevant compounds, supported by experimental data.

Specificity and On-Target Activity

This compound's primary mechanism of action is the high-affinity binding to both MDM2 and MDMX.[1] This dual-targeting capability distinguishes it from first-generation small-molecule inhibitors like Nutlin-3a, which are selective for MDM2.[1][2] The ability to inhibit both MDM2 and MDMX is particularly significant in tumors where MDMX is overexpressed, a common mechanism of resistance to MDM2-selective inhibitors.[1][2]

The on-target activity of this compound has been demonstrated in multiple studies. Treatment of p53 wild-type cancer cell lines, such as SJSA-1 (osteosarcoma, MDM2 amplified) and MCF-7 (breast cancer, MDMX overexpressed), with this compound leads to a dose-dependent increase in p53 protein levels and the subsequent upregulation of p53 transcriptional targets like p21 and MDM2.[1][4]

To further validate its specificity, a negative control analog, ATSP-7342, was synthesized with a single amino acid substitution (Phe19 to Ala19). This mutation renders the peptide essentially devoid of binding to both MDM2 and MDMX, and consequently, it does not exhibit the same cellular activity, confirming that the effects of this compound are due to its specific interaction with its intended targets.[1][5]

Comparative Binding Affinities

The binding affinities of this compound and comparator compounds for MDM2 and MDMX have been quantified using biophysical assays such as Fluorescence Polarization (FP) and Biacore.

CompoundTargetBinding Affinity (KD, nM)Assay Method
This compound MDM20.91Biacore
MDMX2.31Biacore
Nutlin-3a MDM2High AffinityNot specified in provided text
MDMXNo significant bindingNot specified in provided text
ATSP-7342 (Negative Control) MDM2No significant bindingFP Assay
MDMXNo significant bindingFP Assay

Data compiled from multiple sources.[1]

Cross-Reactivity and Off-Target Effects

While this compound demonstrates high specificity for MDM2 and MDMX, investigations into its broader cross-reactivity have revealed potential off-target interactions and toxicities.

Studies have shown that at higher concentrations and in multi-day cell proliferation assays, this compound can exhibit off-target cytotoxicity.[6][7] This has prompted further research to develop analogs with an improved therapeutic window. A large library of over 350 this compound analogs was synthesized and characterized to understand the structure-activity relationships governing on-target potency and off-target effects.[6][7] This work led to the identification of key molecular features that could be modified to enhance specificity and reduce toxicity.[6][7]

A study investigating the drug-drug interaction potential of this compound revealed that it has negligible metabolism by hepatic cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6).[8][9] However, it was identified as a substrate and a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1), as well as an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[8][9]

TransporterInteractionIC50 (µM)
OATP1B1Substrate and Inhibitor0.81
P-gpInhibitorNot specified
BCRPInhibitorNot specified

Data from in vitro studies.[8]

These findings suggest a potential for transporter-mediated drug-drug interactions, which should be considered during further clinical development.

Experimental Protocols

A summary of the key experimental methodologies used to assess the specificity and cross-reactivity of this compound is provided below.

Fluorescence Polarization Binding Assay: This assay is used to determine the dissociation constants (KD) for peptide-protein interactions. A fluorescently labeled version of a peptide is incubated with increasing concentrations of the target protein (MDM2 or MDMX). The binding of the protein to the fluorescent peptide causes a change in the polarization of the emitted light, which is measured to calculate the binding affinity.[1]

Biacore (Surface Plasmon Resonance): Biacore analysis provides real-time data on the kinetics of binding between a ligand (e.g., this compound) and an analyte (e.g., MDM2 or MDMX). The target protein is immobilized on a sensor chip, and the peptide is flowed over the surface. The change in the refractive index at the surface, caused by binding, is measured to determine the association (on-rate) and dissociation (off-rate) constants, from which the KD is calculated.[1]

Cell Viability Assays: Cancer cell lines are treated with increasing concentrations of the test compound (e.g., this compound, Nutlin-3a) for a specified period. Cell viability is then assessed using methods such as the MTT assay, which measures the metabolic activity of the cells as an indicator of their viability. These assays help determine the potency of the compound in a cellular context.[1]

Immunoprecipitation and Western Blotting: To confirm target engagement within cells, immunoprecipitation can be performed. Cell lysates are incubated with an antibody against p53 to pull down p53 and its interacting proteins. The resulting protein complexes are then separated by SDS-PAGE and transferred to a membrane for Western blotting. Antibodies against MDM2 and MDMX are used to detect the amount of these proteins co-immunoprecipitated with p53, thereby assessing the ability of a compound to disrupt these interactions.[1]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces Apoptosis Apoptosis p53->Apoptosis promotes CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest promotes MDM2->p53 inhibits MDMX MDMX MDMX->p53 inhibits ATSP7041 This compound ATSP7041->MDM2 ATSP7041->MDMX Nutlin3a Nutlin-3a Nutlin3a->MDM2

Caption: The p53 signaling pathway and points of intervention by this compound and Nutlin-3a.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays cluster_off_target Cross-Reactivity Screening FP Fluorescence Polarization (Binding Affinity) Biacore Biacore (SPR) (Binding Kinetics) CellViability Cell Viability Assays (Potency) IP_WB Immunoprecipitation & Western Blot (Target Engagement) CellViability->IP_WB Toxicity Cytotoxicity Assays (Off-target effects) CellViability->Toxicity Transporter Transporter Interaction Assays (DDI Potential) start This compound Synthesis & Characterization start->FP start->Biacore start->CellViability start->Transporter

Caption: Experimental workflow for the specificity and cross-reactivity analysis of this compound.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ATSP-7041

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial operational and disposal guidance for the stapled α-helical peptide ATSP-7041. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for the handling and disposal of peptide-based research compounds and available data on this compound's biological activity and stability. It is imperative to treat this compound as a potentially hazardous substance.

Core Safety Principles

When handling this compound, adherence to standard laboratory safety protocols is mandatory. This includes the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. All handling of the compound, especially in powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation.

Quantitative Data Summary

While specific quantitative data on the toxicity and environmental fate of this compound are limited, the following information, relevant to its handling and disposal, has been gathered from available research.

PropertyObservationImplication for Disposal
Metabolic Stability This compound demonstrated negligible metabolism in human liver S9 fraction in vitro.[1]The compound may be persistent and should be disposed of through methods that ensure complete destruction, such as incineration.
In Vivo Toxicity The combination of this compound and ABT-263 was found to be highly toxic in vivo in mouse models.[2]This compound should be considered a toxic substance, and all waste must be handled as hazardous chemical waste.
Chemical Nature This compound is a stapled α-helical peptide.[1][3]General disposal procedures for peptide-based compounds are applicable. These compounds are biologically active and should not be released into the environment.

Experimental Protocols

Protocol for the Preparation of this compound for Disposal

This protocol outlines the steps for preparing this compound waste for collection by a licensed chemical waste disposal service.

  • Segregation of Waste:

    • Collect all materials contaminated with this compound, including unused compound, solutions, contaminated vials, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Neutralization (if applicable and approved):

    • Due to the lack of specific data on effective neutralization methods for this compound, chemical neutralization is not recommended without further investigation and approval from your institution's Environmental Health and Safety (EHS) office.

  • Packaging for Disposal:

    • Ensure the waste container is securely sealed to prevent leaks or spills.

    • Label the container clearly with "Hazardous Waste," the name of the compound (this compound), the estimated quantity, and the date.

    • Store the sealed container in a designated, secure area for hazardous waste collection.

  • Arranging for Disposal:

    • Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.

    • Provide them with all available information on this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ATSP7041_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess_waste solid_waste Solid Waste (Unused powder, contaminated vials) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, supernatants) assess_waste->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, pipette tips) assess_waste->ppe_waste PPE collect_waste Collect in a dedicated, labeled hazardous waste container solid_waste->collect_waste liquid_waste->collect_waste ppe_waste->collect_waste seal_container Securely seal the container collect_waste->seal_container label_container Label container with: - 'Hazardous Waste' - 'this compound' - Quantity - Date seal_container->label_container store_waste Store in designated hazardous waste area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs incineration Disposal via licensed incineration facility contact_ehs->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

Signaling Pathway (Illustrative)

While not directly related to disposal, understanding the mechanism of action of this compound can inform its potential biological impact. The following diagram illustrates the p53 signaling pathway targeted by this compound.

p53_Pathway_ATSP7041 This compound Mechanism of Action cluster_inhibition Normal State (p53 inhibited) cluster_activation With this compound (p53 activated) ATSP7041 This compound MDM2_MDMX MDM2 / MDMX ATSP7041->MDM2_MDMX Inhibits p53 p53 MDM2_MDMX->p53 Inhibits cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair p53_inhibition Inhibition of p53 p53_activation p53 Activation

Caption: this compound inhibits MDM2/MDMX, leading to p53 activation.

Disclaimer: The information provided is for guidance purposes only and is based on publicly available data. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in your location. The absence of comprehensive safety data for this compound necessitates a cautious approach to its handling and disposal.

References

Essential Safety and Handling of ATSP-7041: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the personal protective equipment (PPE) and handling procedures for ATSP-7041, a selective dual peptide inhibitor of MDM2 and MDMX used in cancer research.[1][2] The information herein is intended to supplement, not replace, the official Safety Data Sheet (SDS) which must be obtained from the manufacturer prior to handling this compound.

Immediate Safety and Logistical Information

This compound is a potent, cell-permeable stapled α-helical peptide that reactivates the p53 tumor suppressor pathway.[1][3][4] Due to its biological activity, appropriate precautions must be taken to avoid exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE requirements for the planned experimental procedures. The following table outlines the recommended PPE for handling this compound.

Protection Area Required Equipment Specifications & Best Practices
Hand Protection Double nitrile glovesChange gloves frequently and immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesEnsure a complete seal around the eyes.
Body Protection Fully buttoned laboratory coatConsider a disposable coat for procedures with a high risk of contamination.
Respiratory Protection Use in a certified chemical fume hoodFor procedures that may generate aerosols or dust, a fit-tested respirator (e.g., N95) may be necessary.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.

Condition Guideline
Storage of Lyophilized Powder Store at -80°C.[5][6]
Storage of Solutions Store DMSO solutions at -80°C.[5][6] Store aqueous solutions for in vivo use at 4°C for short periods.[5][6]
Handling Location All manipulations of the lyophilized powder and concentrated solutions should be performed in a certified chemical fume hood.
Solubilization Lyophilized this compound can be dissolved in DMSO.[5][6] For in vivo formulations, it can be solubilized with DSPE-PEG(2000) in PBS.[5][6]

Operational Plan: From Receipt to Disposal

The following workflow diagram illustrates the key steps for handling this compound in a research setting.

G cluster_receiving Receiving and Storage cluster_prep Experiment Preparation cluster_handling Handling and Experimentation cluster_disposal Waste Disposal Receive Receive this compound Store Store at -80°C Receive->Store Review Review SDS and Protocol Store->Review Don_PPE Don Appropriate PPE Review->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh Weigh Lyophilized Powder Prepare_Hood->Weigh Dissolve Dissolve in DMSO or other solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect Contaminated Waste Experiment->Collect_Waste Dispose Dispose as Hazardous Chemical Waste Collect_Waste->Dispose

Caption: A typical workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

All materials contaminated with this compound, including pipette tips, tubes, and gloves, should be treated as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed hazardous waste container.
Liquid Waste Collect in a designated, sealed hazardous waste container.
Sharps Dispose of in a puncture-proof sharps container.

Mechanism of Action: p53 Reactivation

This compound functions by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[3] This dual inhibition leads to the reactivation of p53's tumor-suppressing functions.[6]

The following diagram illustrates the signaling pathway affected by this compound.

cluster_pathway p53 Signaling Pathway ATSP7041 This compound MDM2_MDMX MDM2 / MDMX ATSP7041->MDM2_MDMX inhibits p53 p53 MDM2_MDMX->p53 inhibits Apoptosis Apoptosis and Tumor Suppression p53->Apoptosis promotes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATSP-7041
Reactant of Route 2
ATSP-7041

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.